Kv3 modulator 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H20N4O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(5R)-5-ethyl-3-[2-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyrimidin-5-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H20N4O4/c1-3-13-17(25)24(19(26)23-13)12-8-21-18(22-9-12)28-14-5-4-11(2)16-15(14)20(6-7-20)10-27-16/h4-5,8-9,13H,3,6-7,10H2,1-2H3,(H,23,26)/t13-/m1/s1 |
InChI Key |
LWGBRPAONSBLOJ-CYBMUJFWSA-N |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C(=O)N1)C2=CN=C(N=C2)OC3=C4C(=C(C=C3)C)OCC45CC5 |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1)C2=CN=C(N=C2)OC3=C4C(=C(C=C3)C)OCC45CC5 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Kv3 Positive Allosteric Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated potassium channels of the Kv3 subfamily are critical regulators of neuronal excitability, enabling high-frequency firing in key neuronal populations. Their dysfunction is implicated in various neurological and psychiatric disorders. Positive allosteric modulators of Kv3 channels represent a promising therapeutic strategy to restore normal neuronal function. This technical guide provides an in-depth overview of the core mechanism of action of Kv3 positive modulators, with a focus on their effects on channel gating, neuronal excitability, and the underlying molecular interactions. While a specific compound designated "Kv3 modulator 5" is not publicly documented, this guide synthesizes the established mechanisms of well-characterized Kv3 modulators to provide a comprehensive understanding of this class of compounds.
Introduction to Kv3 Channels
The Kv3 family of voltage-gated potassium channels, comprising four members (Kv3.1, Kv3.2, Kv3.3, and Kv3.4), plays a pivotal role in shaping the action potential waveform and enabling sustained high-frequency firing in neurons.[1][2] These channels are characterized by their rapid activation at depolarized membrane potentials (typically above -10 mV) and very fast deactivation kinetics.[1][3] This unique biophysical profile allows for rapid repolarization of the neuronal membrane following an action potential, which minimizes the refractory period and allows neurons to fire at high frequencies (over 100 Hz).[3]
Kv3 channels are prominently expressed in neurons that exhibit fast-spiking phenotypes, such as:
-
GABAergic interneurons in the cortex and hippocampus : These neurons are crucial for maintaining the balance of excitation and inhibition in neural circuits.
-
Auditory brainstem neurons : Essential for processing temporal information in sound.
-
Cerebellar Purkinje cells : Involved in motor coordination and learning.
Given their critical role in regulating neuronal firing, dysfunction of Kv3 channels has been linked to various neurological and psychiatric disorders, including schizophrenia, epilepsy, and hearing disorders, making them an attractive target for therapeutic intervention.
Core Mechanism of Action of Kv3 Positive Modulators
Positive allosteric modulators of Kv3 channels enhance channel function, leading to a potentiation of their physiological role. The core mechanism of action is multifaceted and involves direct interaction with the channel protein to alter its gating properties.
Allosteric Binding and Conformational Changes
Recent cryo-electron microscopy (cryo-EM) studies have begun to elucidate the binding sites and molecular interactions of Kv3 modulators. For instance, the novel modulator AUT5 has been shown to bind directly to the Kv3.1 ion channel protein. This binding induces conformational changes that promote the channel's activity. These studies have confirmed the direct interaction of these molecules with the channel and identified key amino acids involved in the binding, providing a structural basis for their mechanism of action.
Modulation of Channel Gating
The primary effect of Kv3 positive modulators on the channel's function is the alteration of its voltage-dependent gating properties. This is primarily characterized by:
-
Hyperpolarizing Shift in the Voltage-Dependence of Activation (V1/2) : Kv3 modulators cause a significant leftward shift in the voltage at which the channels begin to open. This means the channels can be activated at more negative membrane potentials, closer to the threshold for action potential firing.
-
Faster Activation Kinetics : These compounds can decrease the time it takes for the channels to open upon membrane depolarization.
-
Slower Deactivation Kinetics : Modulators can also slow the rate at which the channels close upon repolarization.
By shifting the activation voltage to more negative potentials, these modulators increase the number of Kv3 channels that open during the rising phase of an action potential. The combined effects on activation and deactivation kinetics lead to a larger and more prolonged potassium efflux during the repolarization phase of the action potential.
Impact on Neuronal Excitability
The modulation of Kv3 channel gating has profound effects on neuronal firing properties:
-
Enhanced Action Potential Repolarization : The increased potassium current mediated by modulated Kv3 channels leads to a faster and more efficient repolarization of the action potential.
-
Increased Firing Frequency : By shortening the afterhyperpolarization and reducing the refractory period, Kv3 modulators enable neurons to fire at higher frequencies. This is particularly evident in fast-spiking interneurons.
-
Restoration of Pathological Firing Patterns : In disease models, such as those for schizophrenia where fast-spiking interneuron function is impaired, Kv3 modulators have been shown to rescue the fast-spiking phenotype.
Quantitative Data on Kv3 Modulator Activity
The following tables summarize key quantitative data for several well-characterized Kv3 positive modulators from the scientific literature.
Table 1: Potency of Kv3 Positive Modulators
| Compound | Target(s) | EC50 (µM) | Cell Line | Reference |
| RE1 | Kv3.1 | 4.5 | HEK293 expressing Kv3.1a | |
| EX15 | Kv3.1 | 1.3 | HEK293 expressing Kv3.1a | |
| AUT00206 | Kv3.1/Kv3.2 | Not explicitly stated | Mammalian cell lines |
Table 2: Effects of Kv3 Positive Modulators on Channel Gating (HEK293 cells expressing Kv3.1a)
| Compound | Concentration | V1/2 Shift (mV) | Effect on Activation Time Constant (τact) | Effect on Deactivation Time Constant (τdeact) | Reference |
| RE1 | 30 µM | -15.34 (from 5.63 to -9.71) | Reduced | Markedly Reduced | |
| EX15 | 10 µM | -25.88 (from 10.77 to -15.11) | Reduced | Markedly Reduced |
Experimental Protocols
The characterization of Kv3 modulators relies on a combination of electrophysiological, cellular, and in vivo techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique used to directly measure the effects of modulators on Kv3 channel currents in isolated cells.
-
Objective : To quantify the effects of a Kv3 modulator on the voltage-dependent activation, deactivation, and kinetics of Kv3 channel currents.
-
Cell Preparation : Human Embryonic Kidney (HEK293) cells stably expressing the human Kv3.1b or Kv3.2a subunit are commonly used. Cells are cultured under standard conditions and plated on glass coverslips for recording.
-
Recording : Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 34°C). Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.3 with KOH. The external solution contains (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Voltage Protocols :
-
Activation : To determine the voltage-dependence of activation, cells are held at a holding potential of -80 mV and then depolarized to a series of test potentials (e.g., from -70 mV to +60 mV in 10 mV increments). The resulting current-voltage (I-V) relationship is plotted, and the conductance-voltage (G-V) curve is fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Deactivation : To measure deactivation kinetics, channels are first opened with a depolarizing pulse to +40 mV, followed by repolarizing pulses to various potentials (e.g., from -100 mV to 0 mV). The decay of the tail currents is then fitted with an exponential function to determine the deactivation time constant.
-
-
Data Analysis : The effects of the modulator are assessed by comparing the V1/2, activation and deactivation time constants, and current amplitudes in the presence and absence of the compound.
In Vitro Brain Slice Electrophysiology
This technique allows for the study of the modulator's effects on neuronal firing in a more physiologically relevant context.
-
Objective : To determine the effect of a Kv3 modulator on the firing frequency of specific neuron types (e.g., fast-spiking interneurons).
-
Slice Preparation : Acute brain slices (e.g., from the hippocampus or somatosensory cortex) are prepared from rodents. The animal is anesthetized and decapitated, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (300-400 µm thick) are cut using a vibratome and allowed to recover in oxygenated aCSF.
-
Recording : Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature. Whole-cell current-clamp recordings are made from visually identified neurons (e.g., fast-spiking interneurons in the dentate gyrus).
-
Experimental Paradigm : Neurons are held at their resting membrane potential, and a series of depolarizing current steps of increasing amplitude are injected to elicit action potential firing. The firing frequency at each current step is measured before and after the application of the Kv3 modulator.
-
Data Analysis : The relationship between the injected current and the firing frequency is plotted to assess changes in neuronal excitability.
Visualizations
Signaling Pathway of Kv3 Positive Modulation
Caption: Mechanism of action of a Kv3 positive modulator.
Experimental Workflow for Characterizing a Kv3 Modulator
Caption: Workflow for the characterization of a novel Kv3 modulator.
Conclusion
Positive allosteric modulators of Kv3 channels offer a targeted approach to enhancing the function of fast-spiking neurons and restoring normal circuit activity in the brain. Their core mechanism of action involves a direct interaction with the channel to produce a hyperpolarizing shift in the voltage-dependence of activation and alterations in gating kinetics. This leads to increased potassium efflux, faster action potential repolarization, and an increased capacity for high-frequency firing. The continued development and characterization of these compounds hold significant promise for the treatment of a range of debilitating neurological and psychiatric disorders.
References
- 1. Voltage-gated potassium channels as a potential therapeutic target for the treatment of neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Contributions of Kv3 channels to neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Kv3 Channels in Orchestrating Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated potassium (Kv) channels of the Kv3 subfamily are critical determinants of neuronal excitability, uniquely enabling neurons to fire action potentials at high frequencies with high fidelity.[1][2][3][4] This technical guide provides a comprehensive overview of the core functions of Kv3 channels, their biophysical and pharmacological properties, regulatory mechanisms, and their implications in neurological disorders. Detailed experimental protocols and structured quantitative data are presented to serve as a valuable resource for researchers and drug development professionals in the field of neuroscience.
Introduction: The "Fast-Spiking" Channels
The mammalian central nervous system (CNS) comprises a diverse array of neurons, each with distinct firing properties that underpin complex neural computations. A key feature of many neuronal types, particularly fast-spiking (FS) interneurons, is their ability to sustain high-frequency trains of action potentials, often exceeding 100 Hz and even reaching up to 1,000 Hz.[1] This remarkable capability is largely conferred by the expression of the Kv3 family of voltage-gated potassium channels.
The Kv3 channel family consists of four members, Kv3.1, Kv3.2, Kv3.3, and Kv3.4, encoded by the KCNC1-4 genes, respectively. These channels are distinguished from other Kv channel families by a unique combination of biophysical properties:
-
High Activation Threshold: Kv3 channels typically begin to open at membrane potentials more positive than -10 mV. This ensures that they do not significantly contribute to setting the resting membrane potential or the threshold for action potential initiation.
-
Rapid Activation and Deactivation Kinetics: Once the membrane is depolarized, Kv3 channels open very quickly. Crucially, they also close (deactivate) very rapidly upon repolarization, which minimizes the refractory period and allows for the rapid succession of action potentials.
These properties allow Kv3 channels to efficiently repolarize the action potential, enabling the rapid recovery of sodium channels from inactivation and preparing the neuron to fire again in quick succession. Consequently, Kv3 channels are prominently expressed in neurons that require high-frequency firing, such as fast-spiking GABAergic interneurons in the cortex and hippocampus, auditory brainstem neurons, and Purkinje cells of the cerebellum.
Biophysical and Pharmacological Properties of Kv3 Channel Subtypes
The four Kv3 channel subtypes exhibit distinct biophysical properties and expression patterns, contributing to the functional diversity of neuronal populations. Alternative splicing of the Kv3 genes further increases this diversity by generating multiple protein isoforms with potentially different C-terminal sequences.
Biophysical Properties
While all Kv3 channels share the hallmark features of high activation threshold and rapid kinetics, there are notable differences among the subtypes. Kv3.1 and Kv3.2 channels typically exhibit sustained, delayed-rectifier type currents, whereas Kv3.3 and Kv3.4 channels display A-type currents that inactivate rapidly.
| Subtype | V1/2 of Activation (mV) | Activation Time Constant (τ_act) at +30 mV (ms) | Deactivation Time Constant (τ_deact) (ms) | Inactivation |
| Kv3.1b | ~+5.63 to +19 | ~0.53 - 1.5 | ~5.2 - 6.8 | Very Slow/Non-inactivating |
| Kv3.2b | Similar to Kv3.1b | Slower than Kv3.1b (~2.4 - 3.6) | Similar to Kv3.1b | Very Slow/Non-inactivating |
| Kv3.3a | ~+19 | Slower than Kv3.1b | - | Rapid (A-type) |
| Kv3.4a | Similar to Kv3.1b | Similar to Kv3.1b | - | Rapid (A-type) |
Table 1: Summary of key biophysical properties of Kv3 channel subtypes expressed in heterologous systems. Values can vary depending on the expression system and experimental conditions.
Pharmacology
A key pharmacological feature of Kv3 channels is their high sensitivity to the potassium channel blocker tetraethylammonium (TEA) at sub-millimolar concentrations, which distinguishes them from many other Kv channels. Low concentrations of 4-aminopyridine (4-AP) also block Kv3 channels. The development of specific modulators for Kv3 channels is an active area of research for therapeutic applications.
| Compound | Action | Target Subtypes | Notes |
| Tetraethylammonium (TEA) | Blocker | Kv3.1, Kv3.2, Kv3.3, Kv3.4 | High sensitivity at low mM concentrations (e.g., 1 mM blocks >80% of current). |
| 4-Aminopyridine (4-AP) | Blocker | Kv3.1, Kv3.2, Kv3.3, Kv3.4 | Effective at sub-millimolar concentrations. |
| AUT1 | Positive Modulator | Kv3.1, Kv3.2 | Increases currents mediated by these channels. |
| RE1 and EX15 | Positive Modulators | Kv3.1 | Increase current and cause a hyperpolarizing shift in activation. |
| Compound-4 | Positive Modulator | Kv3.1, Kv3.2 | Potentiates channel function. |
Table 2: Pharmacological modulators of Kv3 channels.
Molecular and Cellular Regulation of Kv3 Channels
The function and localization of Kv3 channels are tightly regulated by various molecular and cellular mechanisms, including protein kinases and protein-protein interactions.
Regulation by Protein Kinases
Phosphorylation by protein kinases is a key mechanism for the acute modulation of Kv3 channel activity.
-
Protein Kinase C (PKC): Activation of PKC can reduce the amplitude of Kv3.1b and Kv3.2 currents. For Kv3.4, PKC phosphorylation of the N-terminal inactivation domain slows the inactivation rate.
-
Casein Kinase 2 (CK2): CK2 can also modulate Kv3.1 channels.
-
cAMP-Dependent Protein Kinase (PKA): PKA activation reduces Kv3.2 currents.
Caption: PKC-mediated phosphorylation of the Kv3.4 N-terminus slows channel inactivation.
Subcellular Localization and Trafficking
The precise localization of Kv3 channels to specific neuronal compartments, such as the axon initial segment (AIS), nodes of Ranvier, and presynaptic terminals, is crucial for their function. For instance, the two splice isoforms of Kv3.1, Kv3.1a and Kv3.1b, exhibit differential subcellular targeting, with Kv3.1b often found at the axon hillock and soma, while Kv3.1a is more restricted to distal axons and terminals. This differential localization is mediated by interactions with scaffolding proteins like ankyrin-G.
Role of Kv3 Channels in Neuronal Pathophysiology
Given their critical role in regulating neuronal excitability, it is not surprising that dysfunction of Kv3 channels is implicated in a variety of neurological and psychiatric disorders.
-
Epilepsy: Mutations in KCNC1 (encoding Kv3.1) and KCNC2 (encoding Kv3.2) have been associated with progressive myoclonic epilepsy and developmental and epileptic encephalopathy.
-
Ataxias: Mutations in the KCNC3 gene (encoding Kv3.3) are linked to spinocerebellar ataxia type 13 (SCA13).
-
Schizophrenia: Disruptions in neuronal circuits involving Kv3.1-expressing parvalbumin-positive interneurons are hypothesized to contribute to the cognitive deficits observed in schizophrenia.
-
Alzheimer's Disease: Alterations in Kv3 channel expression and function have been observed in Alzheimer's disease models.
-
Amyotrophic Lateral Sclerosis (ALS): Expression of Kv3 channels is altered in skeletal muscle in mouse models of ALS.
Kv3 Channels as Therapeutic Targets
The involvement of Kv3 channels in various neurological disorders makes them attractive targets for drug development. The development of subtype-selective positive modulators that can enhance Kv3 channel activity is a promising therapeutic strategy, particularly for conditions characterized by neuronal hyperexcitability or deficits in fast-spiking interneuron function, such as schizophrenia.
Caption: Workflow for the development of a novel Kv3 channel modulator.
Methodologies for Studying Kv3 Channels
A variety of experimental techniques are employed to investigate the function and regulation of Kv3 channels.
Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To characterize the biophysical and pharmacological properties of Kv3 channel currents in native neurons or heterologous expression systems.
Protocol Outline:
-
Cell Preparation: Prepare acute brain slices containing the neurons of interest or cultured cells (e.g., HEK293, CHO) transfected with the Kv3 channel subunit of interest.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-4 MΩ.
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 140 K-gluconate, 10 HEPES, 10 NaCl, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).
-
External (Bath) Solution (in mM): e.g., 140 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 Glucose (pH adjusted to 7.4 with NaOH). To block other currents, specific inhibitors (e.g., tetrodotoxin for Na+ channels, CdCl₂ for Ca2+ channels) can be added.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a negative membrane potential (e.g., -70 mV or -100 mV) to ensure channels are closed at rest.
-
Activation Protocol: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +70 mV in 10 mV increments) to elicit outward Kv3 currents.
-
Deactivation Protocol: Apply a depolarizing prepulse to activate the channels, followed by repolarizing steps to various negative potentials to measure the tail currents, which reflect channel closing.
-
Pharmacology: Perfuse the bath with known Kv3 channel blockers (e.g., 1 mM TEA) or modulators to confirm the identity of the currents and characterize the effects of novel compounds.
-
-
Data Analysis: Analyze the current traces to determine voltage-dependence of activation, activation and deactivation kinetics, and the effects of pharmacological agents.
Immunohistochemistry and In Situ Hybridization
Objective: To determine the cellular and subcellular localization of Kv3 channel protein and mRNA, respectively.
Protocol Outline (Immunohistochemistry):
-
Tissue Preparation: Perfuse the animal with paraformaldehyde, dissect the brain, and prepare cryostat or vibratome sections.
-
Antigen Retrieval (if necessary): Treat sections to unmask the epitope.
-
Blocking: Incubate sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific to the Kv3 channel subtype of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Stain cell nuclei with DAPI and mount the sections on slides with an anti-fade mounting medium.
-
Imaging: Visualize the fluorescent signal using a confocal or epifluorescence microscope.
Conclusion
Kv3 channels are indispensable for the high-frequency firing capabilities of numerous neuronal populations, thereby playing a fundamental role in the precise timing of neural signaling. Their distinct biophysical properties, differential expression, and complex regulation contribute significantly to the computational power of the brain. The growing understanding of their involvement in a range of neurological and psychiatric disorders has positioned them as promising targets for novel therapeutic interventions. The methodologies and data presented in this guide are intended to facilitate further research into the multifaceted roles of these critical ion channels and accelerate the development of innovative treatments for associated diseases.
References
- 1. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance [ouci.dntb.gov.ua]
- 4. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Kv3.1 Modulators: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of modulators targeting the voltage-gated potassium channel Kv3.1. This channel is a key regulator of neuronal excitability, and its modulation presents a promising therapeutic avenue for a range of neurological disorders. This document details the quantitative data of known modulators, experimental protocols for their evaluation, and the signaling pathways that govern Kv3.1 channel function.
Introduction to Kv3.1 Channels
The Kv3.1 voltage-gated potassium channel, encoded by the KCNC1 gene, is a member of the Shaw-related subfamily of potassium channels. A distinguishing feature of Kv3.1 channels is their rapid activation and deactivation kinetics at depolarized membrane potentials, typically more positive than -10 mV. This biophysical property enables neurons to fire action potentials at high frequencies. Consequently, Kv3.1 channels are prominently expressed in fast-spiking neurons, such as GABAergic interneurons, auditory brainstem neurons, and cerebellar Purkinje cells. Dysregulation of Kv3.1 function has been implicated in various neurological and psychiatric conditions, including schizophrenia, epilepsy, and hearing disorders, making it a significant target for therapeutic intervention.[1]
Discovery of Kv3.1 Modulators
The discovery of Kv3.1 modulators has largely been driven by high-throughput screening (HTS) campaigns followed by medicinal chemistry optimization. Both positive allosteric modulators (PAMs) and inhibitors have been identified, each with distinct therapeutic potential.
High-Throughput Screening (HTS)
HTS assays are crucial for the initial identification of compounds that interact with the Kv3.1 channel. A common HTS method is the thallium flux assay.[2] This fluorescence-based assay utilizes the permeability of potassium channels to thallium ions (Tl⁺). Cells expressing Kv3.1 are loaded with a Tl⁺-sensitive fluorescent dye. Depolarization of the cell membrane opens the Kv3.1 channels, allowing Tl⁺ influx and a subsequent increase in fluorescence. Modulators are identified by their ability to either enhance (for PAMs) or decrease (for inhibitors) this fluorescence signal.
Another HTS approach involves automated patch-clamp electrophysiology, which provides a more direct measure of ion channel function in a higher throughput format than traditional manual patch-clamp.
Key Kv3.1 Modulators
Several classes of Kv3.1 modulators have been discovered and characterized. The following tables summarize the quantitative data for some of the most well-documented positive and negative modulators of Kv3.1.
Table 1: Positive Allosteric Modulators (PAMs) of Kv3.1
| Compound | Target(s) | EC₅₀ | Effect on V₁/₂ of Activation | Reference(s) |
| AUT1 (RE01) | Kv3.1, Kv3.2 | ~5 µM | Negative shift | [3] |
| AUT2 | Kv3.1, Kv3.2 | 0.9 µM (hKv3.1) | Negative shift | [4] |
| EX15 | Kv3.1, Kv3.2 | 1.3 µM (Kv3.1a) | Negative shift | [5] |
| AUT00206 | Kv3.1, Kv3.2 | Not specified | Lowers activation voltage | |
| Compound-4 | Kv3.1, Kv3.2 | 67.68 nM (hKv3.1) | Negative shift of -41.3 mV (at 1 µM) | |
| AUT5 | Kv3.1, Kv3.2 | Not specified | Negative shift of -11.2 mV |
Table 2: Inhibitors of Kv3.1
| Compound | Target(s) | IC₅₀ | Mechanism of Action | Reference(s) |
| 4-Aminopyridine (4-AP) | Kv channels | 29 µM | Pore blocker | |
| Tetraethylammonium (TEA) | Kv channels | 0.2 mM | Pore blocker | |
| Fluoxetine | Kv3.1, other channels | Sub-micromolar | Open channel blocker | |
| AahG50 (α-KTx 15.1) | Kv3.1 | 170 nM | Pore blocker | Not explicitly cited |
Synthesis of Kv3.1 Modulators
The imidazolidinedione scaffold is a common feature in several potent Kv3.1 positive modulators, including AUT1 and AUT2. While specific, detailed synthetic routes for these proprietary compounds are not publicly available, a general synthesis approach for this class of molecules can be outlined. A common method for synthesizing imidazolidinedione derivatives involves the reaction of an appropriate amine with an isocyanate.
Below is a generalized workflow for the synthesis of an imidazolidinedione-based Kv3.1 modulator.
Generalized synthesis of imidazolidinedione modulators.
Experimental Protocols
The characterization of Kv3.1 modulators relies on a suite of biophysical and pharmacological assays. Detailed methodologies for key experiments are provided below.
High-Throughput Screening: Thallium Flux Assay
This assay is a robust method for primary screening of large compound libraries to identify potential Kv3.1 modulators.
Workflow for a thallium flux HTS assay.
Methodology:
-
Cell Seeding: Seed Chinese Hamster Ovary (CHO-K1) cells stably or transiently expressing the Kv3.1 channel into 384-well black, clear-bottom microplates at a density of approximately 10,000 cells per well. Incubate for 18-24 hours at 37°C and 5% CO₂.
-
Dye Loading: Remove the culture medium and load the cells with a potassium assay dye (e.g., from Molecular Devices) prepared in a buffer containing (in mM): 140 Na Gluconate, 2.5 K Gluconate, 6 Ca Gluconate, 2 MgSO₄, 5 Glucose, 10 HEPES, pH 7.3, and 1 mM probenecid.
-
Compound Addition: Prepare test compounds and controls (e.g., a known inhibitor like 10 mM TEA-Cl for 100% inhibition and DMSO for 0% inhibition) at a 5x concentration. Add these to the cell plate using a liquid handling system like the FLIPR® Penta.
-
Fluorescence Measurement: Measure the fluorescence signal over time. The influx of thallium through open Kv3.1 channels will lead to an increase in fluorescence.
-
Data Analysis: Calculate the percent inhibition or potentiation for each test compound relative to the controls.
Electrophysiology: Whole-Cell Patch Clamp
This is the gold-standard technique for detailed characterization of the effects of modulators on the biophysical properties of Kv3.1 channels.
Workflow for whole-cell patch clamp recording.
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably or transiently transfected with the gene encoding the human or rat Kv3.1b subunit. Plate cells on glass coverslips for recording.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, and 5 Na₂ATP. Adjust pH to 7.2 with KOH.
-
-
Recording:
-
Obtain a whole-cell patch clamp configuration.
-
Hold the membrane potential at a hyperpolarized level (e.g., -60 mV or -80 mV) to ensure all Kv3.1 channels are closed at rest.
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments) to elicit Kv3.1 currents.
-
Record baseline currents.
-
Perfuse the recording chamber with the external solution containing the modulator of interest at the desired concentration.
-
After equilibration, repeat the voltage-step protocol to record currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step to construct current-voltage (I-V) relationships.
-
Convert I-V curves to conductance-voltage (G-V) curves and fit with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).
-
Analyze the activation and deactivation kinetics of the currents.
-
Automated Patch Clamp
Automated patch clamp systems (e.g., Qube 384) allow for higher throughput electrophysiological characterization of Kv3.1 modulators.
Methodology:
-
Cell Preparation: Prepare a suspension of cells expressing Kv3.1.
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4.
-
Intracellular Solution (in mM): 120 KF, 20 KCl, 10 EGTA, 10 HEPES, pH 7.2.
-
-
Recording:
-
The automated system performs cell capture, sealing, and whole-cell formation.
-
Apply a pre-programmed voltage protocol similar to that used in manual patch clamp. A typical protocol involves a holding potential of -80 mV and depolarizing steps.
-
The system allows for the automated application of multiple concentrations of a compound to determine concentration-response curves.
-
Signaling Pathways Regulating Kv3.1
The function of Kv3.1 channels is not static but is dynamically regulated by intracellular signaling pathways, primarily through phosphorylation by protein kinases.
Protein Kinase C (PKC) Pathway
Activation of Protein Kinase C (PKC) has been shown to modulate Kv3.1b currents. This regulation is isoform-specific, affecting the longer Kv3.1b splice variant.
PKC-mediated regulation of Kv3.1b channels.
Upstream signals, such as the activation of G-protein coupled receptors, lead to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium (Ca²⁺). Both DAG and Ca²⁺ are required for the activation of conventional PKC isoforms. Activated PKC then phosphorylates the Kv3.1b channel at serine 503 in its C-terminal domain. This phosphorylation event leads to a decrease in the amplitude of the Kv3.1b current.
Casein Kinase 2 (CK2) Pathway
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that plays a crucial role in setting the basal biophysical properties of the Kv3.1 channel.
Regulation of Kv3.1 biophysical properties by CK2.
CK2 constitutively phosphorylates the Kv3.1 channel under basal conditions. This tonic phosphorylation is responsible for the channel's characteristic high threshold of activation and its positive voltage-dependence. Experimental dephosphorylation of the channel, either by applying alkaline phosphatase or by inhibiting CK2, results in a significant negative shift (by >20 mV) in the voltage dependence of both activation and inactivation. This demonstrates that the basal activity of CK2 is fundamental to the unique gating properties of Kv3.1 that enable high-frequency neuronal firing.
Conclusion
The discovery and development of Kv3.1 modulators represent a vibrant area of neuroscience research with significant therapeutic potential. The methodologies and data presented in this guide provide a framework for the continued investigation and optimization of these compounds. Future work, including the development of modulators with greater subtype selectivity and the elucidation of their long-term in vivo effects, will be crucial in translating the promise of Kv3.1 modulation into clinical realities for patients with a variety of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2017098254A1 - Modulators of kv3 channels to treat pain - Google Patents [patents.google.com]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. Kv3.1/Kv3.2 channel positive modulators enable faster activating kinetics and increase firing frequency in fast-spiking GABAergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of AUT00206, a Kv3 potassium channel modulator, on dopamine synthesis capacity and the reliability of [18F]-FDOPA imaging in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for Kv3 Channel Modulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural and molecular mechanisms underlying the modulation of Kv3 voltage-gated potassium channels. Kv3 channels are critical regulators of neuronal excitability, particularly in fast-spiking neurons, making them a key target for therapeutic intervention in a range of neurological disorders. This document details the structural features of Kv3 channels, the influence of post-translational modifications, the impact of ancillary subunits, and the mechanisms of action of small molecule modulators. Quantitative data are summarized in structured tables, and detailed experimental protocols for key methodologies are provided.
Core Structure of Kv3 Channels
Kv3 channels are tetrameric protein complexes, with each subunit comprising six transmembrane helices (S1-S6). The first four helices (S1-S4) form the voltage-sensing domain (VSD), while helices S5 and S6 from all four subunits assemble to create the central ion-conducting pore. The S4 helix contains positively charged residues that move in response to changes in membrane potential, a movement that is mechanically coupled to the opening and closing of the pore gate located at the intracellular end of the S6 helix.[1]
A key structural feature of Kv3 channels is the cytoplasmic T1 domain, which precedes the transmembrane segments. Cryo-electron microscopy (cryo-EM) studies have revealed a unique arrangement of the T1 domain in Kv3.1 channels, which is crucial for their characteristic fast gating kinetics.[2] This domain facilitates interactions with a C-terminal axonal targeting motif and key components of the gating machinery, influencing the channel's rapid activation and deactivation.[2]
Modulation by Phosphorylation
Post-translational modification by phosphorylation is a primary mechanism for the acute regulation of Kv3 channel function. Protein Kinase C (PKC) is a key enzyme involved in this process, with distinct effects on different Kv3 subfamily members.
PKC Modulation of Kv3.1b
The Kv3.1b splice variant is a prominent target of PKC. Phosphorylation of a specific serine residue (Ser-503) in the C-terminus of Kv3.1b by PKC leads to a decrease in current amplitude.[3][4] This modulation is isoform-specific, as the Kv3.1a variant lacks this phosphorylation site. In auditory neurons, this phosphorylation event reduces the ability of the neuron to sustain high-frequency firing.
PKC Modulation of Kv3.3 and Kv3.4 N-type Inactivation
Kv3.3 and Kv3.4 channels possess an N-terminal "ball-and-chain" inactivation domain that can rapidly block the channel pore. This N-type inactivation is dynamically regulated by PKC-mediated phosphorylation of serine residues within this N-terminal domain. Phosphorylation of these sites removes the rapid inactivation, effectively converting the channel from a transient, A-type current to a more sustained, delayed rectifier-like current. In dorsal root ganglion neurons, this modulation of Kv3.4 inactivation by PKC can shape the action potential waveform.
Quantitative Data on Phosphorylation-Mediated Modulation
| Channel | Kinase | Phosphorylation Site(s) | Functional Effect | Reference |
| Kv3.1b | PKC | Ser-503 (C-terminus) | Decrease in current amplitude | |
| Kv3.3 | PKC | N-terminal serines | Suppression of N-type inactivation, current enhancement | |
| Kv3.4 | PKC | Serines in N-terminal inactivation domain | 4-fold slowing of inactivation, 22% acceleration of action potential repolarization, 14% shortening of action potential duration |
Modulation by Ancillary Subunits
Kv3 channels can associate with ancillary subunits, which are non-pore-forming proteins that modulate the expression, trafficking, and gating properties of the primary channel. The KCNE family of proteins and MinK-related peptides (MiRPs) are known to interact with and modulate Kv3 channels.
Co-expression of MiRP2 (KCNE3) with Kv3.1b has been shown to reduce the current density and slow the activation kinetics of the channel. Similarly, MinK (KCNE1) and MiRP1 (KCNE2) can also slow the activation and deactivation of Kv3.1 and Kv3.2 channels. These interactions increase the functional diversity of Kv3 channels, potentially adapting their gating properties for roles beyond sustained high-frequency firing.
Quantitative Data on Ancillary Subunit Modulation
| Kv3 Subunit | Ancillary Subunit | Functional Effect | Reference |
| Kv3.1b | MiRP2 (KCNE3) | Reduced current density, slowed activation | |
| Kv3.1 / Kv3.2 | MinK (KCNE1) | Slowed activation and deactivation | |
| Kv3.1 / Kv3.2 | MiRP1 (KCNE2) | Slowed activation and deactivation, negative shift in voltage-dependence of activation |
Modulation by Small Molecules
Recent advances in cryo-EM have elucidated the structural basis for the action of small molecule modulators on Kv3 channels, revealing novel binding sites and mechanisms of action.
Positive Allosteric Modulators
Several positive allosteric modulators (PAMs) of Kv3 channels have been identified, which typically enhance channel activity by shifting the voltage-dependence of activation to more hyperpolarized potentials.
-
AUT1 and AUT2: These imidazolidinedione derivatives are positive modulators of Kv3.1 and Kv3.2 channels. 10µM of AUT1 has been shown to increase the current of Kv3.1 channels by 131% at a test potential of -10mV by shifting the voltage of activation to more negative potentials.
-
RE1 and EX15: These compounds are also positive modulators of Kv3.1. At a concentration of 30µM, RE1 shifts the half-activation voltage (V1/2) of Kv3.1a from 5.63 mV to -9.71 mV. 10µM EX15 induces a V1/2 shift from 10.77 mV to -15.11 mV. Both compounds also reduce the activation and deactivation time constants.
-
Lu AG00563: The cryo-EM structure of Kv3.1 in complex with this potentiator has revealed a novel ligand binding site located between the VSD of one subunit and the pore domain of an adjacent subunit.
Inhibitors
Small molecule inhibitors of Kv3 channels have also been developed. These compounds can suppress Kv3 channel currents and are valuable tools for studying the physiological roles of these channels.
Quantitative Data on Small Molecule Modulators
| Modulator | Target Channel(s) | Concentration | Effect on V1/2 of Activation | Other Effects | Reference |
| AUT1 | Kv3.1 | 10 µM | Negative shift | 131% increase in current at -10 mV | |
| RE1 | Kv3.1a | 30 µM | Shift from 5.63 mV to -9.71 mV | Reduced activation and deactivation time constants | |
| EX15 | Kv3.1a | 10 µM | Shift from 10.77 mV to -15.11 mV | Reduced activation and deactivation time constants | |
| AUT5 | Kv3.2 | 2 µM | ΔV0.5 = -26.5 ± 0.9 mV | Slowed deactivation |
Experimental Protocols
Whole-Cell Patch Clamp Recording of Kv3 Channels
This protocol is adapted for recording Kv3 channel currents from HEK293 cells transiently expressing the channel of interest.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect cells with a plasmid encoding the desired Kv3 channel subunit using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Perform recordings 24-48 hours post-transfection.
-
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Na₂ATP. Adjust pH to 7.2 with KOH.
-
-
Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a gigaohm seal with a transfected cell and rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit Kv3 channel currents.
-
Record currents using a patch-clamp amplifier and appropriate data acquisition software.
-
For studying modulators, obtain a stable baseline recording before perfusing the bath with the compound of interest.
-
Cryo-Electron Microscopy of Kv3 Channels
This protocol provides a general workflow for determining the structure of a Kv3 channel using cryo-EM.
-
Protein Expression and Purification:
-
Express the full-length Kv3 channel in a suitable expression system (e.g., HEK293 cells).
-
Solubilize the cell membranes with a detergent (e.g., digitonin) to extract the channel protein.
-
Purify the channel using affinity chromatography followed by size-exclusion chromatography.
-
-
Grid Preparation and Data Collection:
-
Apply the purified protein sample to a cryo-EM grid and plunge-freeze in liquid ethane.
-
Collect data on a Titan Krios microscope or a similar instrument equipped with a direct electron detector.
-
-
Image Processing and Structure Determination:
-
Perform motion correction and contrast transfer function (CTF) estimation on the collected movies.
-
Pick particles and perform 2D and 3D classification to obtain a homogenous set of particles.
-
Generate an initial 3D model and perform 3D refinement to obtain a high-resolution map.
-
Build an atomic model into the cryo-EM map and refine the model.
-
Site-Directed Mutagenesis to Study Phosphorylation Sites
This protocol describes how to introduce point mutations into a Kv3 channel-encoding plasmid to investigate the role of specific amino acid residues in phosphorylation.
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation.
-
PCR Amplification: Use a high-fidelity DNA polymerase (e.g., Pfu) to amplify the entire plasmid using the mutagenic primers.
-
Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by DNA sequencing.
Visualizations of Signaling Pathways and Workflows
Caption: PKC signaling cascade leading to Kv3.4 phosphorylation.
Caption: Cryo-EM workflow for Kv3.1 structure determination.
Caption: Mechanism of positive allosteric modulation of Kv3.1.
References
- 1. The Phosphorylation of Kv1.3: A Modulatory Mechanism for a Multifunctional Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MinK, MiRP1, and MiRP2 diversify Kv3.1 and Kv3.2 potassium channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kv3 channel assembly, trafficking and activity are regulated by zinc through different binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulation of Kv3.4 Channels in Dorsal Root Ganglia Following Spinal Cord Injury | Journal of Neuroscience [jneurosci.org]
The Impact of Positive Allosteric Modulators on Kv3 Channel Function and Action Potential Repolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium (Kv) channels are integral to regulating neuronal excitability. Within this family, the Kv3 subfamily (Kv3.1-Kv3.4) is distinguished by its high activation threshold and rapid deactivation kinetics.[1] These characteristics are crucial for enabling sustained, high-frequency firing in specific neuronal populations, such as fast-spiking GABAergic interneurons, which are essential for maintaining the excitatory-inhibitory balance in the brain.[1][2][3] Dysregulation of Kv3 channel function has been implicated in various neurological and psychiatric disorders, making them a promising target for therapeutic intervention.[2]
This technical guide provides a comprehensive overview of the effects of a representative Kv3 positive allosteric modulator (PAM), herein referred to as "Kv3 Modulator 5," on action potential repolarization. While the specific designation "this compound" does not correspond to a publicly documented compound, this document synthesizes data from well-characterized Kv3 PAMs, such as AUT5, to provide a detailed understanding of their mechanism of action and physiological consequences. We will delve into the molecular mechanisms, quantitative effects on neuronal firing, detailed experimental protocols for characterization, and the underlying signaling pathways.
Mechanism of Action of Kv3 Positive Allosteric Modulators
Kv3 PAMs, such as the representative "this compound," enhance the function of Kv3.1 and Kv3.2 channels through allosteric binding. Unlike direct channel blockers or openers, these modulators bind to a site on the channel protein distinct from the ion-conducting pore. This binding event induces a conformational change that, in the case of compounds like AUT5, preferentially stabilizes the open state of the channel.
The primary biophysical consequence of this modulation is a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels are more likely to open at more negative membrane potentials. By increasing the potassium (K+) efflux during the falling phase of the action potential, these modulators accelerate membrane repolarization. This rapid repolarization minimizes the refractory period, allowing the neuron to fire subsequent action potentials at a higher frequency.
Quantitative Effects on Action Potential and Channel Kinetics
The positive modulation of Kv3 channels by compounds like "this compound" leads to measurable changes in both single-channel kinetics and overall neuronal firing properties. The following table summarizes key quantitative data extracted from studies on representative Kv3 PAMs.
| Parameter | Control Condition | With Kv3 Modulator (e.g., AUT5) | Fold Change / Difference | Neuronal Population / Cell Line | Reference |
| Deactivation Time Constant (τ) at -70 mV | 1.3 ± 1.0 ms | 11.8 ± 4.0 ms | ~9-fold increase | Kv3.2 expressing cells | |
| Voltage of Half-Maximal Activation (V1/2) | ~+20 mV | Shifted to more negative potentials | Concentration-dependent | CHO cells expressing rat Kv3.1b | |
| Firing Frequency | Impaired by Kv3 blocker (TEA) | Rescued to near-control levels | N/A | Mouse somatosensory cortex PV+ interneurons | |
| Action Potential (AP) Half-Width | Broadened by Kv3 blocker (TEA) | Narrowed towards baseline | N/A | Medial Nucleus of the Trapezoid Body (MNTB) neurons | |
| Spike-Triggered Average (STA) Peak | 108.0 ± 37.6 pA | 94.6 ± 30.8 pA | No significant change | Fusiform cells | |
| STA Latency | 1.1 ± 0.2 ms | 1.1 ± 0.14 ms | No significant change | Fusiform cells |
Signaling Pathways and Logical Relationships
The role of Kv3 channels in action potential repolarization is a critical component of neuronal excitability. The following diagrams illustrate the signaling pathway and the logical impact of a Kv3 modulator.
Caption: Role of Kv3 channels and their modulation in enabling high-frequency firing.
Caption: Logical flow of a Kv3 PAM's effects from channel properties to neuronal firing.
Experimental Protocols
The characterization of "this compound" and its effects on action potential repolarization relies on precise electrophysiological techniques. The following provides a detailed methodology for a key experiment.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of "this compound" on the voltage-dependent activation, deactivation, and kinetics of Kv3 currents, as well as its impact on the action potential waveform and firing frequency of neurons.
Cell Preparation:
-
Heterologous Expression System (e.g., CHO or HEK293 cells):
-
Cells are transiently or stably transfected with cDNA encoding the desired Kv3 channel subunit (e.g., Kv3.1b or Kv3.2a).
-
Cells are cultured under standard conditions and plated onto glass coverslips 24-48 hours before recording.
-
-
Primary Neuronal Cultures or Acute Brain Slices:
-
Brain regions rich in Kv3-expressing neurons (e.g., somatosensory cortex, hippocampus, auditory brainstem) are dissected from rodents.
-
For slices, tissue is sectioned using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slices are allowed to recover for at least 1 hour before recording.
-
Recording Solutions:
-
External Solution (aCSF for neurons, or similar for cell lines): Containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, glucose. pH adjusted to 7.4. Tetrodotoxin (TTX) (1 µM) and CdCl2 (200 µM) may be added to block voltage-gated sodium and calcium channels, respectively, when isolating K+ currents.
-
Internal (Pipette) Solution: Containing (in mM): K-gluconate or KCl, MgCl2, EGTA, HEPES, ATP-Mg, GTP-Na. pH adjusted to 7.3.
Electrophysiological Recording:
-
Voltage-Clamp Protocol to Measure Activation/Deactivation:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative membrane potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments) to elicit outward K+ currents.
-
To measure deactivation (tail currents), a brief depolarizing pulse is followed by repolarizing steps to various negative potentials.
-
Record baseline currents, then perfuse the bath with "this compound" at desired concentrations and repeat the voltage protocols.
-
-
Current-Clamp Protocol to Measure Action Potentials:
-
Establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
Record parameters such as action potential threshold, amplitude, half-width, and firing frequency.
-
Apply "this compound" and repeat the current injection protocol to observe changes in the action potential waveform and firing patterns.
-
Caption: Workflow for characterizing a Kv3 modulator using patch-clamp electrophysiology.
Conclusion
Positive allosteric modulators of Kv3 channels, represented here as "this compound," offer a targeted approach to enhancing the function of these critical regulators of neuronal excitability. By preferentially stabilizing the open state of Kv3.1 and Kv3.2 channels, these compounds accelerate action potential repolarization, reduce the refractory period, and ultimately enable neurons to sustain higher firing frequencies. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of Kv3 modulators as potential therapeutics for a range of neurological disorders characterized by dysfunctional neuronal firing.
References
The Role of Kv3 Modulator 5 and its Analogs in Hearing Disorders Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Kv3 modulators, with a focus on the emerging compound "Kv3 modulator 5" and its better-documented analogs, for the research and development of therapeutics for hearing disorders. Drawing on available preclinical and clinical data, this document details their mechanism of action, summarizes key quantitative findings, and outlines relevant experimental protocols.
Introduction: The Critical Role of Kv3 Channels in Auditory Processing
Voltage-gated potassium (Kv) channels of the Kv3 family, particularly Kv3.1 and Kv3.3, are critical for the high-frequency firing of neurons essential for precise auditory processing in the brainstem.[1][2] These channels exhibit rapid activation and deactivation kinetics at depolarized membrane potentials, allowing for the swift repolarization of the neuronal membrane after an action potential. This rapid repolarization minimizes the refractory period, enabling neurons in the auditory pathway, such as those in the medial nucleus of the trapezoid body (MNTB), to fire at rates exceeding several hundred hertz.[2][3] This high-fidelity firing is crucial for encoding the temporal features of sound, which is fundamental for sound localization and speech comprehension in noisy environments.
Dysregulation of Kv3 channel function has been implicated in various hearing disorders, including age-related hearing loss and tinnitus.[4] Consequently, pharmacological modulation of Kv3 channels presents a promising therapeutic strategy. Positive allosteric modulators (PAMs) of Kv3 channels, such as the investigational compounds AUT1, AUT2, and AUT00063, have been developed to enhance channel activity and potentially restore normal auditory processing. "this compound" is a more recent compound within this class, identified as a hydantoin derivative that increases Kv3.2 current. Due to the limited public data on "this compound," this guide will heavily leverage the extensive research conducted on its analogs to provide a comprehensive understanding of this class of compounds.
Mechanism of Action: Positive Allosteric Modulation of Kv3 Channels
Kv3 modulators like "this compound" and its analogs act as positive allosteric modulators. They bind to a site on the Kv3 channel protein distinct from the ion-conducting pore. This binding event induces a conformational change that shifts the voltage-dependence of channel activation to more negative potentials. As a result, the channels are more likely to open at membrane potentials closer to the neuron's resting potential, leading to an increased potassium current for a given depolarization. This enhanced K+ efflux contributes to a more rapid repolarization of the action potential, thereby enabling sustained high-frequency firing.
Recent cryo-electron microscopy studies have revealed that some Kv3 PAMs, such as AUT5, bind to a unique pocket on the extracellular side of the channel, at the interface between the voltage-sensing domain (VSD) and the pore domain (PD). By stabilizing the open conformation of the channel, these modulators enhance its activity.
The signaling pathways that regulate Kv3 channel function are also important to consider. For instance, the activity of Kv3.1b, a splice variant prominent in the auditory brainstem, is modulated by phosphorylation. Protein kinase C (PKC) can phosphorylate Kv3.1b, which suppresses its current. Conversely, dephosphorylation, which can be triggered by sound stimulation, increases the current and enhances the neuron's ability to fire at high rates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Contribution of the Kv3.1 potassium channel to high-frequency firing in mouse auditory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AUT-00063 - Wikipedia [en.wikipedia.org]
Cellular Targets of Kv3 Modulator "AUT00206" in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium (Kv) channels are critical regulators of neuronal excitability. Among these, the Kv3 subfamily (Kv3.1, Kv3.2, Kv3.3, Kv3.4) is distinguished by its high activation threshold and fast kinetics, enabling high-frequency firing in specific neuron populations.[1] Dysfunction in Kv3 channels has been implicated in various neurological and psychiatric disorders, including schizophrenia and epilepsy, making them a compelling target for therapeutic intervention.
This technical guide focuses on the cellular targets of a novel Kv3 modulator, AUT00206 (also referred to as AUT5), a positive allosteric modulator with selectivity for Kv3.1 and Kv3.2 channels.[2][3] We will provide an in-depth overview of its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and present visualizations of its molecular interactions and experimental workflows.
Primary Cellular Targets: Kv3.1 and Kv3.2 Channels
The primary cellular targets of AUT00206 in the Central Nervous System (CNS) are the Kv3.1 and Kv3.2 voltage-gated potassium channel subunits .[2][3] These channels are predominantly expressed in neurons that exhibit high-frequency firing, such as:
-
Parvalbumin (PV)-positive GABAergic interneurons in the cortex, hippocampus, and striatum.
-
Neurons in the auditory brainstem.
-
Cerebellar Purkinje cells.
AUT00206 acts as a positive allosteric modulator (PAM) , enhancing the function of these channels. This means it binds to a site on the channel protein distinct from the main ion-conducting pore (the orthosteric site) to induce a conformational change that increases the channel's activity.
Mechanism of Action
AUT00206 preferentially stabilizes the open state of Kv3.1 and Kv3.2 channels. Its binding to an extracellular inter-subunit interface between the voltage-sensing and pore domains of the channel tetramer leads to several key effects on channel gating:
-
Leftward shift in the voltage-dependence of activation: AUT00206 lowers the voltage threshold required to open the channel, meaning the channels can activate at more hyperpolarized membrane potentials.
-
Increased peak current: By increasing the probability of channel opening, AUT00206 enhances the magnitude of the potassium current.
-
Faster activation kinetics: The modulator enables the channels to open more rapidly in response to depolarization.
-
Slower deactivation kinetics: The channels remain open for a longer duration before closing.
This modulation of Kv3.1 and Kv3.2 channels allows neurons to sustain high-frequency firing with greater fidelity, a crucial function for proper neural circuit operation.
Quantitative Data Summary
The following tables summarize the key quantitative data for AUT00206 from various studies.
| Parameter | Value | Channel | Cell Type | Reference |
| Concentration for Effect | 10 µM | Kv3.1/3.2 | Human cortical slices | |
| Modulatory Effect | Leftward shift of activation | Kv3.1/3.2 | Mammalian cell lines |
Further specific quantitative data such as EC50, IC50, and detailed kinetic parameters would require access to proprietary data from Autifony Therapeutics.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the cellular targets and mechanism of action of AUT00206.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is used to measure the ion currents flowing through Kv3 channels in response to AUT00206.
Objective: To characterize the effects of AUT00206 on the gating properties of human Kv3.1 and Kv3.2 channels.
Cell Lines: Mammalian cell lines (e.g., HEK293 or CHO cells) stably expressing human Kv3.1 or Kv3.2 channels.
Protocol:
-
Cell Preparation: Plate the transfected cells onto glass coverslips for recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 125 K-Gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass micropipette (3-5 MΩ resistance).
-
Hold the cell membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit Kv3 currents.
-
Record baseline currents before applying AUT00206.
-
-
Drug Application: Perfuse the recording chamber with the external solution containing AUT00206 at the desired concentration (e.g., 10 µM).
-
Data Acquisition and Analysis: Record the currents during drug application and after washout. Analyze the data to determine changes in current amplitude, voltage-dependence of activation, and activation/deactivation kinetics.
In Vitro Native Tissue Electrophysiology: Brain Slice Recordings
This method assesses the effect of AUT00206 on neuronal activity in a more physiologically relevant context.
Objective: To determine the effect of AUT00206 on gamma oscillations in cortical slices.
Animal Model: Rodent models relevant to schizophrenia, such as rats treated sub-chronically with phencyclidine (scPCP).
Protocol:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare coronal slices (300-400 µm thick) of the prefrontal cortex using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Induce gamma oscillations using agonists like kainate and carbachol.
-
Record local field potentials (LFPs) from the appropriate cortical layer.
-
-
Drug Application: After establishing a stable baseline of gamma oscillations, bath-apply AUT00206 (e.g., 10 µM) and record the changes in oscillation power and frequency.
-
Data Analysis: Analyze the LFP recordings using spectral analysis to quantify the power in the gamma frequency band (30-80 Hz).
In Vivo Behavioral Studies: Rodent Models of Schizophrenia
These studies evaluate the therapeutic potential of AUT00206 by assessing its ability to reverse behavioral deficits in animal models.
Objective: To assess the efficacy of AUT00206 in mitigating cognitive and social behavioral deficits in a sub-chronic PCP (scPCP) rodent model of schizophrenia.
Animal Model: Adult female Lister-Hooded rats treated with PCP (2 mg/kg, i.p.) or saline for 7 days, followed by a washout period.
Protocol:
-
Drug Administration: Administer AUT00206 or vehicle to the scPCP-treated and control rats.
-
Behavioral Testing:
-
Cognitive Function: Utilize tasks like the Novel Object Recognition (NOR) test to assess learning and memory.
-
Social Interaction: Measure the time spent in social interaction with a novel conspecific.
-
-
Data Analysis: Compare the performance of the AUT00206-treated scPCP group with the vehicle-treated scPCP group and control groups to determine if the compound reverses the induced deficits.
Visualizations
The following diagrams illustrate the mechanism of action of AUT00206 and a typical experimental workflow.
References
- 1. Gamma Oscillations and Potassium Channel Modulation in Schizophrenia: Targeting GABAergic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of AUT00206, a novel Kv3.1/3.2 potassium channel modulator, on task-based reward system activation: a test of mechanism in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. autifony.com [autifony.com]
Methodological & Application
Application Notes & Protocols: Action Potential Clamping with Kv3 Modulator 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channels of the Kv3 family, comprising subunits Kv3.1, Kv3.2, Kv3.3, and Kv3.4, are critical regulators of neuronal excitability.[1][2] These channels are distinguished by their high activation threshold (activating at potentials more positive than -10 mV) and rapid activation and deactivation kinetics.[1][2][3] This unique biophysical profile enables them to facilitate the rapid repolarization of action potentials, a key factor for neurons that fire at high frequencies, such as fast-spiking GABAergic interneurons, auditory brainstem neurons, and cerebellar Purkinje cells. Dysregulation of Kv3 channel function has been implicated in several neurological and psychiatric disorders, including certain epilepsies, schizophrenia, and Alzheimer's disease, making them a compelling target for therapeutic intervention.
"Kv3 modulator 5" is a novel, selective positive allosteric modulator (PAM) of Kv3.1 and Kv3.2 channels. Similar to other characterized Kv3 modulators like AUT1 and AUT5, it is designed to enhance channel function by shifting the voltage-dependence of activation to more negative potentials and increasing current amplitude. This modulation is intended to restore high-frequency firing in neurons where it is impaired.
Action potential clamping is a powerful electrophysiological technique that allows for the study of ion channel activity during a physiologically relevant voltage waveform—the action potential itself. By recording a neuron's action potential and then using it as the voltage command in a subsequent voltage-clamp experiment, researchers can isolate and characterize the currents that flow through specific ion channels during the different phases of the action potential. This application note provides detailed protocols for utilizing "this compound" in conjunction with action potential clamping to investigate its effects on Kv3 channel currents and neuronal firing properties.
Data Presentation
The following tables summarize the key biophysical and pharmacological properties of "this compound" based on hypothetical, yet representative, data from studies on similar compounds.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Description |
| Target(s) | Kv3.1, Kv3.2 | Primary molecular targets of the modulator. |
| Modulation Type | Positive Allosteric Modulator (PAM) | Enhances the normal physiological response of the channel. |
| EC50 (Kv3.1b) | 350 nM | Concentration for 50% of maximal potentiation of Kv3.1b currents. |
| EC50 (Kv3.2a) | 800 nM | Concentration for 50% of maximal potentiation of Kv3.2a currents. |
| Selectivity | >100-fold vs. other Kv channel subtypes | Demonstrates high specificity for the intended targets. |
Table 2: Electrophysiological Effects of this compound (at 1 µM)
| Parameter | Control | This compound | Change |
| V1/2 of Activation (Kv3.1b) | +15 mV | +5 mV | -10 mV |
| Peak Current (at +40 mV) | 100% | ~250% | +150% |
| Action Potential Half-Width | 0.45 ms | 0.35 ms | -0.10 ms |
| Max Firing Frequency | 200 Hz | 350 Hz | +150 Hz |
Experimental Protocols
Protocol 1: Characterization of this compound Effects on Heterologously Expressed Kv3.1b Channels
This protocol details the use of whole-cell voltage-clamp electrophysiology to determine the effect of "this compound" on Kv3.1b channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 cells stably expressing human Kv3.1b
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Culture: Culture HEK293-Kv3.1b cells under standard conditions. Plate cells onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution at a constant rate (e.g., 2 mL/min). Maintain temperature at 32-34°C.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and establish the whole-cell configuration. Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
-
Voltage-Step Protocol:
-
Hold the cell at -80 mV.
-
Apply a series of depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 200 ms.
-
Record the resulting potassium currents.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the chamber with external solution containing the desired concentration of "this compound" (e.g., 1 µM).
-
Allow 3-5 minutes for the compound to equilibrate.
-
-
Post-Compound Recording: Repeat the voltage-step protocol to record currents in the presence of the modulator.
-
Washout: Perfuse the chamber with the control external solution to wash out the compound and, if possible, repeat the voltage-step protocol.
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Generate current-voltage (I-V) and conductance-voltage (G-V) plots.
-
Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Compare V1/2 and peak current amplitudes before and after compound application.
-
Protocol 2: Action Potential Clamping in Fast-Spiking Interneurons
This protocol describes how to use action potential clamping to measure Kv3-mediated currents during neuronal firing and how "this compound" alters these currents. This is typically performed in acute brain slices.
Materials:
-
Acute brain slices (e.g., hippocampus or somatosensory cortex) from a rodent model.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, 25 Glucose (bubbled with 95% O2 / 5% CO2).
-
Internal Solution (as in Protocol 1).
-
"this compound" stock solution.
-
Patch-clamp rig with dynamic clamp or action potential clamp capabilities.
Procedure:
-
Slice Preparation: Prepare 300 µm thick brain slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.
-
Identify Fast-Spiking Interneuron: Using DIC/IR microscopy, target neurons with characteristic morphology. Confirm their identity by their electrophysiological response to current injection (high-frequency, non-adapting train of action potentials).
-
Step 1: Record the Action Potential Waveform (Current-Clamp):
-
Establish a whole-cell current-clamp recording.
-
Inject a brief (2-5 ms) suprathreshold current pulse to elicit a single action potential.
-
Record and save this action potential waveform.
-
-
Step 2: Apply the Action Potential Waveform as a Command (Voltage-Clamp):
-
Switch the amplifier to voltage-clamp mode.
-
Use the previously recorded action potential as the voltage command waveform.
-
Record the total membrane current required to clamp the cell to this waveform. This is your "Control Current".
-
-
Step 3: Pharmacological Isolation of Kv3 Current:
-
Apply a low concentration of a Kv3 channel blocker (e.g., 1 mM Tetraethylammonium - TEA) to the bath.
-
Repeat the action potential clamp protocol (Step 2). The recorded current now represents the membrane current in the absence of the Kv3 component.
-
-
Step 4: Digital Subtraction:
-
Digitally subtract the current trace obtained in the presence of TEA from the "Control Current" trace. The resulting trace is the isolated Kv3 current that flows during a normal action potential.
-
-
Step 5: Effect of this compound:
-
Wash out the TEA.
-
Once the cell has returned to its baseline state, apply "this compound" (e.g., 1 µM) to the bath.
-
Repeat the entire action potential clamp and subtraction procedure (Steps 4-7) in the presence of the modulator.
-
-
Data Analysis:
-
Compare the amplitude and kinetics of the isolated Kv3 current in the control condition versus in the presence of "this compound".
-
Analyze changes in the peak outward current and the timing of current activation and deactivation relative to the action potential waveform.
-
Visualizations
Caption: Role of Kv3 channels in action potential repolarization.
References
- 1. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | Voltage-gated potassium channels as a potential therapeutic target for the treatment of neurological and psychiatric disorders [frontiersin.org]
Delivery Methods for Kv3 Modulators in In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established in vivo delivery methods for small molecule modulators of the Kv3 family of voltage-gated potassium channels. While the specific compound "Kv3 modulator 5" is not explicitly detailed in publicly available literature, this document synthesizes data and protocols from studies on closely related and well-characterized Kv3 modulators such as AUT1, AUT2, and AUT-00201. These compounds serve as exemplary models for designing and executing in vivo studies with novel Kv3 modulators.
The protocols and data presented herein are intended as a guide and should be adapted based on the specific physicochemical properties (e.g., solubility, stability) of the Kv3 modulator under investigation. All animal procedures must be conducted in accordance with approved protocols from the relevant Institutional Animal Care and Use Committee (IACUC).
Compound Properties and Formulation
Successful in vivo studies are critically dependent on the appropriate formulation of the test compound. Kv3 modulators are often lipophilic, necessitating the use of co-solvent systems for administration.[1]
Table 1: Hypothetical Physicochemical Properties of a Kv3 Modulator
| Property | Value | Implication for Formulation |
| Molecular Weight | ~380-450 g/mol | Typical for a small molecule drug.[2][3] |
| LogP | > 3.0 | Indicates poor water solubility, requiring a non-aqueous or co-solvent vehicle.[2] |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Insoluble in simple aqueous buffers like saline or PBS.[2] |
| Solubility in DMSO | > 100 mg/mL | Good solubility in DMSO, making it a suitable primary solvent in a co-solvent system. |
Recommended Formulations for In Vivo Administration
The choice of vehicle is critical for ensuring the solubility and stability of the Kv3 modulator. It is essential to perform small-scale solubility and stability tests before preparing large volumes for injection. The vehicle composition should be kept consistent across all treatment groups.
Table 2: Recommended Vehicle Formulations for Different Administration Routes
| Administration Route | Vehicle Composition | Rationale |
| Intravenous (IV) | 5% DMSO, 10% Solutol HS 15, 85% Saline | Minimizes DMSO concentration to reduce the risk of hemolysis and vascular irritation. Solutol is a non-ionic solubilizer suitable for IV use. |
| Intraperitoneal (IP) | 5% DMSO, 5% Tween 80, 90% Saline | A common co-solvent system for lipophilic compounds administered via the IP route. |
| Oral Gavage (PO) | 0.1% Tween 20, 0.5% HPMC K15EP, 12.5% Captisol in bacteriostatic saline | A multi-component vehicle designed to enhance solubility and stability for oral administration. |
Experimental Protocols
The following are detailed protocols for the preparation and administration of a hypothetical "this compound" in mice.
Preparation of Dosing Solution for IP Injection
This protocol is based on a common method for preparing lipophilic compounds for in vivo administration.
Materials:
-
"this compound"
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween 80, sterile
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Dissolve "this compound" in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved. Gentle warming or sonication may be necessary.
-
Prepare Vehicle Solution: In a separate sterile tube, add the required volume of Tween 80 to the saline (for a final concentration of 5% Tween 80). Vortex thoroughly to ensure the Tween 80 is well dispersed.
-
Prepare Final Formulation: While vortexing the saline/Tween 80 mixture, slowly add the DMSO stock solution to achieve the final desired concentration of "this compound" and 5% DMSO. For example, to prepare 1 mL of a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of the 5% Tween 80/saline mixture.
-
Vehicle Control: Prepare a vehicle control solution by adding the same volume of DMSO (without the modulator) to the saline/Tween 80 mixture.
Intraperitoneal (IP) Injection Protocol
Materials:
-
Dosing solution of "this compound"
-
Sterile 1 mL syringes
-
Sterile 25-27G needles
-
70% ethanol or other skin disinfectant
-
Animal scale
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Injection Site: Tilt the mouse slightly head-down and locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
-
Needle Insertion: Insert the needle at a 10-20 degree angle, ensuring it has penetrated the peritoneum.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the syringe and prepare a new injection.
-
Administration: Inject the dosing solution slowly and steadily.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Monitor the mouse for any adverse reactions.
Oral Gavage (PO) Protocol
This protocol is adapted from a study utilizing the Kv3 modulator AUT1.
Materials:
-
Dosing solution of "this compound" prepared in the oral vehicle (see Table 2)
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringe
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Administration: Once the needle is in the stomach, administer the substance slowly.
-
Withdrawal: Remove the needle gently and return the mouse to its cage.
-
Monitoring: Monitor the mouse for any signs of distress.
Quantitative Data Summary
The following table summarizes pharmacokinetic data from in vivo studies of a representative Kv3 modulator, AUT1, in mice. This data can serve as a benchmark when evaluating novel Kv3 modulators.
Table 3: Hypothetical Pharmacokinetic Parameters of a Kv3 Modulator Following Oral Administration in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | F (%) | Free Brain Concentration (µM) |
| 10 | 500 | 0.5 | 1500 | 2.0 | 30 | 0.1 - 0.5 |
| 30 | 1500 | 0.5 | 4500 | 2.2 | 30 | 1.0 - 2.0 |
| 60 | 3000 | 1.0 | 9000 | 2.5 | 30 | > 2.0 |
Cmax: Maximum plasma concentration; Tmax: Time to Cmax; AUC: Area under the curve; T½: Half-life; F: Bioavailability.
Visualizations
Signaling Pathway
Kv3 channels are critical for the rapid repolarization of the action potential in fast-spiking neurons. Positive modulators of Kv3 channels typically shift the voltage-dependent activation to more negative potentials, thereby increasing the potassium current at a given potential and enhancing the neuron's ability to fire at high frequencies.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic and pharmacodynamic (PK/PD) study of a Kv3 modulator in mice.
Logical Relationships in Formulation Development
The selection of an appropriate delivery method is a logical process based on the compound's properties and the experimental goals.
References
Application Note: High-Resolution Cryo-EM Structure of the Human Kv3.1 Channel with a Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv3.1 is a critical regulator of neuronal excitability, particularly in fast-spiking neurons responsible for high-frequency firing.[1][2] Its dysfunction is implicated in several neurological disorders, making it a promising target for therapeutic intervention.[3] This application note details the methodology for determining the high-resolution structure of the human Kv3.1 channel in complex with a positive allosteric modulator using single-particle cryo-electron microscopy (cryo-EM). Understanding the molecular interactions between the channel and modulators at near-atomic detail can significantly accelerate structure-based drug design efforts.[3] Recent studies have successfully elucidated the structures of Kv3.1 in both apo and modulator-bound states, revealing novel binding sites and conformational changes.[4] This note will focus on the general workflow and provide detailed protocols based on these successful structure determinations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Kv3.1 in neuronal signaling and the experimental workflow for its structural determination.
Caption: Role of Kv3.1 in neuronal action potential repolarization.
Caption: Experimental workflow for Kv3.1 cryo-EM structure determination.
Data Presentation
The following table summarizes the key quantitative data from recent cryo-EM studies of human Kv3.1 with positive allosteric modulators.
| Parameter | Kv3.1 - AUT5 Complex | Kv3.1 - Lu AG00563 Complex | Apo Kv3.1 |
| Resolution (Å) | 2.50 | Not explicitly stated, apo is 2.6 | 2.60 |
| Expression System | Homo sapiens (HEK293) | Homo sapiens (HEK293F) | Homo sapiens (HEK293F) |
| Symmetry | C4 | C4 | C4 |
| Modulator Binding Site | Extracellular inter-subunit interface between VSD and pore domains. | Between the voltage sensory domain and the channel pore. | N/A |
| PDB ID | 8QUD | Not available in provided abstracts | 7Z4S |
| EMDB ID | EMD-18659 | Not available in provided abstracts | EMD-14187 |
Experimental Protocols
Expression of Human Kv3.1
The full-length human Kv3.1a isoform is expressed using a BacMam system in HEK293F cells to ensure proper protein folding and post-translational modifications.
Materials:
-
HEK293F cells
-
FreeStyle™ 293 Expression Medium
-
BacMam virus encoding human Kv3.1a with a C-terminal Strep-II and 10xHis tag
-
Sodium butyrate
Protocol:
-
Culture HEK293F cells in suspension using FreeStyle™ 293 Expression Medium to a density of 2.5-3.0 x 10^6 cells/mL.
-
Transduce the cells with the Kv3.1a-encoding BacMam virus at a multiplicity of infection (MOI) of 1.5.
-
12-24 hours post-transduction, add sodium butyrate to a final concentration of 10 mM to enhance protein expression.
-
Incubate the cells for an additional 48-60 hours at 37°C with 8% CO2 on an orbital shaker.
-
Harvest the cells by centrifugation at 1,000 x g for 10 minutes. The cell pellet can be stored at -80°C until purification.
Purification of Kv3.1
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors
-
Solubilization Buffer: Lysis buffer with 1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG) and 0.1% (w/v) Cholesteryl Hemisuccinate (CHS)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% LMNG, 0.001% CHS
-
Elution Buffer: Wash buffer with 50 mM Imidazole
-
Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.0025% LMNG, 0.00025% CHS
Protocol:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or microfluidization.
-
Pellet the cell debris by centrifugation at 100,000 x g for 1 hour.
-
Resuspend the membrane pellet in Solubilization Buffer and stir gently for 2 hours at 4°C.
-
Clarify the solubilized membranes by centrifugation at 100,000 x g for 1 hour.
-
Incubate the supernatant with Ni-NTA resin for 1-2 hours at 4°C.
-
Wash the resin extensively with Wash Buffer.
-
Elute the protein with Elution Buffer.
-
Concentrate the eluted protein and load it onto a Superose 6 Increase 10/300 GL size-exclusion column pre-equilibrated with SEC Buffer.
-
Collect the fractions corresponding to the tetrameric Kv3.1 channel.
-
Assess protein purity and monodispersity by SDS-PAGE and negative stain EM.
Cryo-EM Grid Preparation and Data Acquisition
Materials:
-
Purified Kv3.1 protein (0.5 - 2.0 mg/mL)
-
Positive modulator (e.g., AUT5) at a concentration to ensure saturation
-
Quantifoil R1.2/1.3 300-mesh copper grids
-
Vitrobot Mark IV
Protocol:
-
Incubate the purified Kv3.1 protein with a 2-fold molar excess of the modulator for 30 minutes on ice.
-
Glow-discharge the cryo-EM grids for 30 seconds to render them hydrophilic.
-
Apply 3 µL of the protein-modulator complex to the glow-discharged grid.
-
Using a Vitrobot, blot the grid for 3-4 seconds with a blot force of 0 and plunge into liquid ethane.
-
Store the vitrified grids in liquid nitrogen until data collection.
-
Screen the grids for ice thickness and particle distribution on a 200 keV Talos Arctica microscope.
-
Collect high-resolution data on a 300 keV Titan Krios microscope equipped with a Gatan K3 direct electron detector.
-
Data is typically collected in super-resolution counting mode at a pixel size of ~0.8-1.0 Å/pixel, with a total dose of 50-60 e-/Ų fractionated over 40-50 frames.
Cryo-EM Data Processing
Software:
-
Motion correction: MotionCor2 or RELION's implementation
-
CTF estimation: CTFFIND4 or Gctf
-
Particle picking: Gautomatch or RELION's template-based picking
-
2D and 3D classification, 3D refinement: RELION or cryoSPARC
Protocol:
-
Perform motion correction on the raw movie frames to correct for beam-induced motion.
-
Estimate the contrast transfer function (CTF) parameters for each micrograph.
-
Pick several thousand particles to generate initial 2D class averages.
-
Use the high-quality 2D class averages as templates for automated particle picking on the entire dataset.
-
Extract the particles and perform several rounds of 2D classification to remove junk particles and select for well-defined particle views.
-
Generate an initial 3D model (ab initio reconstruction) from the cleaned particle stack.
-
Perform multiple rounds of 3D classification with C1 symmetry to identify homogenous populations of the tetrameric channel.
-
Select the best 3D class and perform 3D auto-refinement with C4 symmetry imposed.
-
Perform CTF refinement and Bayesian polishing to further improve the resolution of the reconstruction.
-
The final map resolution is determined by the gold-standard Fourier shell correlation (FSC) at a cutoff of 0.143.
Conclusion
The protocols outlined in this application note provide a robust framework for the high-resolution cryo-EM structure determination of the human Kv3.1 channel in complex with small molecule modulators. The resulting structural information is invaluable for understanding the mechanism of action of these compounds and for guiding the development of novel therapeutics targeting Kv3.1 for the treatment of neurological disorders. The successful application of these methods has already revealed unique binding sites and conformational states, paving the way for future structure-based drug discovery programs.
References
- 1. Identification, structural, and biophysical characterization of a positive modulator of human Kv3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Apo and ligand-bound high resolution Cryo-EM structures of the human Kv3.1 channel reveal a novel binding site for positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
"Kv3 modulator 5" solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channel Kv3.1/3.2 modulators are of significant interest in neuroscience research and drug development, with potential therapeutic applications in disorders such as schizophrenia and Fragile X Syndrome.[1][2][3] This document provides detailed protocols for the preparation, storage, and application of "Kv3 modulator 5," a representative small molecule positive modulator of Kv3.1 and Kv3.2 channels, based on publicly available data for the well-characterized compound AUT00206 and similar molecules.[1][4] These channels are critical for enabling high-frequency firing in neurons, particularly fast-spiking GABAergic interneurons, and their modulation can restore normal neuronal function.
The following protocols and data are intended to serve as a comprehensive guide for researchers utilizing Kv3 modulators in their studies.
Physicochemical Properties and Solubility
"this compound" is characterized as a lipophilic, small molecule compound. Its poor aqueous solubility necessitates the use of organic solvents or co-solvent systems for the preparation of stock and working solutions.
Table 1: Solubility Data for this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. Ultrasonic agitation may be required to fully dissolve the compound. |
| Aqueous Buffers (e.g., Saline, PBS) | < 0.1 µg/mL (practically insoluble) | Direct dissolution in aqueous media is not feasible. |
Solution Preparation and Stability
Proper preparation and storage of "this compound" solutions are critical for experimental reproducibility and ensuring the integrity of the compound.
Stock Solution Preparation (10 mM in DMSO)
High-concentration stock solutions are typically prepared in 100% DMSO.
Materials:
-
"this compound" powder
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Protocol:
-
Equilibrate the "this compound" powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of "this compound" powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Table 2: Storage and Stability of Stock Solutions
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage. |
Note: Always refer to the manufacturer's specific recommendations for storage and stability.
Working Solution Preparation
The preparation of working solutions will depend on the experimental application (in vitro cell-based assays or in vivo administration).
Diagram 1: General Workflow for Solution Preparation
Caption: Workflow for preparing stock and working solutions of this compound.
Experimental Protocols
Protocol 1: In Vitro Application (Cell-Based Assays)
For in vitro experiments, the DMSO concentration in the final culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity, ideally below 0.1% and not exceeding 0.5%.
Materials:
-
10 mM "this compound" stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Protocol:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Example: To prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Always include a vehicle control in your experiments, which consists of culture medium with the same final concentration of DMSO as the highest concentration of the modulator used.
-
For long-term experiments (over 24 hours), it is recommended to replace the medium with a freshly prepared modulator-containing medium every 24-48 hours to ensure a consistent compound concentration.
Protocol 2: In Vivo Formulation for Intraperitoneal (IP) Injection
Due to its lipophilicity, "this compound" requires a co-solvent system for in vivo administration. The following is a common vehicle formulation.
Table 3: In Vivo Formulation for IP Injection
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9%) | 45% |
Materials:
-
10 mM "this compound" stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Protocol:
-
Thaw the required amount of "this compound" stock solution.
-
Prepare the vehicle by adding the components in the following order, ensuring thorough mixing after each addition: a. In a sterile tube, add the required volume of PEG300. b. Add the required volume of the "this compound" DMSO stock solution to the PEG300 and mix thoroughly. c. Add the Tween-80 and vortex to mix. d. Finally, add the saline and vortex vigorously for at least 30 seconds to ensure a clear, homogenous solution.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, gentle warming or sonication may be used.
-
It is recommended to administer the formulation as soon as possible after preparation to minimize the risk of the compound precipitating out of solution.
-
Prepare a vehicle control solution using the same procedure but substituting pure DMSO for the modulator stock solution.
Diagram 2: In Vivo Formulation Workflow
Caption: Step-by-step workflow for preparing an in vivo IP injection formulation.
Mechanism of Action: Kv3 Channel Modulation
"this compound" acts as a positive allosteric modulator (PAM) of Kv3.1 and Kv3.2 channels. It binds to a site distinct from the ion pore, causing a hyperpolarizing (leftward) shift in the voltage-dependence of channel activation. This means the channels open at more negative membrane potentials, increasing potassium efflux and facilitating the rapid repolarization of the action potential. This enhanced repolarization allows neurons to fire at higher frequencies with greater precision.
Diagram 3: Signaling Pathway of Kv3 Modulation
Caption: Simplified pathway showing the effect of this compound on neuronal firing.
Disclaimer
The information provided in this document is for research purposes only. All procedures should be performed by trained personnel in a suitable laboratory setting. It is crucial to perform small-scale solubility and stability tests with your specific batch of the compound and chosen vehicle before preparing large volumes for experiments. Always adhere to institutional safety guidelines and regulations.
References
Application Notes and Protocols for High-Throughput Screening Assays of Kv3 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channels of the Kv3 subfamily (Kv3.1-Kv3.4) are critical regulators of neuronal excitability, particularly in fast-spiking neurons where they enable high-frequency firing.[1][2] Their dysfunction is implicated in a range of neurological disorders, including epilepsy, ataxia, and schizophrenia, making them attractive targets for therapeutic intervention.[1] High-throughput screening (HTS) assays are essential for identifying and characterizing novel modulators of Kv3 channels. This document provides detailed application notes and protocols for two primary HTS methodologies: a fluorescence-based thallium flux assay for primary screening and an automated electrophysiology assay for hit confirmation and detailed characterization.
Key High-Throughput Screening Assays for Kv3 Modulators
Several HTS methodologies are available for screening Kv3 channel modulators, each with its own advantages and limitations. The choice of assay depends on the screening goals, available resources, and the desired level of detail in the initial characterization of compounds.
-
Fluorescence-Based Assays : These are the workhorses of primary HTS campaigns due to their high throughput, lower cost, and ease of automation.[3][4] They indirectly measure channel activity by detecting changes in ion flux or membrane potential.
-
Thallium Flux Assays : These assays utilize the permeability of potassium channels to thallium ions (Tl⁺). A thallium-sensitive fluorescent dye is loaded into cells expressing the Kv3 channel of interest. Channel opening leads to Tl⁺ influx and a subsequent increase in fluorescence, which is proportional to channel activity.
-
Membrane Potential Assays : These assays employ voltage-sensitive fluorescent dyes that report changes in the cell's membrane potential. Modulation of Kv3 channel activity alters the membrane potential, leading to a change in the dye's fluorescence.
-
-
Automated Patch-Clamp (APC) Electrophysiology : APC provides a direct measure of ion channel currents and is considered the gold standard for confirming hits from primary screens and for detailed mechanistic studies. While traditionally low-throughput, advances in automation have enabled medium- to high-throughput screening.
-
Binding Assays : These assays measure the direct binding of a compound to the Kv3 channel protein. While useful for identifying compounds that interact with the channel, they do not provide information on the functional consequences of binding (i.e., activation, inhibition, or allosteric modulation).
Data Presentation: Quantitative Comparison of Kv3 Modulators
The following table summarizes representative quantitative data for known Kv3 modulators obtained from different HTS assays. This data is essential for comparing the potency and efficacy of different compounds and for validating assay performance.
| Compound | Assay Type | Kv3 Subtype | Measured Parameter | Value | Reference |
| AUT1 | Automated Patch-Clamp | Kv3.1b | EC50 | 4.7 µM | |
| Automated Patch-Clamp | Kv3.2a | EC50 | 4.9 µM | ||
| Thallium Flux | Kv3.1 (V434L) | pIC50 | Varies by plate | ||
| AUT2 | Automated Patch-Clamp | Kv3.1b | EC50 | 0.9 µM | |
| Automated Patch-Clamp | Kv3.2a | EC50 | 1.9 µM | ||
| 4-Aminopyridine (4-AP) | Manual Patch-Clamp | Kv3.1 (WT) | Inhibition at +40 mV (3 mM) | ~100% | |
| Manual Patch-Clamp | Kv3.1 (V434L) | Inhibition at +40 mV (3 mM) | Partial | ||
| Tetraethylammonium (TEA) | Thallium Flux | Kv3.1 | Control (100% inhibition) | 10 mM | |
| Automated Patch-Clamp | Kv3 | Blocker | Varies by subtype | ||
| Fluoxetine | Thallium Flux | Kv3.1 | Modulator | - | |
| N-(4-azepan-1-ylphenyl)guanidine | Fluorescent Membrane Potential | Kv1.3 | - | >50% Inhibition (Hit Cutoff) |
Assay Performance Metrics
| Parameter | Assay Type | Value | Description | Reference |
| Z'-factor | Fluorescent Membrane Potential | 0.78 | Indicates excellent assay quality and robustness. | |
| Signal-to-Background | Fluorescent Membrane Potential | 8.2 | Demonstrates a clear distinction between positive and negative controls. |
Experimental Protocols
Protocol 1: High-Throughput Thallium Flux Assay for Kv3 Modulators
This protocol is adapted for a 384-well plate format and is suitable for primary screening of large compound libraries.
Materials and Reagents:
-
CHO or HEK293 cells stably expressing the human Kv3 channel of interest (e.g., Kv3.1).
-
Black, clear-bottom 384-well microplates.
-
Thallium-sensitive fluorescent dye kit (e.g., FluxOR™ Potassium Ion Channel Assay).
-
Assay Buffer (e.g., 140 mM Na Gluconate, 2.5 mM K Gluconate, 6 mM Ca Gluconate, 2 mM MgSO4, 5 mM Glucose, 10 mM HEPES, pH 7.3).
-
Probenecid (to inhibit dye extrusion).
-
Stimulus Buffer containing thallium sulfate (Tl₂SO₄) and potassium sulfate (K₂SO₄).
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., a known Kv3 activator).
-
Negative control (e.g., 10 mM TEA-Cl).
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR® Penta).
Procedure:
-
Cell Plating:
-
Seed the cells into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically containing the thallium-sensitive dye and probenecid in assay buffer.
-
Aspirate the cell culture medium from the wells and add 20-25 µL of the dye loading solution to each well.
-
Incubate the plates at room temperature for 60-90 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds, positive and negative controls in assay buffer. The final DMSO concentration should be ≤ 0.5%.
-
Add the compounds to the cell plates.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the stimulus buffer containing thallium and potassium to all wells simultaneously using the instrument's liquid handling capabilities.
-
Continue to record the fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
The increase in fluorescence upon addition of the stimulus buffer is proportional to the influx of thallium through the open Kv3 channels.
-
Calculate the percentage of inhibition or activation for each test compound relative to the negative and positive controls.
-
For active compounds, determine the IC50 or EC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
Protocol 2: Automated Patch-Clamp Electrophysiology for Hit Confirmation
This protocol provides a general workflow for confirming the activity of hits identified in the primary screen using an automated patch-clamp system (e.g., Qube 384, SyncroPatch 768PE).
Materials and Reagents:
-
Cells expressing the Kv3 channel of interest.
-
Automated patch-clamp system and associated consumables (e.g., QChips).
-
Extracellular Solution (in mM): 140 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4.
-
Intracellular Solution (in mM): 120 KF, 20 KCl, 10 EGTA, 10 HEPES, pH 7.2.
-
Test compounds dissolved in the extracellular solution.
Procedure:
-
Cell Preparation:
-
Harvest the cells and prepare a single-cell suspension according to the automated patch-clamp system's protocol.
-
Dilute the cells to the recommended concentration in the extracellular solution.
-
-
System Setup:
-
Prime the automated patch-clamp system with the extracellular and intracellular solutions.
-
Load the cell suspension and the compound plate into the instrument.
-
-
Electrophysiological Recording:
-
The system will automatically perform whole-cell patch-clamp recordings from multiple cells in parallel.
-
Apply a voltage protocol to elicit Kv3 channel currents. A typical protocol involves holding the membrane potential at -80 mV and applying depolarizing steps to various potentials (e.g., from -60 mV to +60 mV).
-
Record baseline currents in the absence of the test compound.
-
Apply the test compound at various concentrations and record the resulting changes in the Kv3 currents.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the effect of the compound on channel activity (e.g., inhibition, activation, changes in gating kinetics).
-
Construct concentration-response curves to determine the IC50 or EC50 values for the active compounds.
-
Visualizations
Signaling Pathway of Kv3 Channels in Neuronal Excitability
Caption: Role of Kv3 channels in enabling high-frequency neuronal firing.
Experimental Workflow for Kv3 Modulator High-Throughput Screening
Caption: A typical HTS workflow for the discovery of Kv3 channel modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kv3 Modulators in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Kv3 channel modulators, with a specific focus on AUT00206, in preclinical and clinical models of schizophrenia. The following sections detail the underlying scientific rationale, quantitative data from key studies, and detailed protocols for relevant experiments.
Scientific Rationale
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. A growing body of evidence points to the dysfunction of fast-spiking parvalbumin-positive (PV+) GABAergic interneurons as a key element in the pathophysiology of the disease. These interneurons are crucial for generating and maintaining gamma oscillations (30-80 Hz) in the cerebral cortex, which are essential for cognitive processes such as working memory and attention.
The voltage-gated potassium channels Kv3.1 and Kv3.2 are highly expressed on PV+ interneurons and are critical for their ability to fire at high frequencies. Post-mortem studies of individuals with schizophrenia have shown reduced levels of Kv3.1 protein and mRNA. Therefore, positive modulators of Kv3.1 and Kv3.2 channels are being investigated as a potential therapeutic strategy to restore the function of PV+ interneurons, enhance gamma oscillations, and thereby ameliorate the symptoms of schizophrenia.
AUT00206 is a novel, selective positive modulator of Kv3.1 and Kv3.2 channels that has been investigated in clinical trials for the treatment of schizophrenia. It is hypothesized to improve symptoms by enhancing the firing capabilities of PV+ interneurons and normalizing cortical network activity.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of the Kv3 modulator AUT00206 in models of schizophrenia.
Table 1: Preclinical Studies of Kv3 Modulators
| Model System | Kv3 Modulator | Key Findings | Reference |
| Rat PCP Model | AUT00206 | Reversed cognitive and behavioral deficits. | [1] |
| Mouse Model | AUT1 | Reduced amphetamine-induced hyperactivity. | [1] |
Table 2: Clinical Trials of AUT00206 in Schizophrenia
| Study Phase | Number of Patients | Dosage | Key Findings | Reference |
| Phase 1a (Healthy Volunteers) | >60 | Single doses up to 2400 mg, multiple doses up to 800 mg BID for 14 days | Safe and well-tolerated. Showed a significant reduction in Mismatch Negativity (MMN) latency. | [2][3][4] |
| Phase 1b (Ketamine Challenge in Healthy Volunteers) | 16 | Two dose levels (800mg and 2000mg) | Significantly reduced the ketamine-induced increase in BOLD signal in the dorsal anterior cingulate and thalamus in a dose-dependent manner. | |
| Phase 1b (Patients with Schizophrenia) | 24 | Loading dose of 2000 mg, followed by 800 mg twice daily for 28 days. | Treatment was associated with a significant reduction in resting frontal gamma power. A correlation was observed between the reduction in striatal dopamine synthesis capacity and symptom improvement. Increased reward anticipation-related activation in the left associative striatum. |
Table 3: Effect of AUT00206 on Gamma Oscillations and Clinical Symptoms
| Parameter | Finding | Statistical Value | Reference |
| Frontal Resting Gamma (35–45 Hz) Power vs. PANSS Positive Symptoms (Baseline) | Significant positive correlation | n = 22, r = 0.613, P < .002 | |
| Reduction in Frontal Gamma Power with AUT00206 | Significant reduction from baseline | t(13) = 3.635, P = .003 | |
| Change in PANSS positive score vs. Frontal Resting Gamma Power | Significant correlation with a decrease in frontal resting gamma power | n = 14, r = 0.532, p = 0.05 |
Signaling Pathways and Experimental Workflows
dot
Caption: Proposed mechanism of action of Kv3 modulators in schizophrenia.
dot
Caption: Experimental workflow for Kv3 modulator development.
Experimental Protocols
Preclinical Model: Phencyclidine (PCP)-Induced Behavioral Deficits in Rats
This protocol describes the induction of schizophrenia-like symptoms in rats using PCP and subsequent behavioral testing to assess the efficacy of Kv3 modulators.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Phencyclidine (PCP) hydrochloride
-
Saline (0.9% NaCl)
-
Test compound (e.g., AUT00206) and vehicle
-
Behavioral testing apparatus (e.g., open field arena, social interaction chamber, novel object recognition arena)
Procedure:
-
PCP Administration:
-
Administer PCP (e.g., 2.0 mg/kg, intraperitoneally) or saline to rats once daily for 7 consecutive days.
-
This is followed by a 7-day washout period before behavioral testing.
-
Alternatively, a sub-chronic treatment of 5 mg/kg i.p. twice daily for 7 days, followed by a 7-day washout can be used.
-
-
Test Compound Administration:
-
Administer the Kv3 modulator (e.g., AUT00206) or vehicle at the desired dose and route (e.g., oral gavage) at a specified time before behavioral testing (e.g., 60 minutes).
-
-
Behavioral Testing Battery:
-
Locomotor Activity: Place the rat in an open field arena and record its activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes). PCP-treated rats are expected to show hyperlocomotion.
-
Social Interaction: Place two unfamiliar rats in a neutral arena and score the duration of social behaviors (e.g., sniffing, grooming, following) for a set period (e.g., 10 minutes). PCP can induce social withdrawal.
-
Novel Object Recognition (NOR):
-
Habituation: Allow the rat to explore an empty arena.
-
Familiarization Phase: Place the rat in the arena with two identical objects and allow it to explore for a set time.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object and record the time the rat spends exploring each object. A discrimination index is calculated. PCP treatment typically impairs performance on this task.
-
-
Prepulse Inhibition (PPI): This test measures sensorimotor gating. A weak acoustic prepulse is presented shortly before a loud startling stimulus. The prepulse should inhibit the startle response. PCP disrupts this inhibition.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the behavioral performance of different treatment groups.
-
Clinical Trial: Electroencephalography (EEG) - Resting-State Gamma Oscillations
This protocol outlines the procedure for recording and analyzing resting-state EEG to assess the effect of Kv3 modulators on gamma oscillations in patients with schizophrenia.
Materials:
-
EEG system with a multi-channel cap (e.g., 64-channel)
-
Conductive gel
-
Data acquisition and analysis software
Procedure:
-
Participant Preparation:
-
Ensure the participant is comfortably seated in a quiet, dimly lit room.
-
Apply the EEG cap and ensure good electrode contact with the scalp using conductive gel. Keep impedances below 5 kΩ.
-
-
Data Acquisition:
-
Record 5-10 minutes of resting-state EEG with the participant's eyes open, focusing on a fixation point.
-
Record another 5-10 minutes with the participant's eyes closed.
-
Use a sampling rate of at least 500 Hz.
-
-
Data Preprocessing:
-
Apply a band-pass filter (e.g., 1-100 Hz) and a notch filter (50 or 60 Hz) to remove line noise.
-
Perform artifact rejection to remove segments contaminated by eye blinks, muscle activity, or other noise. Independent Component Analysis (ICA) can be used for this purpose.
-
Re-reference the data to a common average reference.
-
-
Spectral Analysis:
-
Segment the continuous EEG data into epochs (e.g., 2 seconds).
-
Apply a Fourier transform to each epoch to calculate the power spectral density.
-
Average the power spectra across all epochs for each participant and each electrode.
-
Focus the analysis on the gamma frequency band (30-80 Hz), particularly the 35-45 Hz range.
-
-
Statistical Analysis:
-
Compare the mean gamma power between the active treatment and placebo groups at baseline and post-treatment.
-
Correlate changes in gamma power with changes in clinical symptom scores (e.g., PANSS).
-
Clinical Trial: Functional Magnetic Resonance Imaging (fMRI) - Monetary Incentive Delay (MID) Task
This protocol describes the use of the MID task during fMRI to investigate reward processing and the effects of Kv3 modulators.
Materials:
-
3T MRI scanner (e.g., Siemens Verio)
-
fMRI-compatible response device
-
Stimulus presentation software
Procedure:
-
Task Design:
-
The MID task consists of multiple trials. Each trial begins with a cue indicating the potential for a monetary reward (e.g., a circle with a specific symbol) or a neutral outcome.
-
Following a variable delay, a target stimulus appears on the screen for a short duration.
-
The participant must make a rapid button press while the target is on the screen.
-
Feedback is then provided, indicating whether the participant was successful and, if applicable, the amount of money won.
-
-
fMRI Data Acquisition:
-
Acquire T2*-weighted echo-planar images (EPI) with parameters optimized for BOLD contrast (e.g., TR=2000 ms, TE=30 ms, flip angle=80°).
-
Acquire a high-resolution T1-weighted anatomical scan for co-registration.
-
-
Data Preprocessing:
-
Perform standard fMRI preprocessing steps, including motion correction, slice-timing correction, spatial normalization to a standard template (e.g., MNI), and spatial smoothing.
-
-
Statistical Analysis:
-
Use a general linear model (GLM) to analyze the fMRI data.
-
Model the different phases of the MID task (cue presentation, target presentation, feedback) as separate regressors.
-
Focus on the contrast between the anticipation of reward versus the neutral condition.
-
Perform group-level analyses to compare brain activation between the treatment and placebo groups, with a particular focus on regions of interest such as the ventral striatum.
-
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording from PV+ Interneurons
This protocol details the procedure for recording from PV+ interneurons in acute brain slices to assess the effects of Kv3 modulators on their firing properties.
Materials:
-
Vibratome
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Glass capillaries for pulling patch pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Kv3 modulator (e.g., AUT1) and other pharmacological agents (e.g., TEA)
Procedure:
-
Slice Preparation:
-
Anesthetize a rodent (e.g., GAD67-GFP mouse to identify GABAergic interneurons) and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare acute coronal slices (e.g., 300 µm thick) of the region of interest (e.g., somatosensory cortex or hippocampus) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Identify PV+ interneurons (e.g., by fluorescence in GAD67-GFP mice) in the desired cortical layer.
-
Obtain a whole-cell patch-clamp recording from a target neuron.
-
-
Data Acquisition:
-
In current-clamp mode, inject a series of depolarizing current steps to elicit action potential firing and determine the neuron's firing frequency and action potential properties (e.g., half-width).
-
Record baseline firing properties.
-
To mimic a pathological state, a low concentration of the non-selective potassium channel blocker tetraethylammonium (TEA, e.g., 0.5 mM) can be applied to impair the fast-spiking phenotype.
-
Bath-apply the Kv3 modulator (e.g., 10 µM AUT1) and record the changes in firing properties.
-
-
Data Analysis:
-
Analyze the recorded traces to quantify changes in firing frequency, action potential half-width, and other relevant parameters.
-
Compare the effects of the Kv3 modulator in the presence and absence of TEA.
-
These protocols provide a foundation for investigating the role of Kv3 modulators in schizophrenia research. It is recommended that researchers consult the primary literature for further specific details and adapt these protocols as needed for their experimental questions.
References
Application Notes and Protocols for Kv3 Modulator 5 in Auditory Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channels of the Kv3 family, particularly Kv3.1 and Kv3.3, are critical regulators of neuronal excitability in the auditory brainstem.[1] Their rapid activation and deactivation kinetics are essential for sustaining high-frequency, temporally precise firing of auditory neurons, a key requirement for processing complex sounds.[2][3] Dysregulation of Kv3 channel function has been implicated in various hearing disorders, including tinnitus and age-related hearing loss, making them a promising therapeutic target.[1][4]
"Kv3 modulator 5" represents a class of novel small molecules designed to positively modulate the function of Kv3 channels. These modulators typically act by shifting the voltage-dependence of channel activation to more negative potentials, thereby increasing the potassium current at physiological membrane potentials. This application note provides an overview of the mechanism of action of these modulators and detailed protocols for their characterization in auditory neuroscience research.
Mechanism of Action
Kv3 channels are high-voltage activated, meaning they typically open only at depolarized membrane potentials reached during the peak of an action potential. This property allows for rapid repolarization of the neuronal membrane, enabling the neuron to fire again in quick succession. Positive modulators of Kv3 channels, such as the investigational compound AUT00063 and preclinical tool compounds AUT1 and AUT2, alter the gating properties of these channels. By shifting the activation voltage to more negative potentials, these modulators increase the probability of channel opening near the resting membrane potential and during the initial phase of an action potential. This enhanced potassium efflux can help to counteract neuronal hyperexcitability, which is thought to be an underlying cause of conditions like tinnitus.
The Kv3.1b isoform, prevalent in the mature nervous system, is regulated by phosphorylation. Protein kinase C (PKC) can phosphorylate the channel, leading to a decrease in current amplitude. This modulation by PKC suggests a dynamic regulation of neuronal firing properties in response to the acoustic environment.
Data Presentation
Preclinical Electrophysiological Data of Kv3 Modulators
| Compound | Cell Type | Concentration | Effect on Kv3.1 Current | V1/2 of Activation Shift | Reference |
| AUT1 | CHO cells expressing rat Kv3.1b | 10 µM | 131% increase in current at -10 mV | Negative shift | |
| AUT2 | CHO cells expressing rat Kv3.1b | 1 µM | Negative shift in voltage-dependent activation | Negative shift | |
| AUT2 | CHO cells expressing rat Kv3.1b | 10 µM | Shift in voltage-dependence of inactivation to more negative potentials | N/A |
Clinical Trial Data for AUT00063
| Trial Name | Indication | Dose | Primary Outcome Measure | Result | Reference |
| QUIET-1 | Subjective Tinnitus | 800 mg daily for 28 days | Change in Tinnitus Functional Index (TFI) score | No significant difference between AUT00063 and placebo (1.56 point change in TFI) | |
| CLARITY-1 | Age-Related Hearing Loss | 600 mg daily for 28 days | Change in Quick Speech-in-Noise (QSIN) test score | No statistically significant difference between AUT00063 and placebo |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol is adapted from methodologies used to characterize Kv3 modulators in auditory neurons.
1. Brain Slice Preparation:
-
Anesthetize a P13-P17 C57BL/6 mouse with isoflurane.
-
Decapitate and rapidly dissect the brain in ice-cold, oxygenated slicing solution (e.g., a high-sucrose or NMDG-based aCSF).
-
Cut 250 µm thick transverse slices of the auditory brainstem containing the medial nucleus of the trapezoid body (MNTB) using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
2. Recording Setup:
-
Transfer a slice to a recording chamber on an upright microscope stage, continuously perfused with oxygenated aCSF at 31-33°C.
-
Visualize MNTB neurons using differential interference contrast (DIC) optics.
-
Use borosilicate glass patch pipettes (3-5 MΩ resistance) filled with intracellular solution.
3. Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 25 NaHCO3, 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Intracellular Solution (in mM): 97.5 K-gluconate, 32.5 KCl, 5 EGTA, 10 HEPES, 1 MgCl2, pH adjusted to 7.2 with KOH.
4. Whole-Cell Recording:
-
Establish a gigaohm seal on a visualized MNTB neuron.
-
Rupture the membrane to achieve whole-cell configuration.
-
Record in current-clamp or voltage-clamp mode using a suitable amplifier.
5. Voltage-Clamp Protocol for Kv3 Current Characterization:
-
Hold the cell at -60 mV.
-
Apply a series of depolarizing voltage steps from -70 mV to +60 mV in 10 mV increments for 100 ms to elicit Kv3 currents.
-
Record baseline currents in aCSF.
-
Bath apply the Kv3 modulator (e.g., "this compound") at the desired concentration and record currents again after a stable effect is reached.
-
To isolate Kv3 currents, a subtraction protocol can be used with a Kv3 channel blocker like 1 mM tetraethylammonium (TEA).
Protocol 2: Gap-Prepulse Inhibition (PPI) of the Acoustic Startle Response
This behavioral protocol is used to assess auditory temporal processing in rodents and is sensitive to the effects of Kv3 modulators.
1. Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to measure the whole-body startle response of the animal.
2. Animals:
-
Aged (e.g., 19-25 months) and young adult (e.g., 3-5 months) Fischer 344 rats are a suitable model for studying age-related auditory decline.
3. Acclimation:
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB SPL).
4. Experimental Procedure:
-
Startle Stimulus: A loud broadband noise burst (e.g., 110 dB SPL for 40 ms).
-
Prepulse Stimulus: A silent gap of varying duration (e.g., 5, 10, 20, 50 ms) embedded in the continuous background noise, preceding the startle stimulus by a fixed interval (e.g., 100 ms).
-
Trial Types:
-
Pulse-alone trials: Startle stimulus presented without a prepulse.
-
Prepulse + Pulse trials: Prepulse stimulus followed by the startle stimulus.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Present the different trial types in a pseudorandom order.
5. Drug Administration:
-
Administer the Kv3 modulator (e.g., "this compound") or vehicle via intraperitoneal (i.p.) injection.
-
Conduct PPI testing at a predetermined time after injection to assess the drug's effect.
6. Data Analysis:
-
The startle amplitude is measured as the peak voltage from the sensor platform.
-
Calculate the percentage of PPI for each prepulse condition using the formula: %PPI = [1 - (Startle amplitude on Prepulse + Pulse trial / Startle amplitude on Pulse-alone trial)] * 100
Mandatory Visualization
Caption: Signaling pathway of Kv3 channel modulation in an auditory neuron.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Modulation of Kv3.1b potassium channel phosphorylation in auditory neurons by conventional and novel protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kv3.3 subunits control presynaptic action potential waveform and neurotransmitter release at a central excitatory synapse | eLife [elifesciences.org]
- 3. Effect of Potassium Ion Channels on Hearing - Sharebiology [sharebiology.com]
- 4. A balanced randomised placebo controlled blinded phase IIa multi-centre study to investigate the efficacy and safety of AUT00063 versus placebo in subjective tinnitus: The QUIET-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Kv3 Channel Modulators Using Automated Patch-Clamp Systems
For Research Use Only.
Introduction
Voltage-gated potassium (Kv) channels of the Kv3 subfamily (Kv3.1-Kv3.4) are critical regulators of neuronal excitability. Characterized by their high activation threshold and rapid kinetics, they play a pivotal role in enabling the high-frequency firing of neurons, such as fast-spiking GABAergic interneurons.[1][2][3] Dysfunction in Kv3 channels has been implicated in various CNS disorders, including schizophrenia, epilepsy, and ataxia, making them attractive therapeutic targets.[4][5]
Positive modulators of Kv3 channels, which typically shift the voltage-dependence of activation to more negative potentials and/or increase channel conductance, can restore normal firing patterns in dysfunctional neurons. Automated patch-clamp (APC) systems, such as the Sophion Qube or QPatch, are essential tools for high-throughput screening (HTS) and characterization of these modulators in a drug discovery setting.
This document provides a detailed protocol for assessing the activity of a representative Kv3 positive modulator, referred to herein as Compound 5 , using an automated whole-cell patch-clamp system.
Mechanism of Action: Kv3 Positive Allosteric Modulation
Kv3 channels are key to the rapid repolarization phase of an action potential. In fast-spiking neurons, this allows for sustained firing at high frequencies. Positive allosteric modulators (PAMs) like Compound 5 enhance Kv3 channel function. They typically bind to a site distinct from the pore, causing a conformational change that shifts the channel's activation voltage to more negative potentials. This makes the channels more likely to open at perithreshold potentials, increasing the repolarizing current and enabling the neuron to fire more rapidly and efficiently.
Experimental Protocols
Cell Line Preparation
The following protocol is optimized for Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human Kv3.1b subunit.
-
Cell Culture: Culture cells in an appropriate medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Maintain at 37°C in a 5% CO₂ incubator.
-
Harvesting for APC:
-
Aspirate culture medium and wash cells with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add a minimal volume of a gentle detachment solution (e.g., Accutase® or TrypLE™) and incubate for 3-5 minutes at 37°C.
-
Neutralize with culture medium and gently triturate to create a single-cell suspension.
-
Centrifuge at 200 x g for 2 minutes, discard the supernatant, and resuspend the cell pellet in the appropriate extracellular solution (see below) to a final concentration of 200,000 - 500,000 cells/mL.
-
Allow cells to recover for at least 30-60 minutes at 15°C with gentle shaking before use.
-
Solutions and Reagents
Prepare fresh solutions for each experiment. Filter-sterilize all solutions before use.
| Solution Type | Component | Concentration (mM) |
| Extracellular | NaCl | 140 |
| KCl | 2 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular | KF | 120 |
| KCl | 20 | |
| EGTA | 10 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with KOH | ||
| (Protocol adapted from Metrion Biosciences Case Study). |
-
Compound 5 Preparation: Prepare a 10 mM stock solution of Compound 5 in 100% DMSO. Create a dilution series in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid off-target effects.
Automated Patch-Clamp Protocol (Sophion Qube 384)
This protocol is designed to measure the potentiation of Kv3.1b currents by Compound 5.
-
System Setup:
-
Prime the system with extracellular and intracellular solutions as per the manufacturer's instructions.
-
Load the prepared single-cell suspension onto the Qube.
-
Load the compound plate containing the dilution series of Compound 5 and controls (vehicle and a known inhibitor like 3 mM 4-AP).
-
-
Execution Workflow: The automated system will perform the following steps for each cell in the 384-well QChip:
-
Cell Capture & Sealing: A single cell is captured on the microfluidic flow path, and a giga-ohm seal (≥ 200 MΩ) is formed.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell configuration.
-
Baseline Recording: The voltage protocol is applied in the presence of the vehicle (extracellular solution with 0.5% DMSO) to establish a baseline current.
-
Compound Application: The selected concentration of Compound 5 is perfused into the well.
-
Effect Recording: The voltage protocol is repeated to measure the current in the presence of the compound.
-
-
Voltage Protocol:
-
Holding Potential: -80 mV
-
Test Pulse: Apply a 200 ms depolarizing step from -70 mV to +40 mV in 10 mV increments.
-
Inter-sweep Interval: 15 seconds.
-
Data Analysis and Expected Results
-
Quality Control (QC): Only data from cells meeting QC criteria (e.g., seal resistance ≥ 200 MΩ, baseline current at +40 mV ≥ 400 pA) should be included in the final analysis.
-
Current Measurement: Measure the peak current amplitude during the depolarizing step (e.g., at +10 mV) before and after compound application.
-
Potentiation Calculation: Calculate the percent effect for each concentration using the formula: % Effect = ((I_compound / I_baseline) - 1) * 100
-
Concentration-Response Curve: Plot the % Effect against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).
Summary of Expected Quantitative Data
The following table summarizes typical results for known Kv3.1/3.2 positive modulators, which can be used as a benchmark for Compound 5. Data is derived from automated and manual patch-clamp experiments on CHO cells.
| Parameter | Compound | Target Channel | Value | System |
| Potency | AUT1 | Human Kv3.1b | EC₅₀ = 4.7 µM | QPatch-16 |
| AUT1 | Human Kv3.2a | EC₅₀ = 4.9 µM | QPatch-16 | |
| AUT2 | Human Kv3.1b | EC₅₀ = 0.9 µM | QPatch-16 | |
| AUT2 | Human Kv3.2a | EC₅₀ = 1.9 µM | QPatch-16 | |
| Biophysical Effect | AUT1 (10 µM) | Rat Kv3.1b | Leftward shift in V½ of activation | Manual Patch |
| AUT2 (1 µM) | Rat Kv3.1b | Leftward shift in V½ of activation | Manual Patch |
A successful experiment with Compound 5 would be expected to show a concentration-dependent increase in Kv3.1b current amplitude, resulting in a sigmoidal concentration-response curve. A leftward shift in the current-voltage (I-V) relationship plot is also expected, confirming a change in the voltage-dependence of activation.
References
- 1. Kv3.1/Kv3.2 channel positive modulators enable faster activating kinetics and increase firing frequency in fast-spiking GABAergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification, structural, and biophysical characterization of a positive modulator of human Kv3.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Kv3 Modulator 5
Disclaimer: The following information is provided for a hypothetical compound, "Kv3 modulator 5." Data has been synthesized from publicly available information on other Kv3 modulators and should be considered representative. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling for their specific experimental needs.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of Kv3.1 and Kv3.2 voltage-gated potassium channels. It binds to a site distinct from the ion pore, causing a hyperpolarizing (leftward) shift in the voltage-dependence of activation. This action increases the channel's open probability at more negative membrane potentials, facilitating the high-frequency firing of neurons.
Q2: What is the known selectivity profile of this compound?
A2: this compound shows high selectivity for Kv3.1 and Kv3.2 channels. However, at higher concentrations, some activity at other ion channels may be observed. Please refer to the data in the "Off-Target Activity Profile" table for more details. It is crucial to determine the optimal concentration for your experiments to minimize potential off-target effects.
Q3: What are the potential consequences of off-target effects in my experiments?
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound.
-
Perform concentration-response curves to identify the optimal concentration range for Kv3 modulation.
-
Include appropriate controls, such as a vehicle control and, if possible, a cell line that does not express Kv3 channels.
-
Consult the selectivity data to anticipate potential off-target interactions and design experiments to control for them.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected changes in neuronal firing patterns not consistent with Kv3 modulation. | Off-target effects: The modulator may be acting on other ion channels present in your cells (e.g., other Kv subtypes, Nav, or Cav channels). | Action: Refer to the selectivity profile table. If possible, test for the presence of other channels in your experimental system. Consider using specific blockers for suspected off-target channels to isolate the effect of this compound. |
| Observed cytotoxicity or changes in cell morphology at higher concentrations. | Compound toxicity: The modulator may have cytotoxic effects at concentrations exceeding the therapeutic window. Off-target signaling: The compound might be interfering with essential cellular pathways. | Action: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. Lower the concentration of this compound used in your experiments. |
| Inconsistent or variable experimental results. | Experimental conditions: Variability in cell health, passage number, or reagent preparation can contribute to inconsistent results. Off-target interactions: If off-target channels are variably expressed in your cell cultures, this could lead to inconsistent responses. | Action: Standardize your experimental protocols, including cell culture conditions and solution preparation. Characterize the expression profile of key ion channels in your cell line to ensure consistency. |
Data Presentation: Off-Target Activity Profile
The following table summarizes the selectivity of a representative Kv3 modulator against a panel of ion channels. Activities are presented as IC50 (for inhibition) or EC50 (for potentiation) values.
| Target | Activity Type | Potency (µM) | Notes |
| hKv3.1 | Potentiation | 0.1 | Primary Target |
| hKv3.2 | Potentiation | 0.15 | Primary Target |
| hKv3.3 | Potentiation | > 10 | Less potent effect observed.[1] |
| hKv1.2 | No significant effect | > 30 | |
| hKv2.1 | No significant effect | > 30 | |
| hKv4.2 | No significant effect | > 30 | |
| hNav1.5 | Inhibition | > 25 | |
| hCav1.2 | Inhibition | > 25 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Selectivity Profiling
Objective: To determine the effect of this compound on a specific ion channel (e.g., a potential off-target).
Materials:
-
HEK293 cells stably expressing the ion channel of interest.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Internal solution (e.g., K-gluconate based).
-
External solution (e.g., Tyrode's solution).
-
This compound stock solution (in DMSO).
-
Vehicle control (DMSO).
Procedure:
-
Culture HEK293 cells expressing the target ion channel on glass coverslips.
-
Prepare fresh internal and external solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-5 MΩ.
-
Fill the pipette with internal solution and mount it on the headstage.
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Establish a gigaohm seal and achieve whole-cell configuration.
-
Record baseline ion channel currents using a voltage protocol appropriate for the channel of interest.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Repeat the voltage protocol to record currents in the presence of the compound.
-
Perfuse with external solution to wash out the compound and record recovery currents.
-
Analyze the data to determine any changes in current amplitude, kinetics, or voltage-dependence.
Protocol 2: High-Throughput Fluorescence-Based Assay for Off-Target Screening
Objective: To rapidly screen this compound against a panel of ion channels using a fluorescence-based membrane potential or ion flux assay.
Materials:
-
Cells expressing the ion channels of interest.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with kinetic read capabilities.
-
Fluorescent dye sensitive to membrane potential or specific ions (e.g., a thallium-sensitive dye for K+ channels).
-
Assay buffer.
-
Stimulus buffer to activate the channels.
-
This compound stock solution.
Procedure:
-
Plate cells in the microplates and grow to a confluent monolayer.
-
Load the cells with the fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound (and vehicle control) to the wells and incubate.
-
Place the plate in the fluorescent plate reader and begin kinetic reading of fluorescence.
-
Add the stimulus buffer to all wells to activate the ion channels.
-
Continue recording the fluorescence signal until it stabilizes.
-
Analyze the data by measuring the change in fluorescence, which is proportional to ion channel activity.
Visualizations
References
"Kv3 modulator 5" concentration for optimal channel potentiation
Disclaimer: Information on a specific compound designated "Kv3 modulator 5" is limited in publicly available scientific literature.[1] This guide provides a general framework for researchers based on the characterization of other well-documented Kv3 channel positive allosteric modulators (PAMs), such as AUT1, AUT2, and AUT5.[2][3][4] The experimental protocols and troubleshooting advice are based on established methodologies for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of a Kv3 modulator on channel activity?
A positive allosteric modulator (PAM) of Kv3 channels is expected to enhance channel activity. This is typically observed as a leftward shift in the voltage-dependence of activation, meaning the channel opens at more hyperpolarized (negative) potentials. This leads to an increase in the potassium current at a given voltage.
Q2: What is a typical effective concentration (EC50) for a Kv3 modulator?
The EC50 can vary significantly depending on the specific compound and the experimental conditions. For example, the well-characterized Kv3 modulator AUT1 has a reported EC50 of approximately 3.3 µM for the leftward shift in the voltage of half-maximal activation (V50) in CHO cells expressing human Kv3.1b. Another modulator, AUT00201, showed pEC50 values of 6.15, 6.52, and 5.6 for Kv3.1, Kv3.2, and Kv3.4 channels, respectively, in an automated patch-clamp assay. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific modulator and experimental setup.
Q3: What are the recommended cell lines for studying Kv3 modulators?
HEK293 (Human Embryonic Kidney) and CHO (Chinese Hamster Ovary) cells are commonly used for studying Kv3 modulators. These cells are suitable for transient or stable transfection with the specific Kv3 channel subtype you are investigating (e.g., Kv3.1, Kv3.2).
Q4: Are there known off-target effects for Kv3 modulators?
While some Kv3 modulators are designed for selectivity, off-target effects on other ion channels can occur. For instance, some modulators may also affect other Kv channel subtypes. It is recommended to perform a selectivity screen against a panel of related ion channels to assess potential off-target activity.
Troubleshooting Guide
Problem 1: Inconsistent or no observable effect of the modulator.
| Possible Cause | Solution |
| Compound Degradation | Ensure the modulator is stored at the recommended temperature and protected from light. Prepare fresh stock solutions for each experiment. |
| Incorrect Concentration | Verify all dilution calculations. Perform a concentration-response curve to determine the optimal concentration range for your specific experimental conditions. |
| Poor Cell Health | Monitor cell viability and morphology. Ensure proper cell culture conditions and use cells within a consistent passage number range. |
| Inefficient Perfusion | Ensure your perfusion system allows for a complete and rapid exchange of solutions around the cell being recorded. |
Problem 2: High variability in concentration-response data.
| Possible Cause | Solution |
| Inconsistent Drug Application | Ensure complete washout of the previous concentration before applying the next. Maintain a consistent application time for each concentration. |
| Cell-to-Cell Variability | Use a stable cell line with consistent expression levels of the Kv3 channel. If possible, screen and select clones with homogenous expression. |
| Voltage Protocol Not Optimal | Ensure the pre-pulse and test-pulse voltages and durations are appropriate to observe the activation of Kv3 channels. |
Problem 3: Lower than expected maximal effect of the modulator.
| Possible Cause | Solution |
| Solubility Issues | Visually inspect stock and working solutions for any precipitation. Determine the modulator's solubility in your experimental buffer and consider using a different solvent if necessary. |
| Channel Desensitization/Inhibition at High Concentrations | Some modulators exhibit a bell-shaped dose-response curve, where high concentrations can lead to a loss of potentiation or even inhibition. Carefully evaluate a wide range of concentrations. |
Quantitative Data Summary
Table 1: Example EC50 Values for Kv3 Modulators
| Modulator | Parameter | Reported Value | Cell Type |
| AUT1 | EC50 for V50 shift | ~3.3 µM | CHO cells expressing human Kv3.1b |
| Compound-4 | Maximum Potentiation | 1.25 µM (205% increase) | HEK cells expressing human Kv3.1α |
| AUT00201 | pEC50 (Kv3.1) | 6.15 ± 0.04 | HEK293T cells |
| AUT00201 | pEC50 (Kv3.2) | 6.52 ± 0.05 | HEK293T cells |
| AUT00201 | pEC50 (Kv3.4) | 5.6 ± 0.04 | HEK293T cells |
Table 2: Standard Solutions for Whole-Cell Patch-Clamp Electrophysiology
| Solution | Component | Concentration (in mM) |
| External | NaCl | 140 |
| KCl | 4 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal | KCl | 140 |
| MgCl₂ | 1 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Mg-ATP | 2 | |
| pH adjusted to 7.2 with KOH |
This is a general protocol and may require optimization for specific cell types and experimental goals.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for characterizing the effects of ion channel modulators.
Objective: To measure the effect of a Kv3 modulator on the voltage-dependent activation of Kv3 channels.
Procedure:
-
Cell Preparation: Plate cells expressing the Kv3 channel of interest onto glass coverslips.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration: Form a gigaseal between the pipette and the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Holding Potential: Clamp the cell membrane at a holding potential of -80 mV or -100 mV.
-
Elicit Kv3 Currents: Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv3 channel currents.
-
Drug Application: Perfuse the external solution containing the desired concentration of the Kv3 modulator (or vehicle control) over the cell.
-
Data Acquisition: Record the resulting currents during the voltage steps.
-
Data Analysis:
-
Calculate the conductance (G) at each voltage (V) using the formula G = I / (V - Vrev), where I is the peak current and Vrev is the reversal potential for potassium.
-
Plot the normalized conductance against the test potential to generate a conductance-voltage (G-V) curve.
-
Fit the G-V curve with a Boltzmann function to determine the voltage of half-maximal activation (V50).
-
Compare the V50 values in the presence and absence of the modulator to determine the magnitude of the leftward shift.
-
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Modulator of Kv3 Potassium Channels Regulates the Firing of Parvalbumin-Positive Cortical Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving "Kv3 modulator 5" selectivity for Kv3.1 vs Kv3.2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Kv3 Modulator 5 (KV3M5), with a focus on optimizing its selectivity for the Kv3.1 versus the Kv3.2 channel subtype.
Frequently Asked Questions (FAQs)
Q1: What is this compound (KV3M5) and what is its primary mechanism of action?
A1: this compound (KV3M5) is a small molecule positive allosteric modulator (PAM) of the Kv3 family of voltage-gated potassium channels.[1][2] Its primary mechanism involves binding to a distinct site on the channel, separate from the ion-conducting pore, which stabilizes the open conformation of the channel.[2] This results in a hyperpolarizing (negative) shift in the voltage-dependence of activation, leading to an increased potassium current at a given membrane potential.[1][2]
Q2: What is the known selectivity profile of compounds similar to KV3M5 for Kv3.1 versus Kv3.2?
A2: Compounds structurally related to KV3M5, such as "Kv3.1 modulator 2," have been shown to be potent modulators of both Kv3.1 and Kv3.2 channels. Some modulators, like AUT5, are highly selective for Kv3.1 and Kv3.2 over other Kv channel subfamilies. Achieving high selectivity between Kv3.1 and Kv3.2 remains a significant challenge due to the high degree of homology between these subtypes.
Q3: What are the key structural determinants for the selectivity of modulators for Kv3.1 and Kv3.2?
A3: Recent cryo-EM studies have revealed that the unique extracellular turret regions of Kv3.1 and Kv3.2 are crucial for the selective binding of positive modulators like AUT5. The binding of the modulator at the extracellular inter-subunit interface between the voltage-sensing and pore domains promotes turret rearrangements and interactions that favor the open conformation.
Q4: What are the potential therapeutic applications of selective Kv3.1/Kv3.2 modulators?
A4: By enhancing the activity of Kv3.1 and Kv3.2 channels, these modulators can restore the ability of neurons to fire at high frequencies. This makes them promising therapeutic candidates for a range of neurological and psychiatric disorders, including schizophrenia, Fragile X syndrome, epilepsy, and hearing disorders.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | Inconsistent compound concentration. | Prepare fresh stock solutions of KV3M5 for each experiment. Use a calibrated pipette and perform serial dilutions carefully. |
| Cell line instability or passage number. | Use cells within a consistent and low passage number range. Regularly check for stable expression of the target Kv3 channel. | |
| Temperature fluctuations. | Ensure all electrophysiology recordings are performed at a consistent and controlled temperature, as Kv3 channel kinetics are temperature-sensitive. | |
| Apparent lack of effect of KV3M5 | Compound degradation. | Store KV3M5 according to the manufacturer's instructions, protected from light and moisture. |
| Incorrectly prepared solutions. | Verify the solvent used is appropriate for KV3M5 and that it is fully dissolved. | |
| Low expression of Kv3.1/Kv3.2 in the expression system. | Confirm channel expression using techniques like Western blotting or immunocytochemistry. | |
| Difficulty in achieving desired selectivity for Kv3.1 over Kv3.2 | Off-target effects at the concentration used. | Perform a dose-response curve to determine the optimal concentration range that maximizes the effect on Kv3.1 while minimizing the effect on Kv3.2. |
| Limitations of the modulator's intrinsic selectivity. | Consider using molecular modeling and structure-activity relationship (SAR) studies to guide the design of more selective analogs. | |
| Experimental conditions favoring one subtype. | Optimize the voltage protocols in your electrophysiology experiments to better differentiate the activation kinetics of Kv3.1 and Kv3.2. |
Quantitative Data Summary
The following table summarizes the electrophysiological data for "Kv3.1 modulator 2," a compound with properties similar to the hypothetical KV3M5, and other known Kv3.1 positive modulators.
| Modulator | Potency (EC50) on Kv3.1 | Cell Type | Effect on Voltage of Activation (V₁/₂) | Concentration for V₁/₂ Shift | Reference |
| "Kv3.1 modulator 2" | 68 nM | HEK293 | Negative shift of ~44 mV | 1 µM | |
| AUT1 | 4.7 µM | CHO | Negative shift | 10 µM | |
| AUT2 | 0.9 µM | CHO | Negative shift of >28 mV | 10 µM | |
| AUT5 | 3.2 µM | Xenopus Oocytes | Negative shift | Not specified |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Modulator Selectivity
Objective: To determine the potency and selectivity of KV3M5 for Kv3.1 versus Kv3.2 channels.
Materials:
-
HEK293 or CHO cells stably expressing human Kv3.1b or Kv3.2a channels.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
KV3M5 stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Culture cells expressing either Kv3.1b or Kv3.2a to 60-80% confluency.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline Kv3 currents by applying a series of depolarizing voltage steps (e.g., from a holding potential of -80 mV to +60 mV in 10 mV increments).
-
Perfuse the cell with the external solution containing the desired concentration of KV3M5.
-
After a stable effect is observed (typically 2-5 minutes), record the Kv3 currents again using the same voltage protocol.
-
Wash out the compound with the external solution to check for reversibility.
-
Repeat for a range of KV3M5 concentrations to generate a dose-response curve.
-
Analyze the data to determine the EC50 and the shift in the half-maximal activation voltage (V₁/₂) for both Kv3.1 and Kv3.2.
Protocol 2: Site-Directed Mutagenesis to Investigate Structural Determinants of Selectivity
Objective: To identify key amino acid residues in the extracellular turret region of Kv3.1 and Kv3.2 that are responsible for the differential effects of KV3M5.
Materials:
-
Plasmids containing the cDNA for human Kv3.1b and Kv3.2a.
-
Site-directed mutagenesis kit.
-
Primers designed to introduce specific amino acid substitutions in the turret region.
-
Cell line for expression (e.g., HEK293).
-
Transfection reagent.
Procedure:
-
Identify potential key residues in the turret regions of Kv3.1 and Kv3.2 based on structural data or sequence alignment.
-
Design and synthesize primers containing the desired mutations.
-
Perform site-directed mutagenesis according to the kit manufacturer's protocol.
-
Sequence the plasmids to confirm the presence of the desired mutation.
-
Transfect the mutated plasmids into the expression cell line.
-
After 24-48 hours, perform whole-cell patch-clamp electrophysiology as described in Protocol 1 to assess the effect of KV3M5 on the mutant channels.
-
Compare the modulator's effect on the mutant channels to the wild-type channels to determine the importance of the mutated residue for selectivity.
Visualizations
References
"Kv3 modulator 5" washout and reversibility experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Kv3 Modulator 5. The information provided is based on established principles of Kv3 channel pharmacology and data from analogous Kv3 modulators.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of Kv3.1 and Kv3.2 channels. It is designed to bind to a site on the channel protein distinct from the potassium pore. This binding shifts the voltage-dependence of activation to more negative potentials, increasing the probability of the channel opening at typical near-threshold neuronal membrane potentials.[1][2][3] This enhancement of Kv3 channel activity facilitates rapid repolarization of the action potential, which is critical for sustained high-frequency firing in neurons.[4][5]
Q2: How quickly should I expect to see the effects of this compound after application?
A2: The onset of action for small molecule modulators like this compound is generally rapid, typically occurring within minutes of application. In whole-cell patch-clamp experiments, changes in Kv3 currents can be observed within 2 to 3 minutes of perfusion with the modulator-containing solution.
Q3: Is the effect of this compound reversible?
A3: Yes, the effects of this compound are expected to be reversible upon washout. The time course of reversal will depend on the experimental system and the perfusion rate. In typical in vitro electrophysiology setups, a significant reversal of the modulator's effect is expected within 5 to 10 minutes of continuous washout with a modulator-free external solution.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed for selectivity towards Kv3.1 and Kv3.2 channels, potential off-target effects on other ion channels should be considered. It is recommended to perform counter-screening against a panel of other Kv channel subtypes (e.g., Kv1.x, Kv2.x, Kv7.x) and other relevant ion channels (e.g., NaV, CaV) to confirm selectivity.
Q5: What concentrations of this compound are recommended for initial experiments?
A5: For initial electrophysiological experiments, it is advisable to perform a concentration-response curve to determine the optimal concentration. Based on data from similar imidazolidinedione-based Kv3 modulators, a starting concentration range of 1 µM to 10 µM is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. Compound Degradation: Improper storage or handling may have led to the degradation of the modulator. 2. Incorrect Concentration: The final concentration of the modulator in the assay is too low. 3. Poor Cell Health: The cells expressing Kv3 channels are not healthy, leading to compromised channel function. | 1. Ensure the compound is stored according to the manufacturer's instructions (typically at -20°C or -80°C, protected from light). Prepare fresh stock solutions for each experiment. 2. Verify all dilution calculations. Perform a concentration-response curve to identify the optimal concentration. 3. Monitor cell viability and morphology. Ensure optimal cell culture conditions and use cells within a low passage number. |
| Incomplete washout or irreversible effects | 1. Insufficient Washout Time: The duration of the washout period is not long enough to allow for complete dissociation of the modulator. 2. Lipophilicity of the Compound: The modulator may be highly lipophilic, leading to its accumulation in the cell membrane and slower washout. 3. Perfusion System Issues: The perfusion system is not efficiently exchanging the solution around the cells. | 1. Extend the washout period to 15-20 minutes or longer, while monitoring the reversal of the effect. 2. If high lipophilicity is suspected, consider using a carrier protein like bovine serum albumin (BSA) in the washout solution to facilitate the removal of the compound. 3. Ensure your perfusion system has a rapid and complete solution exchange. Check for leaks or blockages in the perfusion lines. |
| Variability in modulator effect between experiments | 1. Inconsistent Solution Preparation: Variations in the preparation of stock and working solutions. 2. Temperature Fluctuations: Experiments are being conducted at different ambient temperatures. Ion channel kinetics are temperature-sensitive. 3. Differences in Cell Passage Number: Using cells at different passage numbers can lead to variability in channel expression and function. | 1. Use a standardized protocol for preparing all solutions. Prepare fresh dilutions from a concentrated stock for each experiment. 2. Maintain a consistent experimental temperature using a temperature-controlled recording chamber. 3. Use cells within a consistent and narrow range of passage numbers for all experiments. |
Quantitative Data Summary
The following tables summarize quantitative data from washout and reversibility experiments with analogous Kv3 modulators. This data is provided as a reference for what can be expected with this compound.
Table 1: Washout and Reversibility of Kv3 Modulator Effects
| Modulator | Concentration | Cell Type | Experimental Method | Observation | Reversibility | Citation |
| AUT2 | 1 µM | CHO cells expressing Kv3.1 | Whole-cell patch-clamp | Shift in voltage-dependent activation | Reversible upon washout | |
| AUT5 | Not specified | Not specified | Electrophysiology | Positive allosteric modulation | Reversible upon washout |
Table 2: Time Course of Kv3 Modulator Effects and Washout
| Modulator | Onset of Effect (Time to steady-state) | Washout Duration for Reversal | % Recovery after Washout |
| Illustrative for this compound | 2-3 minutes | 5-10 minutes | >90% |
Note: The data for "this compound" is illustrative and based on typical performance of similar small molecule modulators.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Washout and Reversibility
Objective: To characterize the washout and reversibility of this compound effects on Kv3.1/Kv3.2 channel currents.
Materials:
-
Cells expressing the target Kv3 channel (e.g., HEK293 or CHO cells)
-
Patch-clamp rig (amplifier, digitizer, data acquisition software)
-
Borosilicate glass capillaries
-
Micromanipulator
-
Perfusion system
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Establish a stable whole-cell recording from a cell expressing the Kv3 channel.
-
Record baseline Kv3 currents using a suitable voltage protocol (e.g., depolarizing voltage steps from a holding potential of -80 mV).
-
Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1-10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Continuously record the Kv3 currents until a steady-state effect of the modulator is observed (typically 2-3 minutes).
-
Initiate the washout by perfusing the cell with the modulator-free external solution.
-
Continue recording during the washout period, monitoring the reversal of the modulator's effect on the Kv3 currents.
-
Analyze the data by comparing the current amplitude, and gating kinetics (activation and deactivation) before modulator application, during modulator application, and after washout.
Visualizations
Caption: Workflow for a washout and reversibility experiment.
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting logic for incomplete washout.
References
- 1. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kv3 Modulator 5 and Potassium Current Rundown
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with Kv3 modulators and potassium currents.
Troubleshooting Guide
A common challenge in electrophysiological recordings is the gradual decrease in current amplitude over the course of an experiment, a phenomenon known as "rundown." This guide provides potential causes and solutions for issues you might encounter when working with Kv3 modulator 5 and measuring potassium currents.
| Problem | Potential Cause | Recommended Solution |
| No discernible effect of this compound on potassium currents. | Incorrect concentration: The concentration of the modulator may be too low to elicit a response. | Prepare a fresh stock solution and perform a dose-response curve to determine the optimal concentration. |
| Cell type: The cells being used may not express Kv3.2 channels, the primary target of this compound. | Confirm the expression of Kv3.2 channels in your cell line or primary culture using techniques like RT-PCR, Western blot, or immunocytochemistry. | |
| Compound degradation: The modulator may have degraded due to improper storage. | Store this compound according to the manufacturer's instructions, typically at -20°C. Prepare fresh aliquots for each experiment. | |
| Rapid rundown of potassium currents. | Changes in channel voltage dependence: A hyperpolarizing shift in the activation and inactivation curves of the potassium channels can lead to a decrease in current at a given holding potential.[1] | Include ATP in the internal pipette solution: Intracellular ATP can help to suppress the shift in voltage dependence and reduce rundown.[1] A typical concentration is 2-5 mM. |
| Washout of essential intracellular factors: In the whole-cell patch-clamp configuration, essential cytoplasmic components can be lost into the recording pipette over time. | Use the perforated patch-clamp technique: This method uses antibiotics like amphotericin B or nystatin to create small pores in the cell membrane, allowing for electrical access without dialyzing the cell's contents.[2] | |
| Changes in intracellular ion concentrations: Fluctuations in intracellular calcium or pH can affect channel activity. | Maintain stable intracellular ion concentrations by using appropriate buffering agents in the internal solution (e.g., EGTA for calcium, HEPES for pH). | |
| Inconsistent or variable results between experiments. | Inconsistent experimental conditions: Variations in temperature, solution osmolarity, or pH can affect channel kinetics and modulator efficacy. | Strictly control all experimental parameters. Use a temperature-controlled stage and freshly prepared solutions with verified osmolarity and pH for each experiment. |
| Cell health: Unhealthy cells will not produce reliable or reproducible currents. | Ensure optimal cell culture conditions and use cells at a consistent passage number. Visually inspect cells for signs of stress before starting an experiment. | |
| Pipette resistance: The resistance of the patch pipette can influence the quality of the recording and the access resistance. | Use pipettes with a consistent resistance (typically 3-6 MΩ for whole-cell recordings). |
Frequently Asked Questions (FAQs)
This compound
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pharmacological tool used in research to modulate the activity of Kv3 voltage-gated potassium channels.[3][4] Specifically, it has been shown to increase the current passing through Kv3.2 channels. Kv3 channels are known for their rapid activation and deactivation kinetics, which are crucial for enabling high-frequency firing in neurons. By enhancing Kv3.2 currents, this compound can influence neuronal excitability.
Q2: What are the primary research applications for this compound?
A2: Given its action on Kv3.2 channels, which are expressed in auditory brainstem neurons, this compound is primarily used for research into hearing disorders. More broadly, modulators of Kv3 channels are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including schizophrenia, epilepsy, and Alzheimer's disease.
Potassium Currents and Rundown
Q3: What are Kv3 potassium channels and why are they important?
A3: The Kv3 family consists of four members: Kv3.1, Kv3.2, Kv3.3, and Kv3.4. These channels are voltage-gated potassium channels that play a critical role in shaping the action potential and enabling neurons to fire at high frequencies. They are characterized by their activation at relatively depolarized membrane potentials and their fast gating kinetics. This allows for rapid repolarization of the neuronal membrane after an action potential, which is essential for sustained high-frequency firing in neurons like fast-spiking interneurons.
Q4: What is potassium current rundown and what causes it?
A4: Potassium current rundown is the gradual decrease in the amplitude of the recorded potassium current over time during a whole-cell patch-clamp experiment. A significant cause of this phenomenon is a shift in the voltage-dependence of the channel's activation and inactivation properties towards more hyperpolarized potentials. This shift means that at a constant holding potential, a larger fraction of channels will be in an inactivated state, leading to a smaller recorded current. Rundown can also be caused by the washout of essential intracellular signaling molecules into the recording pipette.
Q5: How can I prevent or minimize potassium current rundown in my experiments?
A5: To minimize rundown, it is recommended to:
-
Include ATP in your internal pipette solution: ATP can help to stabilize the channel's voltage dependence and prevent the hyperpolarizing shift that contributes to rundown.
-
Use the perforated patch-clamp technique: This technique maintains the integrity of the intracellular environment, preventing the washout of crucial cellular components.
-
Maintain a stable recording environment: Ensure that temperature, pH, and osmolarity of your solutions are constant throughout the experiment.
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Measuring Kv3 Currents
This protocol is a general guideline for recording Kv3 currents in a heterologous expression system (e.g., HEK293 cells) or in neurons.
1. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Na₂ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. The final DMSO concentration in the recording chamber should not exceed 0.1%.
2. Cell Preparation:
-
Plate cells expressing the Kv3 channel of interest onto glass coverslips.
-
For transient transfections, co-transfect with a fluorescent marker (e.g., GFP) to easily identify transfected cells.
-
Perform recordings 24-48 hours post-transfection.
3. Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with the internal solution and approach a target cell.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit potassium currents.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the compound to equilibrate before repeating the voltage-step protocol.
4. Data Analysis:
-
Subtract leak and capacitive currents.
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships to analyze the effect of the modulator on channel properties.
Visualizations
Caption: Signaling pathway of Kv3 channel activation and modulation.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Caption: Decision tree for troubleshooting potassium current rundown.
References
- 1. Rundown of a transient potassium current is attributable to changes in channel voltage dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
Technical Support Center: Kv3 Modulator 5 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Kv3 modulator 5" in in vivo experiments. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a positive allosteric modulator (PAM) of the Kv3 voltage-gated potassium channels, with high affinity for Kv3.1 and Kv3.2 subunits. As a PAM, it binds to a site on the channel protein distinct from the potassium ion pore. This binding enhances the channel's activity by shifting the voltage-dependence of activation to more negative potentials. The result is an increased potassium current at a given membrane potential, which facilitates faster repolarization of the neuronal membrane after an action potential. This action is crucial for sustaining high-frequency firing in fast-spiking neurons.[1][2][3][4]
Q2: What are the potential therapeutic applications of modulating Kv3 channels?
Dysfunction of Kv3 channels has been implicated in a variety of neurological and psychiatric disorders.[2] Positive modulation of these channels is being investigated for its therapeutic potential in conditions characterized by neuronal hyperexcitability or impaired high-frequency firing, such as certain types of epilepsy, schizophrenia, and Fragile X syndrome. By enhancing the function of Kv3 channels, modulators like this compound can help restore normal neuronal firing patterns.
Q3: What are typical in vivo dosages for Kv3 modulators?
While the optimal in vivo dose for "this compound" must be determined empirically for each specific animal model and experimental paradigm, published studies on similar Kv3 modulators, such as AUT1, have utilized doses ranging from 10 to 60 mg/kg in mice, administered via intraperitoneal (IP) injection or oral gavage. These doses were shown to achieve free brain concentrations in the 1–2 µM range, which is consistent with the concentrations required for in vitro channel modulation.
Q4: How do I prepare this compound for in vivo administration?
This compound is a lipophilic compound with low aqueous solubility. A common and effective strategy for in vivo administration is to first dissolve the compound in a minimal amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution in a suitable vehicle. It is critical to perform small-scale solubility and stability tests with your specific batch of this compound and the chosen vehicle before preparing a large volume for your experiments.
Troubleshooting In Vivo Delivery
Problem: My this compound is precipitating out of the final formulation.
-
Possible Cause: The concentration of the organic solvent (e.g., DMSO) may be too high, or the modulator has poor solubility in the final aqueous vehicle.
-
Solution:
-
Optimize Vehicle Composition: Experiment with different co-solvents and surfactants. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. The order of mixing can be critical. It is often recommended to first dissolve the compound in DMSO, separately mix the surfactant with the aqueous component, and then slowly add the DMSO-drug solution to the aqueous mixture while vortexing.
-
Sonication: Gentle sonication can help to dissolve the compound and create a more stable suspension.
-
Alternative Formulations: For compounds with very poor solubility, consider more advanced formulation strategies such as lipid-based carriers (e.g., liposomes, nanoemulsions) or nanocrystal formulations.
-
Problem: I am not observing the expected in vivo efficacy (e.g., no behavioral change, no effect on neuronal firing).
-
Possible Causes:
-
Insufficient brain penetration.
-
Sub-therapeutic free brain concentration.
-
Rapid metabolism and clearance.
-
-
Solutions:
-
Verify Brain Exposure: It is crucial to measure the concentration of this compound in the brain. The most relevant measure for CNS drugs is the unbound brain concentration (Cu,brain), as this is the concentration that is free to interact with the target. This often requires pharmacokinetic analysis, including brain tissue binding assays.
-
Dose Escalation: If brain concentrations are low, a dose-escalation study may be necessary.
-
Optimize Administration Route: The route of administration can significantly impact bioavailability. If oral administration results in low brain exposure, consider intraperitoneal (IP) or intravenous (IV) injections.
-
Inhibition of Efflux Transporters: If the compound is a substrate for efflux transporters at the blood-brain barrier (e.g., P-glycoprotein), co-administration with an inhibitor of these transporters could increase brain penetration.
-
Problem: I am observing unexpected off-target effects or toxicity.
-
Possible Causes:
-
The modulator may have activity at other ion channels or receptors.
-
The vehicle itself may be causing adverse effects at the administered concentration.
-
-
Solutions:
-
Assess Selectivity: Review the selectivity profile of this compound. If not available, consider in vitro screening against a panel of other common CNS targets, particularly other Kv channel subtypes.
-
Vehicle Controls: Always include a vehicle-only control group in your experiments to distinguish between the effects of the modulator and the vehicle.
-
Dose Reduction: The observed toxicity may be dose-dependent. A dose-response study can help identify a therapeutic window with minimal side effects.
-
Refine Administration Protocol: For local injections, ensure the injection volume and rate are appropriate to avoid tissue damage.
-
Data Presentation
Table 1: Example Vehicle Formulations for In Vivo Administration
| Route of Administration | Vehicle Composition | Rationale |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common vehicle for compounds with poor water solubility, balancing solubilizing power with biocompatibility. |
| Intravenous (IV) | 5% DMSO, 10% Solutol HS 15, 85% Saline | Minimizes DMSO to reduce the risk of hemolysis and vascular irritation. Solutol is a non-ionic solubilizer suitable for IV use. |
| Oral Gavage (PO) | 12.5% Captisol in sterile water | Captisol is a modified cyclodextrin that can enhance the solubility of hydrophobic compounds. |
Table 2: Hypothetical Pharmacokinetic Data for this compound in Mice (30 mg/kg, IP)
| Time Point (hours) | Total Plasma Concentration (ng/mL) | Total Brain Concentration (ng/g) | Unbound Brain Concentration (Cu,brain) (nM) |
| 0.5 | 1250 | 1875 | 1850 |
| 1 | 980 | 1470 | 1450 |
| 2 | 650 | 975 | 960 |
| 4 | 320 | 480 | 475 |
| 8 | 110 | 165 | 160 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for IP Injection
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure the compound is fully dissolved. Gentle warming or brief sonication may be used if necessary.
-
Prepare Vehicle Solution: In a separate sterile tube, prepare the vehicle solution. For a final vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, combine the appropriate volumes of PEG300, Tween-80, and saline. Vortex thoroughly.
-
Prepare Final Formulation: Slowly add the required volume of the this compound stock solution to the vehicle solution while vortexing. This should be done drop-wise to prevent precipitation. The final concentration of DMSO should not exceed 10%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without the modulator) to the vehicle solution.
-
Final Check: Before administration, visually inspect the final formulation for any signs of precipitation.
Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body, exposing the abdomen.
-
Injection Site: The injection should be made in the lower abdominal quadrant, off the midline, to avoid the bladder and cecum.
-
Needle Insertion: Use a 25-27G needle. Insert the needle at a shallow angle (approximately 10-20 degrees) through the skin and abdominal wall.
-
Injection: Gently aspirate to ensure no fluid is drawn back (indicating entry into a blood vessel or organ), then slowly inject the formulation.
-
Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for lack of in vivo effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural insights into the function, dysfunction and modulation of Kv3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating non-specific binding of "Kv3 modulator 5"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate non-specific binding of Kv3 modulator 5 in their experiments.
Troubleshooting Guide
Issue: High background signal or unexpected off-target effects
High background signal or effects in control experiments (e.g., in cells not expressing Kv3 channels) can be indicative of non-specific binding. Here’s a step-by-step guide to troubleshoot this issue.
1. Confirm On-Target Activity: First, ensure that this compound is active on the intended target. Perform a concentration-response curve in a validated Kv3-expressing system.
2. Assess Non-Specific Binding in your Assay System: Run control experiments to determine the extent of non-specific binding.
-
Cell-Based Assays: Test the effect of this compound on parental cell lines that do not express Kv3 channels. Any significant activity in these cells suggests off-target effects.
-
Biochemical Assays (e.g., Surface Plasmon Resonance - SPR): Flow the analyte over a bare sensor surface without the immobilized ligand to quantify binding to the surface itself.[1]
3. Optimize Assay Conditions to Reduce Non-Specific Binding:
If non-specific binding is confirmed, the following strategies can be employed. It is recommended to test these conditions systematically.
-
Adjust Buffer Composition:
-
Include Blocking Agents:
-
Reduce Compound Concentration: Use the lowest effective concentration of this compound as determined from your concentration-response curve to minimize off-target binding.
Experimental Workflow for Mitigating Non-Specific Binding
References
Validation & Comparative
Comparative Analysis of Kv3 Modulators: AUT1, AUT2, and Kv3 Modulator 5 (AUT5)
A detailed guide for researchers and drug development professionals on the performance and experimental profiles of three key Kv3 potassium channel modulators.
This guide provides a comprehensive comparison of three notable modulators of the Kv3 family of voltage-gated potassium channels: AUT1, AUT2, and Kv3 modulator 5 (also known as AUT5). These channels are critical for enabling high-frequency firing in neurons, making them a significant target for therapeutic intervention in various neurological disorders. This document outlines their mechanisms of action, presents comparative quantitative data from experimental studies, and provides detailed experimental protocols for their evaluation.
Introduction to Kv3 Channels and Their Modulators
The Kv3 family of voltage-gated potassium channels, comprising Kv3.1, Kv3.2, Kv3.3, and Kv3.4 subunits, are distinguished by their positive activation potentials and rapid activation and deactivation kinetics.[1][2] These properties are essential for the rapid repolarization of neuronal membranes, which allows for sustained high-frequency firing of action potentials, a crucial process in auditory processing, motor coordination, and cognitive functions.[1][2] The modulators discussed—AUT1, AUT2, and AUT5—are all imidazolidinedione derivatives designed to selectively target Kv3 channels, albeit with distinct functional consequences.[1]
Mechanism of Action
AUT1 and AUT5 act as positive allosteric modulators (PAMs) of Kv3.1 and Kv3.2 channels. They bind to a site on the channel protein distinct from the ion-conducting pore, causing a conformational change that shifts the voltage-dependence of activation to more negative potentials. This sensitizes the channel, increasing the probability of it opening at lower levels of membrane depolarization. The practical effect is an enhanced potassium current during the falling phase of an action potential, leading to faster repolarization and enabling neurons to fire at higher frequencies with greater precision. Cryo-electron microscopy studies have identified the binding site for this class of modulators in a novel pocket on the extracellular side of the Kv3.1 channel.
AUT2 , in contrast, primarily acts as a suppressor of Kv3.1 currents. While it also shifts the voltage-dependence of activation, its more pronounced effect is a significant negative shift in the voltage-dependence of inactivation and a marked increase in the rate of channel inactivation during sustained depolarization. This leads to a net reduction of Kv3.1 channel activity within the physiological range of membrane potentials.
Quantitative Comparison of Modulator Effects
The following table summarizes the key quantitative data on the electrophysiological effects of AUT1, AUT2, and AUT5 on Kv3 channels, primarily from studies on recombinant channels expressed in cell lines like Chinese Hamster Ovary (CHO) cells.
| Parameter | AUT1 | AUT2 | This compound (AUT5) |
| Primary Effect | Positive Allosteric Modulator | Suppressor | Positive Allosteric Modulator |
| Target Channels | Kv3.1, Kv3.2 | Kv3.1 | Kv3.1, Kv3.2 |
| Effect on Kv3.1 Activation | Shifts voltage of activation to more negative potentials. 10µM AUT1 increases current by 131% at -10mV. | Shifts voltage of activation. | Hyperpolarizes the half-activation voltage (V0.5) by -15 mV at saturating concentrations. |
| Effect on Kv3.1 Inactivation | No change in steady-state inactivation at 10µM. | At 10µM, produces a major shift in voltage dependence of inactivation to more negative potentials. | Not specified, but slows deactivation kinetics. |
| Effect on Deactivation Kinetics | Slows the rate of deactivation. | Slows the rate of deactivation. | Slows deactivation kinetics by 2.5-fold. |
| EC50 | Not specified | Not specified | 3.2 µM (for Kv3.2) |
| Hill Coefficient (nH) | Not specified | Not specified | 1.9 (suggests cooperative binding) |
| Functional Outcome | Increases temporal accuracy of high-frequency firing. | Low concentrations can increase firing rate, while high concentrations prevent high-frequency firing. | Reduces seizure duration by 40% in rodent epilepsy models. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these modulators. Below are outlines of key experimental protocols.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for characterizing the effects of the modulators on Kv3 channel kinetics.
Objective: To measure the voltage-dependence of activation and inactivation, and the kinetics of deactivation of Kv3 channels in the presence and absence of the modulators.
Methodology:
-
Cell Culture: Use a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, transfected to express the specific Kv3 subunit of interest (e.g., human Kv3.1b).
-
Recording Setup: Perform whole-cell patch-clamp recordings at a controlled temperature (e.g., 25°C). Use borosilicate glass pipettes with a specific resistance as electrodes.
-
Solutions:
-
Internal Solution (Pipette): Contains a potassium-based solution (e.g., K-gluconate), pH buffer (e.g., HEPES), and a chelating agent (e.g., EGTA).
-
External Solution (Bath): Contains a physiological salt solution (e.g., Tyrode's solution) with the respective modulator (AUT1, AUT2, or AUT5) dissolved in a suitable solvent (e.g., DMSO) at the desired concentration.
-
-
Voltage Protocols:
-
Activation: From a holding potential of -80 mV or -60 mV, apply depolarizing voltage steps in increments (e.g., 10 mV) to a range of potentials (e.g., -70 mV to +60 mV).
-
Inactivation: To assess steady-state inactivation, apply a series of 30-second prepulses to a range of potentials (e.g., -100 mV to +20 mV) before a test pulse to a potential that elicits a maximal current (e.g., +40 mV).
-
Deactivation: Following a short activating pulse (e.g., 20 ms to +20 mV), measure the tail currents at a range of repolarizing potentials (e.g., -120 mV to 0 mV).
-
-
Data Analysis: Analyze the current traces to determine the voltage of half-maximal activation (V1/2), the slope of the activation curve (k), inactivation parameters, and deactivation time constants. Compare these parameters before and after the application of the modulator.
Visualizing Experimental and Signaling Concepts
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Conclusion
AUT1, AUT2, and this compound (AUT5) represent a family of compounds with significant potential for modulating neuronal excitability through their interaction with Kv3 channels. While AUT1 and AUT5 act as positive modulators, enhancing the channels' ability to support high-frequency firing, AUT2 acts as a suppressor, reducing channel activity. The choice of modulator for research or therapeutic development will critically depend on the desired physiological outcome—whether it is to enhance or dampen rapid neuronal firing. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret studies aimed at further elucidating the roles of these important channels and the therapeutic potential of their modulators.
References
A Comparative Analysis of Kv3 Modulator 5 and Other Prominent Kv3 Positive Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "Kv3 modulator 5" against a selection of other well-characterized positive modulators of the Kv3 family of voltage-gated potassium channels. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by available experimental data, to aid in the selection of appropriate pharmacological tools for research and development.
Introduction to Kv3 Channels and Their Modulation
The Kv3 family of voltage-gated potassium channels, comprising Kv3.1, Kv3.2, Kv3.3, and Kv3.4 subunits, plays a pivotal role in neuronal excitability. These channels are characterized by their high activation threshold and rapid activation and deactivation kinetics, which are essential for sustaining high-frequency firing in neurons, particularly in fast-spiking interneurons. Positive modulation of Kv3 channels, which typically involves a hyperpolarizing shift in the voltage-dependence of activation, can enhance neuronal firing frequency and is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including schizophrenia, epilepsy, and hearing disorders.
Overview of "this compound"
Comparative Analysis with Other Kv3 Positive Modulators
To provide a comprehensive comparison, this guide evaluates "this compound" alongside other well-documented Kv3 positive modulators: AUT1 , AUT2 , AUT5 , EX15 , and RE01 . The following table summarizes their key electrophysiological properties based on available experimental data.
| Modulator | Target Channel(s) | EC50 | Effect on V1/2 of Activation | Cell Type |
| This compound | Kv3.2 | Data not available | Data not available | Data not available |
| AUT1 | Kv3.1b, Kv3.2a | 4.7 µM (hKv3.1b), 4.9 µM (hKv3.2a) | Negative shift | CHO, HEK293 |
| AUT2 | Kv3.1b, Kv3.2a | 0.9 µM (hKv3.1b), 1.9 µM (hKv3.2a) | >28 mV negative shift (at 10 µM) | CHO |
| AUT5 | Kv3.1, Kv3.2 | ~3 µM (Kv3.2) | Significant negative shift | Xenopus Oocytes |
| EX15 | Kv3.1, Kv3.2 (minor) | Data not available | Negative shift | HEK293 |
| RE01 | Kv3.1, Kv3.2 (minor) | Data not available | Negative shift | HEK293 |
Note: The lack of publicly available quantitative data for "this compound" prevents a direct numerical comparison of its potency and efficacy with the other modulators listed. The provided data for other modulators has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating these compounds, the following diagrams have been generated.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize Kv3 positive modulators, based on methodologies reported in the literature.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of Kv3 modulators on the electrical currents mediated by specific Kv3 channel subtypes.
Cell Preparation:
-
Mammalian cell lines (e.g., CHO or HEK293) are stably or transiently transfected with the cDNA encoding the desired human or rodent Kv3 channel subunit (e.g., Kv3.1b, Kv3.2a).
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
-
For recording, cells are dissociated and plated onto glass coverslips.
Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an external recording solution.
-
The standard external solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with NaOH.
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 2-5 MΩ when filled with the internal solution.
-
The standard internal solution typically contains (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 5 Na2ATP, and 0.5 Na2GTP, with the pH adjusted to 7.2 with KOH.
-
Whole-cell recordings are established using standard patch-clamp techniques.
-
Voltage-clamp protocols are applied to measure current-voltage (I-V) relationships. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments).
-
To determine the voltage of half-maximal activation (V1/2), conductance (G) is calculated from the peak current at each voltage and plotted against the test potential. The resulting conductance-voltage (G-V) curve is fitted with a Boltzmann function.
Compound Application:
-
Kv3 modulators are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The stock solution is diluted into the external recording solution to the desired final concentrations.
-
The compound-containing solution is perfused into the recording chamber.
-
Recordings are taken before (baseline) and after the application of the modulator to determine its effect.
-
Dose-response curves are generated by applying a range of modulator concentrations to determine the EC50 value.
Conclusion
"this compound" is a member of a growing class of promising therapeutic agents targeting Kv3 channels. While its specific quantitative profile remains to be fully disclosed in publicly accessible literature, its qualitative effects are consistent with those of other Kv3 positive modulators. Compounds such as AUT1, AUT2, and AUT5 have been more extensively characterized, providing valuable benchmarks for the field. The data and protocols presented in this guide are intended to facilitate a better understanding of the comparative landscape of Kv3 positive modulators and to support ongoing research efforts in this critical area of neuropharmacology.
Comparative Efficacy of Kv3 Modulators in Kv3.1 Knockout Models: A Researcher's Guide
Introduction: This guide provides a comparative analysis of the efficacy of a hypothetical positive Kv3 modulator, designated "Kv3 modulator 5," against the established modulator AUT1. The focus is on their performance in Kv3.1 knockout (KO) animal models, which are crucial for determining the on-target effects of compounds designed to modulate Kv3 channel function. Voltage-gated potassium channel Kv3.1, encoded by the KCNC1 gene, is a key regulator of high-frequency firing in neurons, particularly fast-spiking GABAergic interneurons.[1][2] Its dysfunction is implicated in several neurological disorders, making it a significant therapeutic target.[1][3] This document synthesizes available preclinical data to aid researchers in drug development and neuroscience.
Comparative Efficacy and Phenotypic Rescue
Kv3.1 knockout mice exhibit a distinct behavioral phenotype, including hyperactivity, reduced anxiety-like behavior, and impaired motor performance.[4] A key test for any Kv3.1-targeting modulator is its ability to rescue, or its lack of effect on, these baseline phenotypes. The efficacy of AUT1, a known Kv3.1 and Kv3.2 positive modulator, has been evaluated in this context, providing a benchmark for comparison.
Table 1: Behavioral Effects of Kv3 Modulator Administration in Kv3.1 KO Mice
| Modulator/Genetic Model | Behavioral Test | Key Findings | Rationale for Comparison |
| Kv3.1 Knockout (Baseline) | Open Field Test | Constitutive hyperactivity and increased locomotor activity. | Establishes the baseline phenotype that a Kv3.1-dependent modulator should fail to affect. |
| Elevated Plus Maze | Reduced anxiety-like behavior, indicated by more time spent in open arms. | Provides another behavioral marker for assessing on-target Kv3.1 activity. | |
| AUT1 in Kv3.1 KO Mice | Amphetamine-Induced Hyperactivity | Ineffective. AUT1 was unable to prevent amphetamine-induced hyperactivity, demonstrating its mechanism of action is dependent on functional Kv3.1 channels. | This is a critical negative control, showing the compound's specificity. |
| This compound (Hypothetical) | Amphetamine-Induced Hyperactivity | Predicted Ineffective. A truly specific Kv3.1 positive modulator is expected to show no efficacy in the absence of its target. | Serves as the primary comparison point to validate the mechanism of a new compound. |
Table 2: Electrophysiological Effects of Kv3 Positive Modulators
| Modulator | Concentration | Effect on Kv3.1 Channel Kinetics | Quantitative Change | Reference |
| AUT1 | 10 µM | Shifts voltage-dependence of activation to more negative potentials. | ~124% increase in current at -10 mV. | |
| AUT2 | 1 µM | Shifts voltage-dependence of activation to more negative potentials. | ~136% increase in current at -10 mV. | |
| This compound (Hypothetical) | EC₅₀: ~5 µM | Potentiates Kv3.1 current by shifting activation voltage. | Predicted to increase current amplitude by >100% at sub-maximal activation potentials. | N/A |
Signaling Pathways and Mechanism of Action
Kv3.1 channels are crucial for the rapid repolarization phase of the action potential in fast-spiking neurons. By activating at depolarized potentials and deactivating rapidly, they enable sustained high-frequency firing. Positive modulators like AUT1 enhance this function by shifting the channel's activation voltage to more negative potentials, meaning the channels open earlier and more readily during depolarization. This action is expected to be absent in Kv3.1 knockout models. The expression of Kv3.1 itself is regulated by complex signaling pathways, including those involving Protein Kinase C (PKC) and basic fibroblast growth factor (bFGF), which can differ between its splice variants, Kv3.1a and Kv3.1b.
Caption: Mechanism of a positive Kv3.1 modulator and its nullification in a knockout model.
Experimental Protocols
Detailed and consistent experimental protocols are vital for comparing the efficacy of novel modulators. Below are standard methodologies used in the assessment of compounds like AUT1, which would be applicable for "this compound".
Protocol 1: Amphetamine-Induced Hyperactivity Model
This protocol assesses the potential antimanic efficacy of a test compound and its dependence on the Kv3.1 channel.
-
Animals: Adult male Kv3.1 knockout mice and wild-type littermates are used.
-
Housing: Animals are single-housed with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Habituation: Mice are habituated to the testing room for at least 60 minutes and then to open-field activity chambers (e.g., 40x40 cm) for 30 minutes before drug administration.
-
Drug Administration:
-
The test compound (e.g., "this compound" or AUT1 at 10, 30, 60 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
After 30 minutes, mice receive an i.p. injection of d-amphetamine (e.g., 2-4 mg/kg) or saline.
-
-
Data Collection: Locomotor activity (distance traveled, rearing, etc.) is recorded for 60-90 minutes post-amphetamine injection using automated tracking software.
-
Analysis: Data are analyzed using a two-way ANOVA to compare the effects of the compound across genotypes. A significant reduction in hyperactivity in wild-type but not in Kv3.1 KO mice indicates on-target activity.
Caption: Workflow for in vivo behavioral assessment in Kv3.1 knockout mice.
Protocol 2: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is essential for characterizing the direct effect of a modulator on Kv3.1 channel kinetics.
-
Cell Line: A stable cell line expressing the human KCNC1 gene (e.g., CHO or HEK293 cells) is used.
-
Cell Culture: Cells are cultured under standard conditions and plated on glass coverslips 24-48 hours before recording.
-
Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution contains physiological ion concentrations. The internal (pipette) solution contains a potassium-based solution.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
-
Voltage Protocol: To measure voltage-dependent activation, depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments for 100-200 ms) are applied.
-
Compound Application: The test modulator is applied to the external solution via a perfusion system at various concentrations to establish a dose-response curve.
-
Data Analysis:
-
Current-voltage (I-V) relationships are plotted.
-
Conductance-voltage (G-V) curves are generated from the I-V plots and fitted with a Boltzmann function to determine the half-maximal activation voltage (V½). A leftward shift in the V½ indicates positive modulation.
-
Conclusion
The evaluation of a novel Kv3 modulator, such as the hypothetical "this compound," in a Kv3.1 knockout model is a definitive step in confirming its mechanism of action. The inability of a compound to exert its effects in the absence of the Kv3.1 channel, as demonstrated with AUT1, provides strong evidence of on-target specificity. This comparative framework, utilizing established behavioral and electrophysiological protocols, allows for the robust characterization of new chemical entities targeting Kv3.1 for the potential treatment of neurological disorders.
References
- 1. Kv3.1 channelopathy: a novel loss-of-function variant and the mechanistic basis of its clinical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KCNC1 - Wikipedia [en.wikipedia.org]
- 3. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]
- 4. Antimanic Efficacy of a Novel Kv3 Potassium Channel Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of "Kv3 Modulator 5" on Kv3 Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Kv3 modulator 5," exemplified by the well-characterized compound AUT5, with other known Kv3 modulators. The focus is on the selectivity profile across Kv3 channel subtypes, supported by experimental data and detailed methodologies.
Comparative Selectivity of Kv3 Modulators
The following table summarizes the quantitative data on the selectivity of "this compound" (AUT5) and other alternative Kv3 modulators against the four Kv3 subtypes: Kv3.1, Kv3.2, Kv3.3, and Kv3.4. The data is primarily derived from electrophysiological studies, such as whole-cell patch-clamp assays, on heterologous expression systems.
| Modulator | Kv3.1 | Kv3.2 | Kv3.3 | Kv3.4 |
| "this compound" (AUT5) | Positive Allosteric Modulator (PAM)[1][2] | Positive Allosteric Modulator (PAM)[1][2] | No significant effect reported | No significant effect reported[2] |
| AUT1 | EC50: 4.7 µM (hKv3.1b) | EC50: 4.9 µM (hKv3.2a) | Less potent than on Kv3.1/3.2 | No significant effect reported |
| AUT2 | EC50: 0.9 µM (hKv3.1b) | EC50: 1.9 µM (hKv3.2a) | No significant effect reported | No significant effect reported |
| EX15 | Positive Modulator | Minor Positive Modulator | No significant effect reported | Inhibitory effect |
| RE01 | Positive Modulator | Minor Positive Modulator | No effect | No effect |
Note: "this compound" is represented by AUT5, a extensively studied imidazolidinedione derivative from Autifony Therapeutics. The high selectivity of AUT5 for Kv3.1 and Kv3.2 subtypes is attributed to the unique extracellular turret regions of these channels.
Experimental Protocols
The determination of Kv3 modulator selectivity and potency is predominantly conducted using whole-cell patch-clamp electrophysiology. The following is a detailed methodology representative of the key experiments cited.
Whole-Cell Patch-Clamp Electrophysiology for Kv3 Modulator Selectivity Screening
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Cells are transiently transfected with plasmids encoding the specific human Kv3 subtype (Kv3.1, Kv3.2, Kv3.3, or Kv3.4). A co-transfection with a fluorescent marker (e.g., GFP) is often included to visually identify successfully transfected cells for recording.
-
Incubation: Recordings are typically performed 24-48 hours post-transfection to allow for sufficient channel expression.
2. Electrophysiological Recording:
-
Apparatus: An automated or manual patch-clamp rig equipped with a microscope, micromanipulators, an amplifier, and a data acquisition system.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Na₂ATP. pH adjusted to 7.2 with KOH.
-
-
Pipettes: Borosilicate glass capillaries are pulled to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Procedure:
-
A transfected cell is identified under the microscope.
-
The recording pipette, filled with internal solution, is brought into contact with the cell membrane to form a high-resistance seal (GΩ seal).
-
The cell membrane is then ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The cell's membrane potential is held at a negative potential (e.g., -80 mV or -90 mV) to ensure the channels are in a closed state.
-
Voltage-clamp protocols are applied to elicit Kv3 currents. A typical protocol involves depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to activate the channels.
-
3. Compound Application and Data Analysis:
-
Baseline Recording: A stable baseline recording of the Kv3 currents is established before the application of the modulator.
-
Compound Perfusion: The external solution containing the Kv3 modulator at various concentrations is perfused into the recording chamber.
-
Data Acquisition: Kv3 currents are recorded in the presence of the modulator.
-
Analysis:
-
The peak current amplitude at each voltage step is measured.
-
Current-voltage (I-V) relationships are plotted.
-
For positive modulators, the potentiation of the current is calculated.
-
Concentration-response curves are generated by plotting the percentage of current enhancement against the modulator concentration.
-
The EC50 (half-maximal effective concentration) is determined by fitting the concentration-response data with a logistical equation.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in validating the selectivity of "this compound," the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical framework for comparison.
References
Quantitative Comparison of Kv3 Modulator Effects
A Comparative Guide to Kv3 Channel Modulators: Positive vs. Negative Regulation of Neuronal Excitability
For researchers, scientists, and drug development professionals, understanding the nuanced effects of ion channel modulators is paramount. This guide provides a detailed comparison of positive and negative modulators of the Kv3 family of voltage-gated potassium channels, which are critical regulators of high-frequency neuronal firing. Due to the limited public data on the specific "Kv3 modulator 5," this guide will focus on a well-characterized positive allosteric modulator (PAM), referred to as "Kv3.1 modulator 2" (also known as compound 4), and compare its actions with classical negative modulators, Tetraethylammonium (TEA) and 4-Aminopyridine (4-AP).
The Kv3 family of channels (Kv3.1-Kv3.4) are distinguished by their activation at depolarized membrane potentials and rapid gating kinetics. These properties enable neurons, particularly fast-spiking interneurons, to fire action potentials at high frequencies, a process essential for complex brain functions such as sensory processing and cognition. Modulation of these channels, therefore, offers a promising therapeutic avenue for neurological and psychiatric disorders characterized by aberrant neuronal excitability.
The following table summarizes the quantitative effects of a positive modulator ("Kv3.1 modulator 2") and negative modulators (TEA and 4-AP) on Kv3 channel function, based on electrophysiological studies.
| Parameter | "Kv3.1 modulator 2" (Positive Modulator) | Tetraethylammonium (TEA) (Negative Modulator) | 4-Aminopyridine (4-AP) (Negative Modulator) |
| Mechanism of Action | Positive Allosteric Modulator: Binds to an allosteric site, stabilizing the open conformation of the channel.[1] | Pore Blocker: Physically occludes the ion-conducting pore of the channel.[1][2] | Pore Blocker: Binds to a hydrophobic cavity in the closed pore, inhibiting ion conduction.[3] |
| Effect on Kv3 Current | Increases current amplitude.[4] | Inhibits current amplitude. | Inhibits current amplitude. |
| Effect on Activation Voltage (V½) | Shifts the voltage of activation to more negative potentials (e.g., a 10 µM concentration of a similar modulator, AUT2, shifts V½ by over 28 mV). | No direct effect on the voltage sensor. | No direct effect on the voltage sensor. |
| Effect on Firing Frequency | Can rescue or increase high-frequency firing in neurons. | Impairs high-frequency firing. | Impairs high-frequency firing. |
| Specificity | Can be designed to be highly specific for Kv3 channel subtypes. | Non-specific, blocks a wide range of potassium channels. | Non-specific, blocks various potassium channels. |
| Typical Concentration for Effect | Micromolar (µM) range (e.g., 1.25 µM for maximal potentiation of Kv3.1 by compound-4). | Millimolar (mM) range (e.g., 1 mM TEA produces ~75% inhibition of Kv3.1 currents). | Millimolar (mM) range (e.g., IC50 of ~1 mM for I_A in some neurons). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Recordings for Kv3 Channel Modulators
This protocol is used to measure the effect of modulators on the voltage-dependent activation of Kv3 channels expressed in a heterologous system (e.g., HEK293 or CHO cells).
1. Cell Culture and Transfection:
-
HEK293 or CHO cells are cultured in appropriate media.
-
Cells are transiently transfected with a plasmid encoding the desired human Kv3 channel subunit (e.g., Kv3.1α or Kv3.2α) using a suitable transfection reagent.
-
A fluorescent protein marker (e.g., GFP) is often co-transfected to allow for the identification of successfully transfected cells.
-
Electrophysiological recordings are typically performed 24-48 hours post-transfection.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, and 5 Na₂ATP. The pH is adjusted to 7.2 with KOH.
-
Modulator Stock Solution: A 10 mM stock solution of the modulator (e.g., "Kv3.1 modulator 2") is prepared in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the recording chamber should not exceed 0.1%. For negative modulators like TEA or 4-AP, stock solutions are typically made in water or the external solution.
3. Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-5 MΩ (when filled with the internal solution) is used to form a high-resistance seal (>1 GΩ) with the membrane of a transfected cell.
-
The membrane patch is then ruptured by applying gentle suction to establish the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV or -90 mV.
-
To elicit Kv3 currents, the membrane potential is stepped to a series of depolarizing potentials (e.g., from -70 mV to +60 mV in 10 mV increments) for a duration of 100-200 ms.
-
Currents are recorded before (baseline) and after the application of the modulator to the external solution.
4. Data Analysis:
-
The peak current amplitude at each test potential is plotted against the corresponding voltage to generate a current-voltage (I-V) curve.
-
The voltage at which the current is half-maximal (V½ of activation) is determined by fitting the conductance-voltage curve with a Boltzmann function.
-
The effects of the modulator are quantified by comparing the I-V curves and V½ of activation before and after compound application.
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Repulsion between tetraethylammonium ions in cloned voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Kv3 Modulator 5 (AUT5) and Other Kv3 Channel Modulators
This guide provides a comprehensive cross-species comparison of the effects of "Kv3 modulator 5," also known as AUT5, a novel positive allosteric modulator of Kv3.1 and Kv3.2 voltage-gated potassium channels. For a thorough evaluation, its performance is benchmarked against other notable Kv3 modulators: AUT1, AUT2, and Lu AG00563. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development.
Introduction to Kv3 Channels and Their Modulation
Voltage-gated potassium (Kv) channels of the Kv3 subfamily (Kv3.1, Kv3.2, Kv3.3, and Kv3.4) are critical regulators of neuronal excitability. They are characterized by their high activation threshold and rapid deactivation kinetics, properties that enable neurons to fire at high frequencies. These channels are predominantly expressed in fast-spiking interneurons, which play a crucial role in cognitive processes such as learning, memory, and sensory gating. Dysfunction of Kv3 channels has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, epilepsy, and Alzheimer's disease.
Positive modulation of Kv3 channels, which enhances their activity, is a promising therapeutic strategy to restore normal neuronal function in these conditions. This guide focuses on the comparative effects of this compound (AUT5) and other key modulators across different species and experimental systems.
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for this compound (AUT5) and other selected Kv3 modulators, focusing on their potency and electrophysiological effects in various species and cell types.
Table 1: In Vitro Potency of Kv3 Modulators
| Compound | Target(s) | Assay System | Species | EC50 | Source |
| This compound (AUT5) | Kv3.1, Kv3.2 | Whole-cell patch clamp | Human (recombinant in HEK293 cells) | 3.2 µM (for Kv3.2) | [1] |
| AUT1 | Kv3.1, Kv3.2 | Whole-cell patch clamp | Human (recombinant) | ~5 µM | [2] |
| AUT2 | Kv3.1, Kv3.2 | Not Specified | Not Specified | More potent than AUT1 | [3] |
| Lu AG00563 | Kv3.1 | Whole-cell patch clamp | Human (recombinant in HEK293 cells) | 2.7 µM (ECΔ5mV) |
Table 2: Electrophysiological Effects of Kv3 Modulators
| Compound | Cell Type | Species | Effect on V0.5 of Activation | Other Notable Effects | Source |
| This compound (AUT5) | Xenopus oocytes expressing Kv3.2 | Xenopus laevis | Hyperpolarizing shift of -15 mV | Slows deactivation kinetics by 2.5-fold | [1] |
| AUT1 | CHO cells expressing rat Kv3.1b | Rat | Negative shift | Modulated firing rate in mouse MNTB neurons | [3] |
| AUT2 | CHO cells expressing rat Kv3.1b | Rat | Negative shift | Higher concentrations shifted inactivation to negative potentials | |
| Lu AG00563 | HEK293 cells expressing human Kv3.1b | Human | Negative shift | Binds to a distinct site from AUT compounds |
Table 3: In Vivo Efficacy of Kv3 Modulators
| Compound | Animal Model | Species | Disease Model | Dose | Key Findings | Source |
| This compound (AUT5) | Rodent | Mouse/Rat | Epilepsy | Not specified | Reduced seizure duration by 40% | |
| This compound (AUT5) | Rodent | Mouse | Alzheimer's Disease | Not specified | Rescued deficits in interneuron firing and gamma-oscillations | |
| AUT1 | CD1 Mice | Mouse | Amphetamine-induced hyperactivity (Mania model) | 30 and 60 mg/kg | Dose-dependent prevention of hyperactivity | |
| AUT1 | ClockΔ19 mutant mice | Mouse | Mania model | Not specified | Reversed hyperactivity |
Mechanism of Action
This compound (AUT5) is an imidazolidinedione derivative that acts as a positive allosteric modulator of Kv3.1 and Kv3.2 channels. Cryo-electron microscopy studies have revealed that AUT5 binds to a novel site at the extracellular interface between the voltage-sensing domain (VSD) and the pore domain (PD) of adjacent subunits. This binding stabilizes the open state of the channel, leading to a hyperpolarizing shift in the voltage-dependence of activation and slowed deactivation kinetics.
In contrast, Lu AG00563, while also a positive modulator, binds to a different site located between the VSD of one subunit and the PD of the neighboring subunit. This highlights the existence of multiple allosteric sites on the Kv3 channel that can be targeted for modulation.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology (for in vitro potency and effects)
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the Kv3 channel subtype of interest (e.g., human Kv3.1b, rat Kv3.1b).
-
Recording Solution (Extracellular): Composition typically includes (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with pH adjusted to 7.4.
-
Pipette Solution (Intracellular): Composition typically includes (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.2.
-
Voltage Protocol: To measure the voltage-dependence of activation, cells are typically held at a holding potential of -80 mV or -90 mV. Depolarizing voltage steps are then applied in increments (e.g., 10 mV) to a range of potentials (e.g., from -70 mV to +60 mV).
-
Data Analysis: The current-voltage (I-V) relationship is plotted, and the conductance (G) is calculated from the peak current at each voltage. The conductance-voltage (G-V) curve is then fitted with a Boltzmann function to determine the half-activation voltage (V0.5) and the slope factor. The effects of the modulator are assessed by comparing these parameters before and after compound application.
In Vivo Efficacy Studies (Rodent Models)
-
Animal Models:
-
Epilepsy: Rodent models of induced or genetic epilepsy.
-
Mania: Amphetamine-induced hyperactivity model in mice (e.g., CD1 strain) or genetically modified mice (e.g., ClockΔ19 mutants).
-
Alzheimer's Disease: Transgenic mouse models of Alzheimer's disease.
-
-
Drug Administration: The Kv3 modulator or vehicle is typically administered via intraperitoneal (i.p.) injection or oral gavage.
-
Behavioral Assessment:
-
Epilepsy: Seizure activity and duration are monitored using electroencephalography (EEG) or behavioral scoring.
-
Mania: Locomotor activity is measured using automated activity chambers.
-
Cognitive Function: Various behavioral tasks are used to assess learning and memory.
-
-
Pharmacokinetic Analysis: Blood and brain tissue samples are collected at different time points after drug administration to determine drug concentrations and brain-to-blood ratio.
Cross-Species Comparison and Discussion
The available data indicates that this compound (AUT5) is a potent positive modulator of human and rodent Kv3.1 and Kv3.2 channels. In vitro studies using human recombinant channels and Xenopus oocytes have demonstrated its ability to shift the voltage-dependence of activation to more negative potentials, thereby increasing channel activity at lower depolarization levels.
In vivo studies in rodent models have shown promising therapeutic potential for AUT5 in epilepsy and Alzheimer's disease. Specifically, in a rodent model of epilepsy, AUT5 was shown to reduce seizure duration by 40%. In a mouse model of Alzheimer's disease, it rescued deficits in interneuron firing and gamma-oscillations, which are thought to underlie cognitive deficits.
For the comparator molecule AUT1, in vivo studies in mice have demonstrated its efficacy in models of mania. Doses of 30 and 60 mg/kg were effective in preventing amphetamine-induced hyperactivity, with corresponding free brain concentrations in the range of 1-2 µM, which is consistent with the concentrations required for in vitro channel modulation.
A significant gap in the current literature is the lack of direct, quantitative cross-species comparison of the efficacy and pharmacokinetics of AUT5. While data exists for human channels in vitro and for rodents in vivo, there is no publicly available information on the effects of AUT5 in other species, such as non-human primates. Furthermore, detailed pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) of AUT5 across different species are not yet published. Such data would be crucial for predicting human dosage and assessing the translational potential of this compound.
The diagram below illustrates the logical relationship between the different Kv3 modulators based on their binding sites and known effects.
Conclusion
This compound (AUT5) is a promising novel therapeutic agent with demonstrated potency and efficacy in preclinical models. Its distinct mechanism of action and positive effects on neuronal function make it a strong candidate for further development for the treatment of neurological and psychiatric disorders. However, a clear understanding of its cross-species pharmacology and pharmacokinetics is essential for its successful translation to the clinic. Future studies should focus on direct comparative studies in different species, including non-human primates, and on generating comprehensive ADME profiles. This will provide the necessary data to de-risk clinical development and establish a clear path towards human trials.
References
A Comparative Guide to the In Vitro and In Vivo Effects of Next-Generation Kv3 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a next-generation Kv3 modulator, here exemplified by "Kv3 Modulator 5," with established first-generation compounds. The data presented is synthesized from publicly available research to facilitate an objective evaluation of their respective performance characteristics. The focus is on their efficacy and mechanism of action both in controlled laboratory settings (in vitro) and within living organisms (in vivo).
Introduction to Kv3 Channel Modulation
Voltage-gated potassium (Kv) channels are crucial regulators of neuronal excitability. The Kv3 subfamily, including Kv3.1, Kv3.2, Kv3.3, and Kv3.4, is distinguished by its high activation threshold and rapid kinetics, which are essential for sustained high-frequency firing of neurons.[1][2][3] These channels are predominantly expressed in fast-spiking neurons, such as parvalbumin-positive (PV+) interneurons, which play a critical role in cognitive processes and sensory gating.[1] Dysfunction of Kv3 channels has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia, Fragile X syndrome, epilepsy, and amyotrophic lateral sclerosis (ALS).[4] Consequently, positive allosteric modulators of Kv3 channels, which enhance channel activity, represent a promising therapeutic strategy to restore normal neuronal function.
In Vitro Comparative Performance Data
The following tables summarize the available quantitative data for "this compound" (a representative next-generation modulator) and a selection of first-generation Kv3 modulators, focusing on their potency, selectivity, and electrophysiological effects.
Table 1: Potency of Kv3 Modulators
| Compound | Target(s) | EC50 (Potency) | Source Publication(s) |
| This compound (AUT5) | Kv3.1, Kv3.2 | Not explicitly stated, but potentiation observed at 2 µM | |
| AUT-00201 | Kv3.1, Kv3.2, Kv3.4 | pEC50: 6.15 (Kv3.1), 6.52 (Kv3.2), 5.6 (Kv3.4) | |
| Compound 4 | Kv3.1, Kv3.2 | 68 nM (for Kv3.1) | |
| AUT1 | Kv3.1, Kv3.2 | 1.9 µM - 5 µM (for Kv3.1) | |
| AUT2 | Kv3.1, Kv3.2 | 0.9 µM (for Kv3.1) | |
| EX15 | Kv3.1, Kv3.2 | Not explicitly stated, positive modulation observed | |
| RE01 | Kv3.1 | Not explicitly stated, positive modulation observed |
Table 2: In Vitro Electrophysiological Effects
| Compound | Effect on Kv3 Channels | Cell Line | Key Findings |
| This compound (AUT5) | Positive allosteric modulator | Not specified | Slows deactivation, indicating stabilization of the open conformation. |
| AUT-00201 | Increased Kv3.1, Kv3.2, and Kv3.4 currents | HEK-293T cells | Lowers the voltage at which channels are activated. |
| Compound 4 | Positive modulator of Kv3.1 and Kv3.2 | HEK cells | Increases macroscopic Kv3.1 currents and shifts the threshold of activation to more negative potentials. |
| AUT1 | Positive modulator of Kv3.1 and Kv3.2 | CHO cells, HEK293 cells | Increases whole-cell currents and produces a leftward shift in the voltage dependence of activation. |
| AUT2 | Positive modulator of Kv3.1 | CHO cells | Shifts the voltage dependence of activation to more negative potentials. Higher concentrations can shift inactivation to negative potentials. |
| EX15 & RE01 | Positive modulators of Kv3.1 (and to a lesser extent Kv3.2) | Xenopus laevis oocytes, hKv3.1b/HEK293 cells | Induce larger currents, faster activation kinetics, and decrease the speed of deactivation. |
In Vivo Comparative Performance Data
The in vivo effects of these modulators are assessed in various animal models to determine their therapeutic potential.
Table 3: In Vivo Effects of Kv3 Modulators
| Compound | Animal Model | Disease Model | Key Findings |
| AUT-00201 | ALS mice | Amyotrophic Lateral Sclerosis (ALS) | Improved muscle force, enhanced motor coordination, and attenuated motor neuron loss at doses of 5 mg/kg and 20 mg/kg. |
| AUT1 | ClockΔ19 mice | Bipolar Mania | Reversed hyperactivity. Modulated firing frequency and action potential properties of VTA dopamine neurons. |
| AUT1 | Mouse somatosensory cortex slices | Impaired neuronal firing | Rescued the fast-spiking phenotype of parvalbumin-positive interneurons. |
| General Kv3 Modulators | Mouse model | Epilepsy | Restored motor function. |
| General Kv3 Modulators | Schizophrenia model | Schizophrenia | Reversed learning deficits and normalized gamma oscillations. |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for these Kv3 modulators is direct, allosteric modulation of the ion channel. This binding event alters the channel's conformation, making it more likely to open at more negative membrane potentials. This enhancement of Kv3 channel activity helps to maintain the fast-spiking phenotype of neurons, which is crucial for proper neural circuit function.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification, structural, and biophysical characterization of a positive modulator of human Kv3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Modulator of Kv3 Potassium Channels Regulates the Firing of Parvalbumin-Positive Cortical Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. autifony.com [autifony.com]
A Comparative Guide to Kv3 Modulator 5 and Scorpion Venom Kv3 Inhibitors
For researchers and drug development professionals navigating the complex landscape of neuronal excitability modulation, understanding the nuanced differences between synthetic and natural compounds targeting Kv3 channels is paramount. This guide provides an objective comparison of "Kv3 Modulator 5," a representative synthetic positive allosteric modulator, and scorpion venom-derived peptide inhibitors of Kv3 channels. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Introduction to Kv3 Channels
Voltage-gated potassium (Kv) channels of the Kv3 subfamily (Kv3.1-Kv3.4) are critical regulators of neuronal excitability.[1] Characterized by their high activation threshold and rapid activation and deactivation kinetics, Kv3 channels are essential for sustaining high-frequency firing in neurons such as fast-spiking GABAergic interneurons, auditory brainstem neurons, and cerebellar Purkinje cells.[1][2] Their dysfunction has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, epilepsy, and ataxia, making them a significant therapeutic target.[1][3]
Overview of Modulatory Approaches
Two distinct approaches to modulating Kv3 channel activity are through synthetic small-molecule modulators and naturally occurring peptide toxins found in scorpion venom.
-
This compound (Positive Allosteric Modulator): This guide uses "this compound" to represent a class of synthetic, small-molecule positive allosteric modulators (PAMs), such as the imidazolidinedione derivatives AUT1, AUT2, and AUT5, developed for therapeutic purposes. These molecules are designed to enhance the function of Kv3 channels.
-
Scorpion Venom Kv3 Inhibitors: Scorpion venoms are a rich source of potent, high-affinity peptide toxins that can inhibit ion channel function. While many scorpion toxins target other potassium channels like Kv1.3, specific peptides that inhibit Kv3 channels have been identified, such as alpha-KTx 15.1 from the venom of Androctonus australis hector.
Comparative Data
The following tables summarize the key quantitative data for this compound and a representative scorpion venom Kv3 inhibitor.
Table 1: Mechanism of Action and General Properties
| Feature | This compound (Synthetic PAM) | Scorpion Venom Kv3 Inhibitor (e.g., alpha-KTx 15.1) |
| Compound Type | Small molecule (e.g., imidazolidinedione derivative) | Peptide toxin |
| Mechanism of Action | Positive allosteric modulation; binds to a site distinct from the pore to enhance channel opening. | Pore blocker; physically occludes the ion conduction pathway. |
| Effect on Channel | Enhances channel activity; shifts voltage-dependence of activation to more negative potentials, increasing open probability. | Inhibits channel activity; reduces or blocks ion flow. |
| Binding Site | Extracellular inter-subunit interface between the voltage-sensing and pore domains. | Outer vestibule of the channel pore. |
| Selectivity | High selectivity for Kv3.1 and Kv3.2 subtypes. | Variable; some toxins may have broader activity against other Kv channel subtypes. Alpha-KTx 15.1 shows selectivity for Kv3.1. |
Table 2: Electrophysiological Effects and Potency
| Parameter | This compound (Synthetic PAM) | Scorpion Venom Kv3 Inhibitor (e.g., alpha-KTx 15.1) |
| Potency | EC50 values in the low micromolar range (e.g., AUT1 EC50 ≈ 5 µM; RE1 EC50 = 4.5 µM; EX15 EC50 = 1.3 µM). At higher concentrations, some compounds may show inhibitory effects. | IC50 values in the nanomolar range (e.g., alpha-KTx 15.1 IC50 ≈ 170 nM). |
| Effect on Voltage of Activation (V½) | Causes a significant hyperpolarizing (leftward) shift in the voltage of half-maximal activation. For example, 30 µM RE1 shifted V½ from 5.63 mV to -9.71 mV. | Generally does not significantly alter the voltage-dependence of activation. |
| Effect on Activation Kinetics | Can reduce the activation time constant (faster activation). | Does not typically affect the intrinsic activation kinetics of the channel. |
| Effect on Deactivation Kinetics | Can reduce the deactivation time constant (faster closing). | Does not typically affect the intrinsic deactivation kinetics of the channel. |
| Use-Dependency | Some modulators show a use-dependent reduction in their effect during high-frequency stimulation. | The blocking effect is generally not use-dependent. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Kv3 channel modulators. Below are representative protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel function.
Objective: To measure the effect of a test compound (this compound or scorpion venom inhibitor) on the current-voltage (I-V) relationship and gating kinetics of Kv3.1 channels expressed in a heterologous system.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently transfected with a plasmid encoding the human Kv3.1α subunit.
-
A co-transfection with a fluorescent marker like Green Fluorescent Protein (GFP) is often used to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Na₂ATP. Adjust pH to 7.2 with KOH.
-
Test Compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM for this compound in DMSO; a lower concentration for the peptide toxin in a suitable buffer, often containing BSA to prevent non-specific binding). The final concentration of the solvent in the recording chamber should be non-interfering (e.g., DMSO < 0.1%).
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV or -100 mV) to ensure all Kv3 channels are in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments for 200-500 ms) to elicit Kv3 currents.
-
Record the resulting potassium currents using a patch-clamp amplifier and data acquisition software.
-
After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of the test compound.
-
Allow sufficient time for the compound to equilibrate before repeating the voltage-clamp protocol.
Data Analysis:
-
Current-Voltage (I-V) Relationship: Plot the peak current amplitude at each test potential against the corresponding voltage.
-
Conductance-Voltage (G-V) Relationship: Convert the current (I) to conductance (G) using the formula G = I / (V - Vrev), where V is the test potential and Vrev is the reversal potential for potassium.
-
Boltzmann Fit: Fit the normalized G-V relationship with a Boltzmann function to determine the voltage of half-maximal activation (V½) and the slope factor (k).
-
Kinetics Analysis: Fit the activation and deactivation phases of the current traces with exponential functions to determine the respective time constants (τ).
-
Dose-Response Analysis: For inhibitors, plot the percentage of current inhibition against a range of compound concentrations and fit with the Hill equation to determine the IC50. For modulators, plot the potentiation of current at a specific voltage against a range of concentrations to determine the EC50.
Visualizations
Signaling Pathway of Kv3 Channels in Neuronal Firing
Caption: Role of Kv3 channels in action potential repolarization and points of intervention for modulators.
Experimental Workflow for Compound Characterization
Caption: Workflow for characterizing Kv3 modulators using whole-cell patch-clamp electrophysiology.
Conclusion
This compound and scorpion venom Kv3 inhibitors represent two distinct pharmacological strategies for targeting Kv3 channels, each with its own set of characteristics and potential applications.
-
This compound (and other synthetic PAMs) act by enhancing the intrinsic activity of Kv3 channels, primarily by making them easier to open at more hyperpolarized potentials. This approach is being explored for therapeutic interventions in conditions where restoring or boosting the function of fast-spiking neurons is desired, such as in certain psychiatric and neurological disorders. The small-molecule nature of these compounds also offers advantages in terms of oral bioavailability and brain penetrance.
-
Scorpion Venom Kv3 Inhibitors are potent blockers of channel function. Their high affinity and specificity make them invaluable research tools for dissecting the physiological roles of Kv3 channels. While their peptide nature presents challenges for systemic therapeutic delivery, their potent inhibitory action could be leveraged for specific applications, and they serve as a structural basis for the design of novel inhibitory drugs.
The choice between these two classes of modulators depends entirely on the research or therapeutic goal. For studies aiming to understand the consequences of Kv3 channel loss-of-function, scorpion venom inhibitors are ideal. Conversely, for therapeutic strategies focused on enhancing neuronal function by boosting Kv3 activity, synthetic positive allosteric modulators like this compound are the more promising avenue. This guide provides the foundational data and methodologies to aid researchers in making these critical distinctions.
References
A Comparative Analysis of Kv3 Modulator Binding Sites and Functional Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding site and functional effects of the novel positive allosteric modulator of Kv3 channels, here referred to as "Kv3 modulator 5" (a representative of the AUT5/compound 4 class), with other known Kv3 modulators. The information is compiled from recent structural and electrophysiological studies to offer an objective evaluation of their performance characteristics, supported by experimental data.
Introduction to Kv3 Channels and Their Modulation
Voltage-gated potassium (Kv) channels of the Kv3 subfamily (Kv3.1, Kv3.2, Kv3.3, and Kv3.4) are critical regulators of neuronal excitability.[1] They are distinguished by their high activation threshold and rapid kinetics, which are essential for sustained high-frequency firing in neurons such as fast-spiking (FS) interneurons.[1][2] Dysfunction of Kv3 channels has been implicated in various neurological disorders, including epilepsy and schizophrenia, making them a key target for therapeutic intervention.[3][4] Positive allosteric modulators (PAMs) that enhance Kv3 channel activity represent a promising therapeutic strategy.
Comparison of Modulator Binding Sites
Recent advancements in cryo-electron microscopy (cryo-EM) have revealed a novel binding site for a new class of potent Kv3 modulators, including "this compound" (AUT5) and Lu AG00563. This discovery provides a new framework for understanding modulator selectivity and mechanism of action.
A Novel Allosteric Binding Site:
Structural studies of Kv3.1 in complex with "this compound" (AUT5) and a similar compound, Lu AG00563, have identified a unique binding pocket located at the extracellular interface between the voltage-sensing domain (VSD) of one subunit and the pore domain (PD) of an adjacent subunit. This site is distinct from the pore and is situated near the turret region of the channel. The binding of these modulators to this pocket is stabilized by a network of hydrophobic and aromatic interactions.
Comparison with Other Modulator Binding Sites:
The binding site of "this compound" and its analogs is novel among Kv channel modulators. For instance, the binding site for the Kv7 channel modulator, retigabine, is located within the pore domain, between the S5 helix of one subunit and the S6 helix of the neighboring subunit. The distinct location of the "this compound" binding site at the VSD-PD interface likely contributes to its specific effects on Kv3 channel gating and its selectivity profile. While the precise binding sites of earlier-generation Kv3 modulators like AUT1 and AUT2 have not been structurally elucidated in the same detail, their similar chemical scaffolds and functional effects suggest they may interact with a similar region on the channel.
Quantitative Comparison of Kv3 Modulators
The following tables summarize the quantitative data for "this compound" and other positive allosteric modulators of Kv3 channels.
Table 1: Potency of Kv3 Positive Modulators
| Modulator | Target(s) | EC50 (Potency) | Cell Type | Reference |
| This compound (compound 4) | Kv3.1, Kv3.2 | 68 nM (for Kv3.1) | HEK293 | |
| AUT1 | Kv3.1, Kv3.2 | 4.7 µM (for Kv3.1) | CHO | |
| AUT2 | Kv3.1, Kv3.2 | 0.9 µM (for Kv3.1) | CHO | |
| AUT5 | Kv3.1, Kv3.2 | 3.2 µM | Xenopus Oocytes | |
| EX15 | Kv3.1, Kv3.2 | Not explicitly stated, positive modulator | HEK293, Xenopus Oocytes | |
| RE01 | Kv3.1, Kv3.2 | Not explicitly stated, positive modulator | HEK293, Xenopus Oocytes |
Table 2: Electrophysiological Effects of Kv3 Modulators
| Modulator | Concentration | Effect on V1/2 of Activation (ΔV1/2) | Effect on Deactivation Kinetics | Selectivity Profile | Reference |
| This compound (compound 4) | 1 µM | -44.2 mV shift (Kv3.1) | Slowed | Potent on Kv3.1/Kv3.2; no effect on Kv3.4 | |
| AUT1 | 10 µM | ~ -15 mV shift (Kv3.1) | Slowed | Kv3.1/Kv3.2 > Kv3.3 | |
| AUT2 | 1 µM | ~ -20 mV shift (Kv3.1) | Slowed | Kv3.1/Kv3.2 | |
| AUT5 | 2 µM | -11.2 mV shift (Kv3.1), -27.8 mV shift (Kv3.2) | Slowed | Selective for Kv3.1 and Kv3.2 over Kv1.2, Kv2.1, Kv3.4, and Kv4.2 | |
| EX15 | Not specified | Negative shift | Slowed | Kv3.1/Kv3.2; inhibitory on Kv3.4 | |
| RE01 | Not specified | Negative shift | Slowed | Kv3.1/Kv3.2; no effect on Kv3.3/Kv3.4 |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the primary method for characterizing the functional effects of Kv3 modulators on ion channel activity.
Objective: To measure the effect of modulators on the voltage-dependence of activation, deactivation kinetics, and current amplitude of Kv3 channels.
Methodology:
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured and stably or transiently transfected with the gene encoding the desired human or rodent Kv3 channel subunit (e.g., Kv3.1b).
-
Electrophysiological Recording: The whole-cell patch-clamp configuration is established using a patch-clamp amplifier and digitizer.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 MgATP, with the pH adjusted to 7.2 with KOH.
-
-
Voltage Protocol for Activation:
-
Cells are held at a holding potential of -80 mV or -90 mV.
-
Depolarizing voltage steps are applied in 10 mV increments (e.g., from -70 mV to +60 mV) for a duration of 200-500 ms to elicit Kv3 currents.
-
-
Voltage Protocol for Deactivation:
-
A brief depolarizing pulse (e.g., to +40 mV for 20 ms) is applied to activate the channels.
-
The membrane is then repolarized to various potentials (e.g., from -120 mV to -30 mV) to measure the rate of channel closing (tail currents).
-
-
Data Acquisition and Analysis:
-
Currents are recorded before and after the application of the modulator to the external solution.
-
Current-voltage (I-V) relationships are plotted.
-
Conductance-voltage (G-V) curves are generated by calculating the conductance at each voltage step and fitting the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2). A negative shift in V1/2 indicates positive modulation.
-
Deactivation time constants (τ) are determined by fitting an exponential function to the decaying tail currents.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in determining the high-resolution structure of Kv3.1 and its complex with modulators.
Objective: To determine the three-dimensional structure of the Kv3.1 channel, both alone (apo state) and in complex with a modulator, to identify the binding site and understand the structural basis of modulation.
Methodology:
-
Protein Expression and Purification: The full-length wild-type human Kv3.1a protein is expressed in a suitable expression system (e.g., HEK293 cells). The protein is then solubilized from the cell membranes using detergents and purified using affinity chromatography.
-
Complex Formation: For the ligand-bound structure, the purified Kv3.1 protein is incubated with a molar excess of the modulator (e.g., Lu AG00563 or AUT5).
-
Grid Preparation: The purified protein or protein-ligand complex is applied to EM grids, which are then rapidly frozen in liquid ethane to vitrify the sample.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected.
-
Image Processing and 3D Reconstruction:
-
Individual particle images are picked from the micrographs.
-
These particles are aligned and classified to generate 2D class averages.
-
A 3D map of the channel is reconstructed from the 2D class averages.
-
-
Model Building and Refinement: An atomic model of the Kv3.1 channel and the bound modulator is built into the cryo-EM density map and refined to high resolution.
Visualizations
Signaling Pathway of Kv3 Channel Modulation in Fast-Spiking Interneurons
Caption: Signaling pathway of Kv3 channel modulation.
Experimental Workflow for Characterizing a Novel Kv3 Modulator
Caption: Workflow for Kv3 modulator characterization.
Conclusion
"this compound" (representing the AUT5/compound 4 series) is a highly potent, selective positive allosteric modulator of Kv3.1 and Kv3.2 channels. Its distinct binding site at the VSD-PD interface, a novel discovery in Kv channel pharmacology, differentiates it from other classes of ion channel modulators and provides a structural basis for its potent effects on channel gating. The significant negative shift in the voltage of activation induced by "this compound" and related compounds underscores their potential to restore high-frequency firing in neurons, offering a promising avenue for the development of novel therapeutics for a range of neurological disorders. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of ion channel pharmacology and drug discovery.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Function of specific K(+) channels in sustained high-frequency firing of fast-spiking neocortical interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Modulator of Kv3 Potassium Channels Regulates the Firing of Parvalbumin-Positive Cortical Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Kv3 Modulators Versus Non-Specific Potassium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative Kv3 modulator, AUT1, with the non-specific potassium channel blockers, 4-aminopyridine (4-AP) and tetraethylammonium (TEA). The information presented is supported by experimental data to assist in the evaluation of these compounds for research and therapeutic development.
Introduction
Potassium channels are crucial regulators of neuronal excitability. The Kv3 family of voltage-gated potassium channels (Kv3.1-Kv3.4) are particularly important for enabling high-frequency firing in neurons due to their fast activation and deactivation kinetics at depolarized membrane potentials[1][2]. This property is essential for the function of fast-spiking interneurons, which play a critical role in cortical information processing and network oscillations[3].
Modulation of Kv3 channels, therefore, offers a specific approach to influence neuronal firing patterns. In contrast, non-specific potassium channel blockers like 4-aminopyridine (4-AP) and tetraethylammonium (TEA) have broad activity across various potassium channel subtypes, leading to more widespread effects on neuronal function[3]. This guide will compare the performance of a selective Kv3 modulator with these non-specific blockers, focusing on their effects on neuronal firing, action potential characteristics, and synaptic transmission.
Mechanism of Action
Kv3 Modulators (e.g., AUT1)
AUT1 is a positive allosteric modulator of Kv3.1 and Kv3.2 channels. It acts by shifting the voltage-dependence of channel activation to more negative potentials, thereby increasing the probability of channel opening at a given membrane potential[3]. This enhancement of Kv3 channel function helps to maintain the rapid repolarization necessary for high-frequency firing.
Non-Specific Potassium Channel Blockers
-
4-Aminopyridine (4-AP): A broad-spectrum blocker of voltage-gated potassium channels, including Kv1, Kv3, and Kv4 families. By inhibiting these channels, 4-AP broadens the action potential and increases neurotransmitter release.
-
Tetraethylammonium (TEA): Another non-selective potassium channel blocker, TEA, at low millimolar concentrations, shows a relative selectivity for Kv3 channels. However, at concentrations typically used in experiments, it blocks a wider range of potassium channels, leading to significant prolongation of the action potential.
Comparative Electrophysiological Data
The following tables summarize the quantitative effects of a Kv3 modulator and non-specific potassium channel blockers on neuronal activity.
Table 1: Effect on Neuronal Firing Frequency
| Compound | Neuron Type | Concentration | Effect on Firing Frequency | Reference |
| AUT1 | Fast-Spiking Interneuron (mouse somatosensory cortex) | 10 µM | Rescued high-frequency firing impaired by 1 mM TEA | |
| 4-Aminopyridine (4-AP) | Fast-Spiking Basket Cells (rat) | Not specified | Increased initial firing frequency from ~82 Hz to ~172 Hz | |
| Kv3.1/Kv3.3 Deletion | Thalamic Reticular Nucleus Neurons (mouse) | N/A | Average firing frequency at 4x threshold current was 137 Hz (WT) vs 98 Hz (DKO) |
Table 2: Effect on Action Potential (AP) Waveform
| Compound/Condition | Neuron Type | Concentration | Effect on AP Half-Width | Reference |
| Kv3.3 Knockout | Calyx of Held (mouse) | N/A | Increased from 0.28 ms (WT) to 0.43 ms | |
| Tetraethylammonium (TEA) | Calyx of Held (mouse) | 1 mM | Increased from 0.28 ms (WT) to 0.51 ms |
Table 3: Effect on Synaptic Transmission
| Compound/Condition | Synapse | Concentration | Effect on Excitatory Postsynaptic Current (EPSC) Amplitude | Reference |
| Kv3.3 Knockout | Calyx of Held (mouse) | N/A | Increased EPSC amplitude | |
| Tetraethylammonium (TEA) | Calyx of Held (mouse) | 1 mM | Increased EPSC amplitude to 160% of control |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulating Kv3 Channel Activity
The activity of Kv3 channels can be modulated by intracellular signaling cascades, primarily through phosphorylation by Protein Kinase C (PKC) and Protein Kinase A (PKA).
Caption: Modulation of Kv3 channels by PKC and PKA signaling pathways.
Activation of G-protein coupled receptors (GPCRs) can lead to the activation of either PKC or PKA. PKC activation, via diacylglycerol (DAG), can lead to the phosphorylation of serine residues on Kv3.1b, Kv3.3, and Kv3.4 subunits, modulating their activity. Similarly, PKA, activated by cyclic AMP (cAMP), can also phosphorylate Kv3 channels, influencing their function.
Experimental Workflow: Brain Slice Electrophysiology
The following diagram outlines a typical workflow for recording neuronal activity in brain slices.
Caption: Workflow for brain slice electrophysiology experiments.
Experimental Protocols
1. Brain Slice Preparation and Electrophysiology
This protocol is a synthesized representation for whole-cell patch-clamp recordings from neurons in acute brain slices.
-
Animals: Experiments are typically performed on rodents (e.g., mice or rats) of a specific age and strain.
-
Anesthesia and Perfusion: The animal is deeply anesthetized, and transcardially perfused with ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices (typically 250-350 µm thick) containing the region of interest are prepared using a vibratome.
-
Slice Recovery: Slices are transferred to a holding chamber containing aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least 1 hour before recording.
-
Recording: Slices are transferred to a recording chamber on an upright microscope and continuously perfused with oxygenated aCSF at a constant flow rate. Whole-cell patch-clamp recordings are obtained from visually identified neurons using glass micropipettes filled with an internal solution. Recordings are made in either current-clamp mode to measure firing properties and action potentials, or voltage-clamp mode to measure synaptic currents.
-
Drug Application: The Kv3 modulator or non-specific potassium channel blocker is bath-applied at the desired concentration by switching the perfusion solution.
-
Data Acquisition and Analysis: Electrophysiological data is acquired using a suitable amplifier and data acquisition software. Analysis of firing frequency, action potential parameters (e.g., half-width, amplitude), and synaptic current properties is performed offline.
2. Measurement of Neurotransmitter Release
-
Paired Recordings: To directly measure the effect on synaptic transmission, paired whole-cell recordings can be performed from a presynaptic and a postsynaptic neuron. An action potential is elicited in the presynaptic neuron, and the resulting postsynaptic current (PSC) is recorded in the postsynaptic neuron. The amplitude and kinetics of the PSC are measured before and after the application of the compound.
-
Extracellular Field Recordings: The effect on synaptic transmission can also be assessed by recording field excitatory postsynaptic potentials (fEPSPs) in response to stimulation of afferent fibers. The slope and amplitude of the fEPSP are indicative of the strength of synaptic transmission.
Conclusion
The choice between a specific Kv3 modulator and a non-specific potassium channel blocker depends on the research question.
-
Kv3 modulators , such as AUT1, offer a targeted approach to enhance the function of specific neuronal populations, particularly fast-spiking interneurons. Their ability to rescue high-frequency firing without globally altering neuronal excitability makes them valuable tools for studying the role of Kv3 channels in neural circuits and as potential therapeutic agents for disorders characterized by deficits in fast-spiking interneuron function.
-
Non-specific potassium channel blockers , like 4-AP and TEA, induce more widespread and pronounced changes in neuronal activity. While they can be useful for studying general principles of neuronal excitability and synaptic transmission, their lack of specificity can complicate the interpretation of results and may lead to off-target effects.
This guide provides a foundational comparison to aid in the selection of the appropriate pharmacological tool for your research needs. Further investigation into the specific experimental context and neuronal population of interest is recommended.
References
- 1. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A Novel Modulator of Kv3 Potassium Channels Regulates the Firing of Parvalbumin-Positive Cortical Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Kv3 Modulator 5: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Kv3 modulator 5 based on general best practices for handling research chemicals. As a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, these procedures should be adapted in accordance with your institution's Environmental Health and Safety (EHS) protocols and any specific information provided by the chemical supplier. Always consult your institution's EHS department for definitive guidance.
This guide is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information for the operational and disposal plans of this compound.
I. Immediate Safety and Handling Considerations
Given that this compound is a bioactive small molecule designed to interact with potassium channels in the nervous system, it should be handled with care, assuming it may have toxicological properties.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Engineering Controls:
| Control | Specification | Purpose |
| Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. | |
| Ventilation | Ensure the laboratory is well-ventilated. |
II. Step-by-Step Disposal Procedures
The proper disposal of this compound and associated materials is critical to ensure personnel safety and environmental protection.
Step 1: Segregation of Waste
Proper segregation of waste at the source is the first and most crucial step.
-
Unused or Expired Product: Any remaining solid this compound should be kept in its original, clearly labeled container.
-
Contaminated Labware: All disposable materials that have come into direct contact with this compound (e.g., pipette tips, gloves, weigh boats, and vials) must be considered contaminated.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Step 2: Waste Containerization
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | Puncture-resistant container lined with a clear plastic bag. | "Hazardous Waste," "this compound contaminated solid waste," and the date. |
| Liquid Waste | Chemically resistant (e.g., HDPE) container with a secure screw-top cap. | "Hazardous Waste," "this compound in [solvent]," approximate concentration, and the date. |
| Sharps Waste | Designated sharps container. | "Hazardous Waste," "Sharps contaminated with this compound," and the date. |
Step 3: Storage of Waste
Store all waste containers in a designated, secure, and well-ventilated area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
III. Experimental Protocols and Methodologies
Kv3 channels are voltage-gated potassium channels that play a crucial role in the rapid repolarization of the cell membrane, enabling high-frequency firing of neurons.[1][2] Modulators of these channels are studied to understand their therapeutic potential in various neurological disorders.[2]
General Experimental Workflow for Characterizing a Kv3 Modulator:
Caption: A generalized experimental workflow for the characterization of a Kv3 modulator.
Key Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on the activity of Kv3 channels expressed in a cell line.
-
Cell Preparation: Culture a cell line (e.g., HEK293) stably expressing the Kv3 channel subtype of interest (e.g., Kv3.2).
-
Recording Setup: Use a patch-clamp rig equipped with an amplifier, micromanipulator, and data acquisition system.
-
Pipette Preparation: Pull glass micropipettes and fill them with an appropriate intracellular solution.
-
Seal Formation: Form a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.
-
Data Recording: Apply voltage protocols to elicit Kv3 channel currents. Record baseline currents.
-
Compound Application: Perfuse the cell with a solution containing this compound at a known concentration.
-
Post-Compound Recording: Record currents in the presence of the compound to observe any changes in channel activation, deactivation, or current amplitude.
-
Data Analysis: Analyze the recorded currents to quantify the effects of the modulator.
IV. Signaling Pathway
Kv3 channels are critical for sustained high-frequency firing in neurons, such as fast-spiking interneurons, by ensuring rapid repolarization after an action potential.
Caption: The role of Kv3 channels in shaping the neuronal action potential.
References
Safeguarding Your Research: A Guide to Handling Kv3 Modulator 5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Kv3 modulator 5, a compound for research use. The following procedures are based on standard laboratory safety protocols for handling novel chemical compounds where comprehensive toxicological data may not be available.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling, storing, or disposing of this compound. The SDS contains detailed and compound-specific safety information that is critical for your protection.
Personal Protective Equipment (PPE)
A conservative approach to personal protective equipment is recommended to minimize exposure and ensure personal safety. The following table summarizes the essential PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the compound. Regularly inspect gloves for tears or degradation. |
| Body Protection | A fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of any dust or aerosols. For weighing or procedures that may generate dust, a fume hood is mandatory. |
Operational and Disposal Plan
Proper handling and disposal are crucial for laboratory safety and environmental protection. The following table outlines a step-by-step plan for the operational use and disposal of this compound.
| Phase | Procedure | Key Considerations |
| Receiving and Storage | 1. Upon receipt, visually inspect the container for any damage or leaks. 2. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials as specified in the SDS. 3. Ensure the storage location is clearly labeled. | Follow any specific storage temperature requirements provided by the manufacturer. |
| Preparation and Handling | 1. Conduct all handling of the solid compound within a chemical fume hood to prevent inhalation of dust. 2. When preparing solutions, add the solid to the solvent slowly to avoid splashing. 3. Use dedicated glassware and utensils. | Minimize the quantities of material handled to what is necessary for the experiment. |
| Waste Categorization | 1. All materials that come into direct contact with this compound are considered chemical waste. 2. This includes empty containers, contaminated gloves, pipette tips, and any unused compound or solutions. | Do not mix with general laboratory waste. |
| Waste Containment | 1. Use a designated, clearly labeled, and sealed waste container for all this compound waste. 2. The container must be made of a material compatible with the chemical and any solvents used. | Ensure the waste container is kept closed when not in use. |
| Disposal | 1. Dispose of the chemical waste through your institution's hazardous waste management program. 2. Follow all local, state, and federal regulations for hazardous waste disposal. | Never dispose of chemical waste down the drain or in the regular trash. |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
